Sivelestat sodium
Description
Properties
CAS No. |
150374-95-1 |
|---|---|
Molecular Formula |
C20H22N2NaO7S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |
InChI |
InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24); |
InChI Key |
YIPPOMHPJSWADI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na] |
Synonyms |
sodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |
Origin of Product |
United States |
Foundational & Exploratory
Sivelestat Sodium in Acute Lung Injury: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Lung Injury (ALI) and its severe manifestation, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation, damage to the alveolar-capillary barrier, and severe respiratory failure.[1] A key pathological driver is the excessive infiltration and activation of neutrophils in the pulmonary microvasculature.[2] These activated neutrophils release a host of cytotoxic mediators, with neutrophil elastase (NE) being one of the most destructive.[3][4] Sivelestat sodium is a synthetic, selective, and competitive inhibitor of neutrophil elastase.[5][6] Its primary mechanism of action is the direct blockade of NE activity, which mitigates the downstream cascade of tissue degradation, inflammatory cytokine production, and increased vascular permeability that defines ALI.[1][5]
This technical guide provides an in-depth examination of sivelestat's mechanism of action. It consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved. While clinical trials have yielded varied results regarding mortality benefits, evidence suggests sivelestat can improve oxygenation and reduce inflammatory markers in specific patient populations.[1][7][8]
The Core Mechanism: Selective Inhibition of Neutrophil Elastase
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[4] During the inflammatory response characteristic of ALI, activated neutrophils release NE into the extracellular space.[3] Unchecked by endogenous inhibitors like α1-antitrypsin, which are often overwhelmed or inactivated at inflammatory sites, NE wreaks havoc on the lung architecture.[1]
Pathophysiological Actions of Neutrophil Elastase in ALI:
-
Extracellular Matrix Degradation: NE potently degrades critical structural proteins, including elastin, collagen, and fibronectin, leading to the breakdown of the alveolar-capillary barrier.[5][6]
-
Increased Permeability: By damaging endothelial and epithelial cell junctions, NE increases vascular permeability, causing protein-rich fluid to leak into the alveolar space, resulting in pulmonary edema.[1][2]
-
Pro-inflammatory Signaling: NE can amplify the inflammatory response by cleaving and activating pro-inflammatory cytokines and receptors, and by inducing epithelial cells to release chemokines like IL-8, which further recruits neutrophils.[2][3][9]
Sivelestat functions by binding directly and reversibly to the active site of neutrophil elastase, effectively blocking its proteolytic activity.[5] This selective inhibition is the cornerstone of its therapeutic effect, preventing the direct tissue damage and breaking the cycle of inflammation amplification driven by NE.
Caption: Pathophysiological cascade of neutrophil elastase in Acute Lung Injury (ALI).
Caption: Sivelestat's core mechanism: direct inhibition of neutrophil elastase.
Modulation of Key Signaling Pathways
Beyond direct enzyme inhibition, sivelestat's action attenuates several intracellular signaling pathways that are aberrantly activated in ALI.
-
Inhibition of JNK/NF-κB Pathway: In models of ALI, sivelestat has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[10][11] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. By suppressing this pathway, sivelestat reduces the production of these key inflammatory mediators.[10][12]
-
Activation of Nrf2/HO-1 Pathway: Sivelestat promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).[10] Activation of this pathway enhances the cellular antioxidant response, counteracting the oxidative stress that is a major component of ALI pathology.[10][11]
-
Inhibition of PI3K/AKT/mTOR Pathway: Some studies suggest sivelestat exerts a protective effect by inhibiting the PI3K/AKT/mTOR signaling pathway.[9][13] This pathway is involved in cell survival, proliferation, and inflammation. Its inhibition by sivelestat can lead to reduced expression of adhesion molecules (VCAM-1, ICAM-1) and decreased apoptosis.[9]
Caption: Sivelestat's modulation of intracellular signaling pathways in ALI.
Preclinical Evidence
Numerous animal studies have demonstrated the efficacy of sivelestat in various models of ALI. These studies provide the foundational evidence for its mechanism of action, showing consistent reductions in pulmonary edema, neutrophil infiltration, and inflammatory markers.
Table 1: Summary of Quantitative Data from Preclinical Studies
| Parameter | Animal Model | ALI Induction | Sivelestat Effect | Reference |
| Lung Wet/Dry (W/D) Ratio | Rat | Lipopolysaccharide (LPS) | Significant decrease compared to LPS group | [9][14] |
| Rat | Klebsiella pneumoniae | Decreased W/D ratio | [10] | |
| PaO₂/FiO₂ Ratio | Rat | Lipopolysaccharide (LPS) | Prominently increased in a dose-dependent manner | [9][13][14] |
| Lung Injury Score | Rat | Lipopolysaccharide (LPS) | Significantly decreased in a dose-dependent manner | [9][13][14] |
| Neutrophil Infiltration (MPO) | Rat | Lipopolysaccharide (LPS) | Significantly ameliorated increase in MPO-positive cells | |
| Mouse | Bilateral Nephrectomy | Decreased neutrophil infiltration in the lung | [15] | |
| Inflammatory Cytokines | ||||
| TNF-α | Rat | Lipopolysaccharide (LPS) | Significantly decreased serum levels | [9] |
| IL-1β | HPMECs (in vitro) | TNF-α stimulation | Reduced mRNA expression levels | [10] |
| IL-6 | Rat | Lipopolysaccharide (LPS) | Significantly decreased serum levels | [16] |
| IL-8 | Rat | Lipopolysaccharide (LPS) | Decreased serum levels | [9][13] |
| Adhesion Molecules (ICAM-1) | Rat | Lipopolysaccharide (LPS) | Down-regulated expression | [9] |
| Oxidative Stress Markers | ||||
| MDA | Rat | Klebsiella pneumoniae | Reduced levels in lung tissues | [10] |
| SOD, GSH-Px | Rat | Klebsiella pneumoniae | Increased levels in lung tissues | [10] |
Clinical Efficacy and Human Trials
The translation of preclinical success to clinical efficacy has been challenging, with studies showing conflicting results, particularly concerning mortality. However, a consistent finding across several trials and meta-analyses is sivelestat's ability to improve oxygenation.
Table 2: Summary of Quantitative Data from Clinical Studies & Meta-Analyses
| Outcome Measure | Patient Population | Key Finding(s) | Reference |
| 28-30 Day Mortality | ALI/ARDS | No significant difference vs. placebo (RR: 0.94; 95% CI: 0.71–1.23) | [8] |
| ALI/ARDS | Meta-analysis showed reduced mortality (RR: 0.81; 95% CI: 0.66–0.98) | [17][18] | |
| Sepsis-induced ARDS | Associated with decreased 28-day mortality (HR: 0.32; 95% CI: 0.11-0.95) | [7] | |
| PaO₂/FiO₂ Ratio | ALI/ARDS | Associated with a better short-term PaO₂/FiO₂ ratio (SMD: 0.30; 95% CI: 0.05 to 0.56) | [19] |
| Sepsis-induced ARDS | 55.9% in sivelestat group had improved PaO₂/FiO₂ vs. 19.4% in placebo group on Day 5 | [7][20] | |
| ALI/ARDS | Meta-analysis showed improved PaO₂/FiO₂ on Day 3 (SMD: 0.88; 95% CI: 0.39-1.36) | [17][18] | |
| Ventilator-Free Days | ALI/ARDS | No significant difference vs. placebo | [8][21] |
| ALI/ARDS | Meta-analysis showed increased ventilation-free days (MD: 3.57; 95% CI: 3.42-3.73) | [17][18] | |
| ICU Stay | ALI/ARDS | No significant difference vs. placebo | [8] |
| ALI/ARDS | Meta-analysis showed shortened ICU stays (SMD: -0.72; 95% CI: -0.92 to -0.52) | [17][18] | |
| Inflammatory Markers | Post-CPB ALI | Significantly decreased IL-6, PCT, and CRP levels vs. control | [22][23] |
| Sepsis with ARDS | Significantly improved inflammatory indicators (IL-6, PCT, CRP) | [24] |
The discrepancy in mortality outcomes may be due to patient heterogeneity. Some evidence suggests that sivelestat may be more beneficial in patients with less severe disease or specific inflammatory phenotypes.[1][7]
Detailed Experimental Protocols
Reproducibility is critical in scientific research. The following are detailed methodologies for key experiments used to evaluate the efficacy of sivelestat.
Lipopolysaccharide (LPS)-Induced ALI in Rats[9][12][25]
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are used.
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of pentobarbital sodium.
-
Intratracheal Instillation: A small incision is made on the neck to expose the trachea. A fine-gauge needle or catheter is inserted into the trachea.
-
LPS Administration: A bolus of LPS (e.g., 5 mg/kg) dissolved in sterile saline is instilled into the lungs, followed by a small volume of air to ensure distribution. The incision is then closed.
-
Sivelestat Administration: this compound (e.g., 10-30 mg/kg) is typically administered via intraperitoneal or intravenous injection at a specified time point, often 30-60 minutes before or after the LPS challenge.[25]
-
Endpoint Analysis: Animals are euthanized at predetermined time points (e.g., 6, 12, 24 hours). Bronchoalveolar lavage fluid (BALF), blood, and lung tissues are collected for analysis.
Caption: Experimental workflow for a preclinical study of sivelestat in an LPS-induced ALI model.
Measurement of Lung Wet-to-Dry (W/D) Weight Ratio[9][13]
-
Tissue Harvest: Immediately after euthanasia, the chest is opened, and the lungs are carefully excised.
-
Initial Weighing (Wet Weight): The harvested lung tissue is blotted to remove excess blood and weighed immediately to obtain the "wet weight."
-
Drying: The tissue is then placed in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.
-
Final Weighing (Dry Weight): The completely dried tissue is weighed to obtain the "dry weight."
-
Calculation: The W/D ratio is calculated by dividing the wet weight by the dry weight. An increased ratio indicates greater pulmonary edema.
Neutrophil Elastase (NE) Activity Assay[26][27]
-
Sample Preparation: BALF or lung tissue homogenates are prepared and centrifuged to obtain clear supernatants.
-
Substrate: A specific fluorogenic or chromogenic substrate for NE is used, such as MeOSuc-Ala-Ala-Pro-Val-pNA (chromogenic) or MeOSu-AAPV-AMC (fluorogenic).[26][27]
-
Reaction: Samples are incubated with the substrate in an appropriate assay buffer (e.g., 0.1 M Tris, pH 7.5) in a 96-well plate.[26]
-
Measurement:
-
For chromogenic substrates, the change in absorbance is measured over time at 405-410 nm.
-
For fluorogenic substrates, the increase in fluorescence is measured at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AMC).[26]
-
-
Quantification: The NE activity is calculated based on a standard curve generated with purified human neutrophil elastase.
Western Blotting for Signaling Proteins[9][10]
-
Protein Extraction: Total protein is extracted from lung tissue or cultured cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-JNK, total JNK, NF-κB p65, Nrf2, HO-1) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
Conclusion
This compound's mechanism of action in acute lung injury is centered on its potent and selective inhibition of neutrophil elastase. This primary action disrupts the core pathological processes of ALI, including extracellular matrix degradation, increased alveolar-capillary permeability, and the amplification of inflammation. Furthermore, sivelestat modulates key intracellular signaling pathways, suppressing pro-inflammatory cascades like JNK/NF-κB while promoting protective antioxidant responses via the Nrf2/HO-1 pathway. While preclinical data are robust, clinical outcomes regarding mortality remain inconclusive, though a consistent benefit in improving oxygenation is observed. Future research should focus on identifying specific patient phenotypes with hyper-inflammatory responses who are most likely to benefit from targeted neutrophil elastase inhibition.
References
- 1. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Neutrophils to Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Neutrophil Elastase Inhibitor (this compound) on Oxygenation in Patients with Sepsis-Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound in patients with acute lung injury or acute respiratory distress syndrome: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 14. journals.plos.org [journals.plos.org]
- 15. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Neutrophil Elastase Inhibitor (this compound) in the Treatment of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): A Systematic Review and Meta-Analysis [jstage.jst.go.jp]
- 20. tandfonline.com [tandfonline.com]
- 21. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 23. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 24. Effect of this compound on the incidence of ventilator-associated pneumonia in patients with sepsis and ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Sivelestat Sodium: A Selective Neutrophil Elastase Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of sivelestat sodium, a selective and competitive inhibitor of neutrophil elastase. Sivelestat has been investigated for its therapeutic potential in inflammatory conditions characterized by excessive neutrophil activity, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This document details the mechanism of action, chemical and pharmacokinetic properties, and preclinical and clinical efficacy of sivelestat. Furthermore, it outlines detailed experimental protocols for key in vitro and in vivo assays and visualizes the critical signaling pathways modulated by sivelestat using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of inflammation, respiratory diseases, and protease inhibitor development.
Introduction
Neutrophil elastase is a potent serine protease released from the azurophilic granules of activated neutrophils during an inflammatory response.[1] While it plays a crucial role in host defense by degrading proteins of invading pathogens, its excessive and unregulated activity can lead to severe tissue damage and contribute to the pathogenesis of various inflammatory diseases.[1] this compound is a synthetic, small-molecule inhibitor that selectively targets neutrophil elastase, thereby mitigating its destructive effects.[1] This targeted action makes sivelestat a promising therapeutic agent for conditions such as ALI and ARDS, where neutrophil-mediated inflammation is a key driver of pathology.[1][2]
Chemical and Pharmacokinetic Properties
This compound is a competitive inhibitor of human neutrophil elastase.[3] Its chemical and pharmacokinetic properties are summarized in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate | |
| Molecular Formula | C₂₀H₂₉N₂NaO₁₁S | |
| Molecular Weight | 456.4 g/mol (anhydrous) | [3] |
| IC₅₀ (Human Neutrophil Elastase) | 44 nM | [3] |
| Kᵢ (Human Neutrophil Elastase) | 200 nM | [4] |
Table 2: Pharmacokinetic Parameters of Sivelestat in Chinese Patients with Severe Pneumonia
| Parameter | Value | Reference |
| Apparent Volume of Distribution (Vd) | 20.88 L | [5] |
| Apparent Clearance (CL) | 1.79 L/h | [5] |
| Model | One-compartment | [5] |
Mechanism of Action and Selectivity
Sivelestat functions by selectively binding to the active site of neutrophil elastase, thereby preventing the degradation of extracellular matrix proteins such as elastin.[1] A key attribute of sivelestat is its high selectivity for neutrophil elastase over other serine proteases, which minimizes off-target effects.[1][6]
Table 3: Selectivity Profile of Sivelestat against Various Serine Proteases
| Protease | IC₅₀ | Fold Selectivity (vs. Neutrophil Elastase) | Reference |
| Human Neutrophil Elastase | 44 nM | 1 | [6] |
| Porcine Pancreatic Elastase | 5.6 µM | ~127 | [6] |
| Cathepsin G | > 100 µM | > 2272 | [6] |
| Chymotrypsin | > 100 µM | > 2272 | [6] |
| Thrombin | > 100 µM | > 2272 | [6] |
| Trypsin | > 100 µM | > 2272 | [6] |
| Plasmin | > 100 µM | > 2272 | [6] |
| Plasma Kallikrein | > 100 µM | > 2272 | [6] |
| Pancreas Kallikrein | > 100 µM | > 2272 | [6] |
Signaling Pathways Modulated by Sivelestat
Sivelestat has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory cascade.
Inhibition of JNK/NF-κB Signaling Pathway
In models of acute lung injury, sivelestat has been demonstrated to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathway.[2] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α.[2]
Activation of Nrf2/HO-1 Signaling Pathway
Sivelestat has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] This pathway plays a critical role in the cellular antioxidant response, and its activation by sivelestat contributes to the reduction of oxidative stress in injured tissues.[2]
Inhibition of PI3K/AKT/mTOR Signaling Pathway
In sepsis-induced ALI, sivelestat has been found to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7] This inhibition leads to a reduction in the expression of pro-apoptotic proteins like Bax and an increase in anti-apoptotic proteins like Bcl-2, thereby protecting cells from apoptosis.[7]
Preclinical and Clinical Efficacy
The efficacy of sivelestat has been evaluated in various preclinical models of inflammation and in clinical trials for ALI/ARDS.
Table 4: Summary of Preclinical Efficacy of Sivelestat
| Model | Key Findings | Reference |
| LPS-induced ALI in rats | Reduced lung wet-to-dry ratio, decreased inflammatory cell infiltration, and lowered levels of pro-inflammatory cytokines (TNF-α, IL-8). | [7][8] |
| Cecal ligation and perforation-induced sepsis in rats | Inhibited neutrophil elastase activity, restored mean arterial pressure, reduced pro-inflammatory factors, and improved survival rate. | [2] |
| Human Umbilical Vein Endothelial Cell (HUVEC) model | Dose-dependently inhibited neutrophil adhesion and migration. | [9] |
Table 5: Summary of Clinical Efficacy of Sivelestat in ALI/ARDS Patients
| Outcome Measure | Result | Reference |
| PaO₂/FiO₂ Ratio | Significant improvement observed in some studies, particularly in patients with sepsis-induced ARDS. | [10][11] |
| 28-Day Mortality | No significant difference in overall mortality in some meta-analyses, but a potential reduction in mortality in patients with sepsis-induced ARDS. | [10][11][12] |
| Ventilator-Free Days | No significant effect observed in some meta-analyses. | [11][12] |
| ICU Stay | No significant effect observed in some meta-analyses. | [11][12] |
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol describes a typical in vitro assay to determine the inhibitory activity of sivelestat against human neutrophil elastase.
-
Objective: To determine the IC₅₀ value of sivelestat for human neutrophil elastase.
-
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic neutrophil elastase substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of sivelestat in assay buffer.
-
In a 96-well black microplate, add the sivelestat dilutions to the appropriate wells. Include a vehicle control (assay buffer with DMSO).
-
Add a solution of purified human neutrophil elastase to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 380/500 nm) at 37°C.
-
Calculate the rate of reaction for each sivelestat concentration.
-
Plot the percentage of inhibition against the logarithm of the sivelestat concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
-
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Rats
This protocol outlines a common method for inducing ALI in rats to evaluate the in vivo efficacy of sivelestat.
-
Objective: To assess the therapeutic effect of sivelestat on LPS-induced ALI in rats.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia
-
-
Procedure:
-
Anesthetize the rats.
-
Induce ALI by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg). A control group should receive sterile saline.
-
Administer sivelestat (e.g., intravenously) at a predetermined time point relative to LPS administration (e.g., 1 hour before or after). A vehicle control group should also be included.
-
At a specified time after LPS challenge (e.g., 6 or 24 hours), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts and protein concentration.
-
Harvest lung tissue for histological analysis (e.g., H&E staining) to assess lung injury, measurement of the wet-to-dry weight ratio to quantify pulmonary edema, and analysis of inflammatory markers (e.g., cytokine levels by ELISA or Western blot).
-
Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay
This protocol details a method to assess the effect of sivelestat on neutrophil migration across an endothelial cell monolayer.
-
Objective: To evaluate the inhibitory effect of sivelestat on neutrophil transmigration across a HUVEC monolayer.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human neutrophils
-
Cell culture inserts (e.g., Transwell®)
-
This compound
-
Chemoattractant (e.g., fMLP, IL-8)
-
Cell culture medium
-
Staining reagents (e.g., Diff-Quik)
-
-
Procedure:
-
Culture HUVECs to form a confluent monolayer on the porous membrane of cell culture inserts.
-
Isolate human neutrophils from fresh whole blood.
-
Pre-treat the neutrophils with various concentrations of sivelestat or vehicle control.
-
Add the chemoattractant to the lower chamber of the Transwell® plate.
-
Add the pre-treated neutrophils to the upper chamber (on top of the HUVEC monolayer).
-
Incubate the plate at 37°C for a sufficient time to allow for neutrophil migration (e.g., 2 hours).
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated neutrophils in several microscopic fields for each insert.
-
Calculate the percentage of inhibition of migration for each sivelestat concentration.
-
Conclusion
This compound is a potent and selective inhibitor of neutrophil elastase with a well-defined mechanism of action. Preclinical studies have consistently demonstrated its efficacy in reducing inflammation and tissue injury in various models of inflammatory disease. While clinical trials in ALI/ARDS have yielded mixed results regarding mortality benefits, there is evidence to suggest that sivelestat can improve oxygenation in certain patient populations. The modulation of key inflammatory signaling pathways by sivelestat provides a strong rationale for its therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug developers to further explore the utility of sivelestat and to advance the development of novel neutrophil elastase inhibitors for the treatment of a range of inflammatory disorders.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of sivelestat in Chinese patients with severe pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrate inhibits neutrophil migration to the vessel wall and suppresses hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Effect of this compound in patients with acute lung injury or acute respiratory distress syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Biochemical Properties of Sivelestat Sodium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core biochemical properties of Sivelestat sodium hydrate, a potent and selective inhibitor of neutrophil elastase. The information presented herein is intended to support research, scientific discovery, and drug development efforts in fields related to inflammation, acute lung injury, and other neutrophil-mediated pathologies.
Core Mechanism of Action
This compound hydrate is a synthetic, competitive inhibitor of human neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released from the azurophilic granules of neutrophils during inflammation. Unregulated, this enzyme can cause significant tissue damage by degrading extracellular matrix proteins, such as elastin. Sivelestat specifically binds to the active site of neutrophil elastase, preventing its proteolytic activity and thereby mitigating inflammatory tissue destruction.[1] Its high selectivity for neutrophil elastase over other proteases, such as trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G, minimizes off-target effects.[1][2]
Quantitative Inhibition Data
The inhibitory potency of Sivelestat has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a quantitative measure of the drug's efficacy in inhibiting neutrophil elastase activity.
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Human Neutrophil Elastase | 44 nM | [1][2] |
| Rabbit Neutrophil Elastase | 36 nM | [2] | |
| Rat Neutrophil Elastase | 19 nM | [2] | |
| Hamster Neutrophil Elastase | 37 nM | [2] | |
| Mouse Neutrophil Elastase | 49 nM | [2] | |
| Ki | Human Neutrophil Elastase | 200 nM | [1][2] |
Signaling Pathway Modulation
Sivelestat has been shown to modulate several key intracellular signaling pathways involved in inflammation and cellular stress responses. This modulation extends its mechanism of action beyond simple enzyme inhibition, influencing the broader inflammatory cascade.
Inhibition of the JNK/NF-κB Signaling Pathway
Sivelestat attenuates the inflammatory response by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[3] In inflammatory conditions, the activation of this pathway leads to the transcription of pro-inflammatory cytokines. Sivelestat has been shown to prevent the phosphorylation of JNK and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators.
Activation of the Nrf2/HO-1 Signaling Pathway
Sivelestat has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a key cellular defense mechanism against oxidative stress.[3] By promoting the nuclear translocation of Nrf2, Sivelestat upregulates the expression of the antioxidant enzyme HO-1, thereby enhancing cellular protection against oxidative damage.[3]
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
In certain contexts, Sivelestat has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation, and its inhibition by Sivelestat may contribute to its protective effects in conditions characterized by excessive cellular activation.
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay (IC50 and Ki Determination)
This protocol describes a generalized method for determining the IC50 and Ki of Sivelestat for neutrophil elastase using a chromogenic or fluorogenic substrate.
Materials:
-
Purified human neutrophil elastase
-
This compound hydrate
-
Chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)[5] or Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[6]
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)[7]
-
96-well microplate (clear for chromogenic, black for fluorogenic)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sivelestat in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of Sivelestat in assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of human neutrophil elastase in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer, Sivelestat solution (at various concentrations), and the neutrophil elastase solution.
-
Include control wells with enzyme and buffer but no inhibitor (for 100% activity) and wells with buffer only (for background).
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow Sivelestat to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
IC50 Determination: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each Sivelestat concentration. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the Sivelestat concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Ki Determination: To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and Sivelestat. The data can be analyzed using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Western Blot Analysis of Signaling Protein Phosphorylation
This protocol outlines the general steps for assessing the effect of Sivelestat on the phosphorylation status of proteins in signaling pathways like JNK and AKT.
Materials:
-
Cell line of interest (e.g., human pulmonary microvascular endothelial cells)[3]
-
Cell culture reagents
-
This compound hydrate
-
Stimulating agent (e.g., TNF-α, LPS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of the target protein, e.g., p-JNK, JNK, p-AKT, AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of Sivelestat for a specified time.
-
Stimulate the cells with an appropriate agent (e.g., TNF-α) to activate the signaling pathway of interest.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for loading differences.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.
-
Immunofluorescence Analysis of Nrf2 Nuclear Translocation
This protocol details the steps to visualize and quantify the effect of Sivelestat on the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips
-
This compound hydrate
-
Stimulating agent (optional)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody against Nrf2
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat with Sivelestat for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites with blocking solution.
-
Incubate the cells with the primary anti-Nrf2 antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and analyze the subcellular localization of Nrf2. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.[4]
-
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. elastase substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Sivelestat Sodium's Attenuation of the JNK/NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sivelestat sodium, a selective neutrophil elastase inhibitor, has demonstrated significant anti-inflammatory and antioxidant properties. A growing body of evidence indicates that a core mechanism of its therapeutic action involves the modulation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth analysis of the effect of sivelestat on this critical inflammatory cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. The information is curated to support further research and drug development efforts targeting inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).
Introduction
The JNK and NF-κB signaling pathways are pivotal in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, making them key targets in inflammatory diseases.[1] Neutrophil elastase, a serine protease released by activated neutrophils, can exacerbate inflammatory responses. This compound, by inhibiting neutrophil elastase, has been shown to mitigate this inflammatory cascade.[1][2][3] Recent studies have elucidated that sivelestat's protective effects extend to the direct inhibition of the JNK/NF-κB signaling axis, thereby reducing the production of inflammatory mediators and mitigating tissue damage.[1][2][4] This document synthesizes the current understanding of this mechanism.
Sivelestat's Effect on JNK/NF-κB Signaling: Quantitative Data
Sivelestat has been shown to significantly reduce the activation of key proteins in the JNK/NF-κB pathway and the subsequent release of inflammatory cytokines in both in vitro and in vivo models of acute lung injury.
In Vitro Studies: TNF-α-Stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)
The following tables summarize the quantitative effects of sivelestat on TNF-α-stimulated HPMECs.
Table 1: Effect of Sivelestat on JNK and NF-κB Phosphorylation in TNF-α-Stimulated HPMECs
| Treatment Group | p-JNK/JNK (Relative Expression) | p-p65/p65 (Relative Expression) |
| Control | ~0.25 | ~0.20 |
| TNF-α (0.2 µg/mL) | ~1.00 | ~1.00 |
| TNF-α + Sivelestat (50 µg/mL) | ~0.60 | ~0.55 |
| TNF-α + Sivelestat (100 µg/mL) | ~0.40 | ~0.35 |
Data are approximated from graphical representations in existing literature and presented as relative values for comparative purposes.[1]
Table 2: Effect of Sivelestat on Inflammatory Cytokine Levels in TNF-α-Stimulated HPMECs
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-8 (pg/mL) |
| Control | ~20 | ~10 | ~50 |
| TNF-α (0.2 µg/mL) | ~100 | ~60 | ~250 |
| TNF-α + Sivelestat (50 µg/mL) | ~60 | ~35 | ~150 |
| TNF-α + Sivelestat (100 µg/mL) | ~40 | ~25 | ~100 |
Data are approximated from graphical representations in existing literature.[1]
In Vivo Studies: Klebsiella pneumoniae-Induced Acute Lung Injury in Rats
The following tables summarize the quantitative effects of sivelestat in a rat model of ALI induced by Klebsiella pneumoniae.
Table 3: Effect of Sivelestat on JNK and NF-κB Phosphorylation in Lung Tissue of ALI Rats
| Treatment Group | p-JNK/JNK (Relative Expression) | p-p65/p65 (Relative Expression) |
| Control | ~0.20 | ~0.15 |
| ALI Model | ~1.00 | ~1.00 |
| ALI + Sivelestat | ~0.45 | ~0.40 |
Data are approximated from graphical representations in existing literature and presented as relative values for comparative purposes.[1]
Table 4: Effect of Sivelestat on Serum Inflammatory Cytokines in ALI Rats
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | ~25 | ~15 | ~40 |
| ALI Model | ~120 | ~80 | ~200 |
| ALI + Sivelestat | ~60 | ~40 | ~100 |
Data are approximated from graphical representations in existing literature.[1][3]
Table 5: Effect of Sivelestat on Oxidative Stress Markers in Lung Tissue of ALI Rats
| Treatment Group | MDA (nmol/mgprot) | SOD (U/mgprot) | GSH-Px (U/mgprot) |
| Control | ~2.0 | ~120 | ~60 |
| ALI Model | ~6.0 | ~60 | ~30 |
| ALI + Sivelestat | ~3.5 | ~90 | ~45 |
Data are approximated from graphical representations in existing literature.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the molecular pathways and experimental procedures.
Figure 1: Sivelestat's inhibition of the JNK/NF-κB signaling pathway.
Figure 2: Experimental workflow for sivelestat's effect on JNK/NF-κB.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for investigating the effects of sivelestat on the JNK/NF-κB pathway.[1]
In Vitro Model: TNF-α-Stimulated HPMECs
-
Cell Culture: Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS) and 1% endothelial cell growth supplement (ECGS). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Sivelestat Treatment: When HPMECs reach 70-80% confluency, the culture medium is replaced. Cells are pre-treated with this compound at concentrations of 50 µg/mL and 100 µg/mL for 2 hours.
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with 0.2 µg/mL of TNF-α and co-cultured for 24 hours. A control group (no treatment) and a TNF-α only group are included.
-
Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected for cytokine analysis. The cells are washed with ice-cold PBS and then lysed for protein extraction.
In Vivo Model: Klebsiella pneumoniae-Induced ALI in Rats
-
Animal Model: Male Sprague-Dawley rats are anesthetized, and acute lung injury is induced by intratracheal instillation of Klebsiella pneumoniae.
-
Sivelestat Administration: The treatment group receives this compound via intraperitoneal or intravenous injection at a specified dosage and time course relative to the induction of ALI. A control group and an ALI model group (receiving vehicle) are maintained.
-
Sample Collection: At a predetermined time point post-infection, rats are euthanized. Blood samples are collected for serum separation, and lung tissues are harvested. A portion of the lung tissue is snap-frozen in liquid nitrogen for protein analysis, while another portion may be fixed for histological examination.
Western Blot Analysis for p-JNK, JNK, p-p65, and p65
-
Protein Extraction and Quantification: Total protein is extracted from HPMECs or homogenized lung tissue using RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-JNK, JNK, p-p65 (Ser536), and p65.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
ELISA for Inflammatory Cytokines (TNF-α, IL-1β, IL-6/8)
-
Sample Preparation: Cell culture supernatants or serum samples are used for the assay.
-
Assay Procedure: The concentrations of TNF-α, IL-1β, and IL-6 (for rats) or IL-8 (for HPMECs) are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The absorbance of the samples is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on the standard curve.
Conclusion
This compound effectively attenuates inflammatory responses by inhibiting the JNK/NF-κB signaling pathway. This is evidenced by a reduction in the phosphorylation of JNK and the p65 subunit of NF-κB, leading to decreased nuclear translocation of NF-κB and subsequent downregulation of pro-inflammatory gene expression. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of sivelestat and other modulators of this critical inflammatory cascade. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the molecular mechanisms and experimental designs pertinent to this area of research.
References
- 1. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Klebsiella pneumoniae to Model Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sivelestat Sodium: A Potent Activator of the Nrf2/HO-1 Pathway in Attenuating Oxidative Stress
For Immediate Release
[City, State] – Groundbreaking research has illuminated the significant role of sivelestat sodium, a selective neutrophil elastase inhibitor, in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This activation provides a robust cellular defense mechanism against oxidative stress and inflammation, positioning sivelestat as a promising therapeutic agent for conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental validation of sivelestat's action on the Nrf2/HO-1 axis.
Executive Summary
This compound has demonstrated a clear capacity to mitigate the pathological effects of oxidative stress by modulating the Nrf2/HO-1 pathway.[1][2][3][4][5] Under conditions of cellular stress, sivelestat promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[1][2][3][4][5] Once in the nucleus, Nrf2 orchestrates the upregulation of a suite of antioxidant and cytoprotective genes, most notably HO-1.[1][2][3][4][5] This cascade of events leads to a significant reduction in reactive oxygen species (ROS), a decrease in inflammatory markers, and ultimately, enhanced cell survival and tissue protection.[1][2][3][4][5]
The Nrf2/HO-1 Signaling Pathway and Sivelestat's Mechanism of Action
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] In the presence of oxidative or electrophilic stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription.[6]
This compound has been shown to effectively trigger this protective pathway.[1][3][4][5] Studies indicate that treatment with sivelestat leads to a marked increase in the nuclear accumulation of Nrf2 and a subsequent elevation in the expression of HO-1.[1][2][3][4][5] This activation of the Nrf2/HO-1 axis is a key mechanism through which sivelestat exerts its therapeutic effects, counteracting the damaging consequences of excessive inflammation and oxidative damage.
Quantitative Data on Sivelestat's Effects
The following tables summarize the quantitative impact of this compound on key markers of the Nrf2/HO-1 pathway and oxidative stress, as documented in preclinical studies.
Table 1: In Vitro Effects of Sivelestat on Nrf2/HO-1 Pathway in Human Pulmonary Microvascular Endothelial Cells (HPMECs)
| Treatment Group | Nrf2 (Nuclear) Expression (Relative to Control) | HO-1 Expression (Relative to Control) | Intracellular ROS Levels (Relative to Control) |
| Control | Baseline | Baseline | Baseline |
| TNF-α | Increased | Increased | Significantly Increased |
| TNF-α + Sivelestat (50 µg/mL) | Further Increased | Further Increased | Significantly Decreased |
| TNF-α + Sivelestat (100 µg/mL) | Markedly Increased | Markedly Increased | Markedly Decreased |
Data compiled from studies demonstrating sivelestat's ability to enhance the Nrf2/HO-1 response in the presence of an inflammatory stimulus (TNF-α).[1]
Table 2: In Vivo Effects of Sivelestat on Lung Tissue in a Rat Model of Acute Lung Injury
| Treatment Group | Nrf2 (Nuclear) Expression | HO-1 Expression | Malondialdehyde (MDA) Levels | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GSH-Px) Activity |
| Sham | Baseline | Baseline | Baseline | Baseline | Baseline |
| ALI Model | Increased | Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |
| ALI Model + Sivelestat | Further Promoted | Upregulated | Significantly Reversed | Significantly Reversed | Significantly Reversed |
This table illustrates sivelestat's protective effects in a preclinical model of ALI, showcasing its impact on the Nrf2/HO-1 pathway and markers of oxidative stress.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on sivelestat and the Nrf2/HO-1 pathway.
Cell Culture and Treatment
Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in endothelial cell medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experimentation, cells are pre-treated with this compound at concentrations of 50 and 100 µg/mL for a specified duration before being stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory and oxidative stress response.[1][4]
Animal Models of Acute Lung Injury
Male Sprague-Dawley rats are often utilized to create a model of acute lung injury.[1][2] This is typically achieved through intratracheal injection of a bacterial pathogen, such as Klebsiella pneumoniae, or an inflammatory agent. This compound is administered to the treatment groups, often via intraperitoneal injection, at a specified dosage and time course relative to the induction of injury. Control groups receive a vehicle solution.
Western Blot Analysis
To quantify the protein expression of Nrf2 and HO-1, lung tissues or cell lysates are homogenized in RIPA buffer. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][5]
Immunofluorescence Staining
For visualizing the nuclear translocation of Nrf2, cells grown on coverslips or lung tissue sections are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin. The samples are then incubated with a primary antibody against Nrf2 overnight at 4°C. After washing, a fluorescently-labeled secondary antibody is applied. The nuclei are counterstained with DAPI. The stained samples are then observed and imaged using a fluorescence microscope.[1]
Measurement of Oxidative Stress Markers
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is then measured using a fluorometer or flow cytometer.[1][2]
-
Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are determined using a commercially available MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[1][2]
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px): The activities of these antioxidant enzymes in tissue homogenates are measured using specific commercial assay kits according to the manufacturer's instructions.[1][2]
Conclusion
References
- 1. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways | Biomolecules and Biomedicine [bjbms.org]
- 6. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Sivelestat Sodium and its Impact on the PI3K/AKT/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of sivelestat sodium's interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound, a selective inhibitor of neutrophil elastase, is primarily investigated for its therapeutic potential in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Its mechanism of action appears to involve the modulation of key cellular signaling cascades, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and inflammation.
Core Mechanism of Action
This compound is a synthetic compound that competitively inhibits neutrophil elastase, a serine protease released by neutrophils during inflammation.[1] Excessive activity of neutrophil elastase can lead to tissue damage and amplify the inflammatory response.[1] Recent studies have revealed that the effects of sivelestat extend beyond simple enzyme inhibition to the modulation of intracellular signaling pathways. A significant body of evidence points towards the inhibition of the PI3K/AKT/mTOR pathway as a key mechanism underlying sivelestat's protective effects in inflammatory conditions like ALI.[2][3] It is hypothesized that neutrophil elastase can activate the PI3K/AKT/mTOR signaling pathway, and by inhibiting this enzyme, sivelestat effectively downregulates this cascade.[1][3]
However, it is noteworthy that in the context of sepsis-induced myocardial dysfunction, a contrasting effect has been observed, where sivelestat was found to activate the PI3K/AKT/mTOR pathway, suggesting a tissue-specific or condition-dependent mechanism of action.[4]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effect of sivelestat on the PI3K/AKT/mTOR pathway and related inflammatory markers.
Table 1: Effect of Sivelestat on PI3K/AKT/mTOR Pathway Protein Expression in LPS-Induced Acute Lung Injury in Rats
| Protein | Vehicle Group vs. Sham Group | Sivelestat Group vs. Vehicle Group | Significance (Sivelestat vs. Vehicle) | Reference |
| PI3K | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |
| Akt | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |
| p-Akt | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |
| mTOR | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |
Table 2: Effect of Sivelestat on Apoptosis-Related Proteins in LPS-Induced Acute Lung Injury in Rats
| Protein | Vehicle Group vs. Sham Group | Sivelestat Group vs. Vehicle Group | Significance (Sivelestat vs. Vehicle) | Reference |
| Bax | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |
| Bcl-2 | Significantly Lower | Significantly Higher | p < 0.01 | [5][6] |
Table 3: Effect of Sivelestat on Serum Biomarkers in LPS-Induced Acute Lung Injury in Rats
| Biomarker | Sivelestat Treatment Effect | Significance | Reference |
| Neutrophil Elastase (NE) | Dose-dependent Decrease | Not Specified | [5] |
| VCAM-1 | Dose-dependent Decrease | Not Specified | [5] |
| IL-8 | Dose-dependent Decrease | Not Specified | [5] |
| TNF-α | Dose-dependent Decrease | Not Specified | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on sivelestat and the PI3K/AKT/mTOR pathway.
1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in a Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[2]
-
Induction of ALI: Rats are anesthetized, and ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg).[7] Control animals receive an equivalent volume of sterile saline.
-
Sivelestat Administration: this compound is administered, typically via intraperitoneal injection, at varying doses (e.g., low, medium, and high doses) at specified time points relative to LPS administration.[1]
-
Sample Collection: At the end of the experimental period, animals are euthanized, and blood and lung tissue samples are collected for analysis.[5]
2. Western Blotting for PI3K/AKT/mTOR Pathway Proteins
-
Tissue Lysis: 100 mg of frozen lung tissue is homogenized in a protein lysate buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% skimmed milk to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies targeting PI3K (1:800), Akt (1:1000), mTOR (1:1000), Bax (1:1000), Bcl-2 (1:1000), and a loading control like β-actin (1:1000).[1]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate secondary antibody. The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.[1]
3. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from lung tissue using the TRIzol method.[8]
-
cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.[8]
-
RT-qPCR: The relative mRNA expression levels of target genes (Bax, Bcl-2, PI3K, Akt, and mTOR) are quantified using RT-qPCR with specific primers (see Table 4) and a SYBR Green-based detection method.[8] The 2-ΔΔCt method is used for relative quantification, with β-actin serving as the internal control.[8]
-
Thermocycling Conditions: A typical protocol includes an initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 30 seconds.[8]
Table 4: Primer Sequences for RT-qPCR
| Gene | Upstream Primer (5'→3') | Downstream Primer (5'→3') | Reference |
| Bax | TGGTTGCCCTCTTCTACTTTG | CACCCAGGACTCCATGTCAA | [8] |
| Bcl-2 | GGGATGCCTTTGTGGAAC | GTCTGCTGACCTCACTTG | [8] |
| PI3K | GCAGTTTTGGAAGCAGTCACA | ATTCAGTTCAATTGCAGAAGGAG | [8] |
| Akt | ACACCAGGTATTTTGATGAGGAG | TCAGGCCGTGCCGCTGGCCGAGTAG | [8] |
| mTOR | GCAACCCTTCTTTGACAACATTTTT | ATTTCTTCTCTCAGACGCTCTCC | [8] |
| β-actin | GACAAGATGGTGAAGGTCGG | CTGGAAGATGGTGATGGGTTT | [8] |
4. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Serum samples are collected from the animals.
-
ELISA Procedure: The concentrations of Neutrophil Elastase (NE), VCAM-1, ICAM-1, IL-8, and TNF-α in the serum are measured using commercially available ELISA kits, following the manufacturer's instructions.[8]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Sivelestat's inhibitory effect on the PI3K/AKT/mTOR pathway.
References
- 1. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. BioKB - CoOccurrence - sivelestat - AKT [biokb.lcsb.uni.lu]
- 4. Sivelestat ameliorates sepsis-induced myocardial dysfunction by activating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 7. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sivelestat Sodium: A Deep Dive into its Anti-Inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Sivelestat sodium, a selective inhibitor of neutrophil elastase, has emerged as a promising therapeutic agent for mitigating the deleterious effects of excessive inflammation, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, impact on key signaling pathways, and a summary of quantitative findings from preclinical and clinical studies. Detailed experimental protocols are provided to facilitate further research and development in this area.
Core Mechanism of Action: Targeting Neutrophil Elastase
This compound's primary therapeutic action is the potent and specific inhibition of neutrophil elastase, a serine protease released by activated neutrophils during an inflammatory response.[1] In conditions like ALI and ARDS, an overabundance of neutrophil elastase contributes significantly to tissue damage by degrading essential components of the extracellular matrix, such as elastin.[1][2] This enzymatic degradation compromises the integrity of the alveolar-capillary barrier, leading to increased permeability, pulmonary edema, and impaired gas exchange.[3] By binding to and neutralizing neutrophil elastase, this compound helps to preserve tissue structure and function, thereby reducing the severity of inflammatory-mediated injury.[1]
Modulation of Key Inflammatory Signaling Pathways
Beyond its direct enzymatic inhibition, Sivelestat exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.
Inhibition of the JNK/NF-κB Signaling Pathway
Studies have demonstrated that Sivelestat can attenuate the inflammatory response by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[4][5] In inflammatory conditions, stimuli like tumor necrosis factor-alpha (TNF-α) can activate JNK, which in turn can lead to the activation of the transcription factor NF-κB.[4] Activated NF-κB then translocates to the nucleus and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-8 (IL-8).[4] Sivelestat has been shown to decrease the phosphorylation of both JNK and the p65 subunit of NF-κB, leading to a significant reduction in the production of these inflammatory cytokines.[4]
Activation of the Nrf2/HO-1 Antioxidant Pathway
In addition to its anti-inflammatory effects, Sivelestat also exhibits antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including HO-1.[4] Under normal conditions, Nrf2 is kept in the cytoplasm. However, upon stimulation, it translocates to the nucleus and initiates the transcription of these protective genes. Sivelestat has been found to promote the nuclear translocation of Nrf2, leading to an upregulation of HO-1 expression.[4] This, in turn, enhances the cellular antioxidant capacity, reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[4][6]
Other Signaling Pathways
Emerging evidence suggests that Sivelestat's anti-inflammatory effects may also be mediated through other pathways. For instance, Sivelestat has been shown to up-regulate the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1–7)/Mas receptor axis, which is known to have protective effects in the lungs.[3] Additionally, some studies suggest an inhibitory role of Sivelestat on the TGF-β/Smad and PI3K/AKT/mTOR signaling pathways, further contributing to its multifaceted anti-inflammatory and protective effects.[7][8]
Summary of Quantitative Data
The anti-inflammatory and antioxidant effects of Sivelestat have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects of Sivelestat
| Cell Type | Stimulant | Sivelestat Concentration | Outcome Measure | Result | Reference |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (0.2 µg/mL) | 50, 100 µg/mL | Cell Viability | Increased | [4] |
| HPMECs | TNF-α (0.2 µg/mL) | 50, 100 µg/mL | ROS Levels | Decreased | [4] |
| HPMECs | TNF-α (0.2 µg/mL) | 50, 100 µg/mL | IL-1β, IL-8, TNF-α mRNA | Decreased | [4] |
| HPMECs | TNF-α (0.2 µg/mL) | 100 µg/mL | p-JNK, p-p65 Levels | Decreased | [4] |
| HPMECs | TNF-α (0.2 µg/mL) | 100 µg/mL | Nuclear Nrf2, HO-1 Levels | Increased | [4] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not Specified | TNF-α, IL-6 Secretion | Significantly Inhibited | [3] |
Table 2: In Vivo Anti-Inflammatory and Antioxidant Effects of Sivelestat
| Animal Model | Inflammatory Stimulus | Sivelestat Dosage | Outcome Measure | Result | Reference |
| Sprague-Dawley Rats | Klebsiella pneumoniae | 50, 100 mg/kg (i.p.) | Serum TNF-α, IL-1β, IL-8 | Markedly Decreased | [4] |
| Sprague-Dawley Rats | Klebsiella pneumoniae | 100 mg/kg (i.p.) | Lung MDA Levels | Reduced | [4] |
| Sprague-Dawley Rats | Klebsiella pneumoniae | 100 mg/kg (i.p.) | Lung SOD, GSH-Px Levels | Increased | [4] |
| Sprague-Dawley Rats | Klebsiella pneumoniae | 50, 100 mg/kg (i.p.) | Lung Injury Score, W/D Ratio | Decreased | [4] |
| Sprague-Dawley Rats | Klebsiella pneumoniae | 100 mg/kg (i.p.) | Neutrophil Infiltration in BALF | Decreased | [4] |
| Wistar Rats | Lipopolysaccharide (LPS) | Not Specified | Lung MPO-positive cells, ICAM-1 | Significantly Ameliorated | [1] |
| Dogs | Severe Burn-Blast Injury | 0.5, 2.0 mg/kg/h (i.v.) | Serum NE, IL-8, TNF-α | Significantly Decreased | [9] |
Table 3: Clinical Outcomes of Sivelestat Treatment in ARDS
| Patient Population | Sivelestat Dosage | Outcome Measure | Result | Reference |
| Septic ARDS Patients | Not Specified | 28-day Mortality | Reduced | [10] |
| Septic ARDS Patients | Not Specified | PaO2/FiO2 Ratio | Improved | [11] |
| ARDS Patients | Not Specified | Duration of Mechanical Ventilation | Shortened | |
| ARDS Patients | Not Specified | ICU Stay | Shortened |
Detailed Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Model: TNF-α-Stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)
-
Cell Culture: Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in appropriate media until they reach approximately 70% confluency in 6-well or 96-well plates.[4]
-
Treatment:
-
Cell Viability Assay (CCK-8): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. Briefly, after treatment, CCK-8 solution is added to each well, and the absorbance is measured at 450 nm.[4]
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a ROS assay kit. After treatment, cells are incubated with a fluorescent probe (e.g., DCFH-DA) according to the kit's protocol. The fluorescence intensity is then measured using a fluorescence microscope or plate reader.[4]
-
RNA Extraction and RT-qPCR for Cytokine Expression: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. The mRNA expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-8) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with specific primers.[4]
-
Western Blot Analysis for Signaling Proteins: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against total and phosphorylated forms of JNK and NF-κB p65, as well as Nrf2 and HO-1. After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[4]
In Vivo Model: Klebsiella pneumoniae-Induced Acute Lung Injury in Rats
-
Animal Model: Male Sprague-Dawley rats are used. Acute lung injury is induced by intratracheal injection of a Klebsiella pneumoniae suspension.[4]
-
Treatment:
-
Assessment of Lung Injury:
-
Histopathology: Lung tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess for pathological changes such as inflammatory cell infiltration, alveolar wall thickening, and hemorrhage. A lung injury score is determined based on these observations.[4]
-
Lung Wet/Dry (W/D) Ratio: The severity of pulmonary edema is assessed by calculating the lung wet-to-dry weight ratio.[4]
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to determine the total cell count and the percentage of neutrophils, as indicators of inflammatory cell infiltration into the lungs.[4]
-
Serum Cytokine Analysis: Blood samples are collected, and the serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-8) are measured using enzyme-linked immunosorbent assay (ELISA) kits.[4]
-
Oxidative Stress Markers in Lung Tissue: Lung tissue homogenates are used to measure the levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available kits.[4]
-
Western Blot Analysis of Lung Tissue: Lung tissue lysates are analyzed by Western blotting to determine the expression and phosphorylation status of proteins in the JNK/NF-κB and Nrf2/HO-1 signaling pathways, as described in the in vitro protocol.[4]
Conclusion
This compound demonstrates significant anti-inflammatory and antioxidant properties, primarily through the inhibition of neutrophil elastase and the modulation of key signaling pathways, including JNK/NF-κB and Nrf2/HO-1. The quantitative data from both preclinical and clinical studies support its therapeutic potential in mitigating the severity of inflammatory conditions such as ALI and ARDS. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the mechanisms of action and clinical applications of this compound. Further research into its effects on other inflammatory pathways and in diverse disease models will continue to elucidate the full therapeutic scope of this promising agent.
References
- 1. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Prime Target: An In-depth Technical Guide to the Molecular Mechanisms of Sivelestat Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivelestat sodium, a selective inhibitor of neutrophil elastase, is clinically utilized for its protective effects against acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). While its primary mechanism of action is the direct inhibition of neutrophil elastase, a growing body of evidence reveals that the therapeutic benefits of Sivelestat extend to a broader range of molecular targets and signaling pathways. This technical guide provides a comprehensive overview of these off-target effects, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades modulated by Sivelestat. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand the multifaceted pharmacological profile of this compound.
Quantitative Data on Sivelestat's Molecular Interactions
The following tables summarize the available quantitative data on the inhibitory activity of Sivelestat against its primary target and its effects on other key molecules.
Table 1: Inhibitory Concentration (IC50) of Sivelestat for Elastase Enzymes
| Target Enzyme | Species/Source | IC50 | Reference |
| Leukocyte Elastase | General | 19-49 nM | |
| Pancreas Elastase | General | 5.6 µM | |
| Human Neutrophil Elastase | Human | 46 ± 2 nM |
Table 2: Effects of Sivelestat on Key Signaling Molecules and Inflammatory Mediators
| Molecular Target/Pathway | Experimental System | Sivelestat Concentration | Observed Effect | Reference |
| JNK/NF-κB (p-JNK, p-p65) | TNF-α stimulated HPMECs | 50 and 100 µg/mL | Significant decrease in phosphorylation | [1] |
| Nrf2/HO-1 | TNF-α stimulated HPMECs | 100 µg/mL | Promoted nuclear translocation of Nrf2 and upregulated HO-1 expression | [1] |
| PI3K/AKT/mTOR | LPS-induced ARDS rats | Medium and high doses | Significant decrease in protein expression | [2][3][4][5] |
| TGF-β1/Smad3 | Sepsis-induced ALI model | Not specified | Inhibition of the signaling pathway | [6][7] |
| HMGB1 | LPS-induced septic rats | 10 mg/kg | Lowered serum and pulmonary levels | [8] |
| iNOS | IL-1β stimulated rat hepatocytes | Not specified | Inhibition of mRNA and protein induction | [9] |
| ACE2/Ang-(1-7) | LPS-induced ALI rats | Not specified | Upregulation of expression levels | [10][11][12] |
| TNF-α, IL-6 | LPS-induced ALI rats | Not specified | Significant attenuation of upregulation | [11] |
| ICAM-1, VCAM-1 | LPS-induced ARDS rats | Medium and high doses | Significant decrease in serum levels | [2] |
Modulation of Key Signaling Pathways
Sivelestat's therapeutic effects are significantly mediated through its influence on critical intracellular signaling pathways that are dysregulated during inflammatory processes.
Inhibition of Pro-inflammatory Pathways
JNK/NF-κB Signaling Pathway: Sivelestat has been demonstrated to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][13] In inflammatory conditions, the activation of these pathways leads to the transcription and release of pro-inflammatory cytokines. Sivelestat's inhibition of JNK and NF-κB phosphorylation effectively dampens this inflammatory cascade.[1]
PI3K/AKT/mTOR Signaling Pathway: Sivelestat has been shown to intervene in acute lung injury by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3][4][5] This pathway is crucial for cell survival and proliferation, and its inhibition by Sivelestat can lead to a reduction in the inflammatory response and apoptosis.[2][5]
TGF-β/Smad Signaling Pathway: Recent studies indicate that Sivelestat can alleviate sepsis-induced acute lung injury by inhibiting the TGF-β/Smad signaling pathway, an effect potentially mediated by the upregulation of microRNA-744-5p.[6][7][14]
Activation of Protective Pathways
Nrf2/HO-1 Signaling Pathway: Sivelestat activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1][15] This pathway plays a critical role in the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, Sivelestat enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress.[1]
ACE2/Ang-(1-7)/Mas Receptor Axis: Sivelestat has been found to upregulate the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis.[10][11][12] This pathway is known to have protective effects in the lungs, and its activation by Sivelestat contributes to the reduction of inflammation and lung injury.[10][11]
Modulation of Damage-Associated Molecular Patterns (DAMPs)
High-Mobility Group Box 1 (HMGB1): Sivelestat has been shown to reduce the levels of High-Mobility Group Box 1 (HMGB1), a key DAMP involved in the pathogenesis of sepsis and inflammation.[8] By inhibiting the release of HMGB1, Sivelestat can attenuate the inflammatory response in conditions like endotoxin-induced shock.[8]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of Sivelestat.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To determine the effect of Sivelestat on the expression and phosphorylation levels of proteins within signaling pathways (e.g., JNK, NF-κB, PI3K, AKT, mTOR, Nrf2, HO-1).[1][2]
-
Methodology:
-
Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-JNK, anti-p-p65, anti-Nrf2).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Immunofluorescence for Protein Localization
-
Objective: To visualize the subcellular localization of target proteins, such as the nuclear translocation of Nrf2 and p65, in response to Sivelestat treatment.[1]
-
Methodology:
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated with Sivelestat and/or an inflammatory stimulus.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against the protein of interest (e.g., anti-Nrf2, anti-p65).
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: The nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in biological fluids (e.g., serum, cell culture supernatant) following Sivelestat treatment.[1][2]
-
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Samples and a series of known standards are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated detection antibody is added to the wells.
-
Enzyme Conjugate Incubation: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with an acid, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of target genes (e.g., TNF-α, IL-1β, IL-8, iNOS) in response to Sivelestat treatment.[1][2]
-
Methodology:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Amplification and Detection: The reaction is run in a real-time PCR machine, which monitors the fluorescence intensity at each cycle of amplification.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
-
Conclusion
This compound's pharmacological activity extends well beyond its established role as a neutrophil elastase inhibitor. Its ability to modulate multiple, critical signaling pathways, including the JNK/NF-κB, Nrf2/HO-1, PI3K/AKT/mTOR, and TGF-β/Smad pathways, as well as its influence on the ACE2/Ang-(1-7)/Mas receptor axis and HMGB1 levels, underscores its potential as a multi-target therapeutic agent. This in-depth technical guide provides a foundational resource for the scientific community to further explore and harness the full therapeutic potential of Sivelestat in a range of inflammatory and related diseases. The provided data, protocols, and pathway diagrams are intended to facilitate future research and drug development efforts in this promising area.
References
- 1. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 6. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sivelestat suppresses iNOS gene expression in proinflammatory cytokine-stimulated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1-7)/Mas receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sivelestat Sodium's Role in Mitigating Oxidative Stress in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanisms through which sivelestat sodium, a selective neutrophil elastase inhibitor, mitigates oxidative stress at the cellular level. Sivelestat is clinically utilized for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome. Its therapeutic effects are increasingly understood to extend beyond simple enzyme inhibition, involving the modulation of key signaling pathways that govern cellular redox homeostasis. This document details these pathways, summarizes quantitative data from pertinent studies, provides an overview of relevant experimental protocols, and visualizes complex interactions through signaling and workflow diagrams.
Core Mechanism of Action: Inhibition of Neutrophil Elastase
Sivelestat's primary therapeutic action is the potent and specific inhibition of neutrophil elastase (NE). NE is a serine protease released by activated neutrophils during an inflammatory response. In pathological conditions such as ALI, excessive NE activity contributes significantly to tissue damage by degrading extracellular matrix proteins like elastin. This enzymatic degradation not only compromises tissue integrity but also amplifies the inflammatory cascade, leading to a surge in oxidative stress. The toxic effects of NE are markedly enhanced by increased oxidative stress. Sivelestat competitively and reversibly binds to the active site of NE, effectively neutralizing its proteolytic activity and thereby reducing a major source of inflammation-driven oxidative stress.
Modulation of Key Signaling Pathways in Oxidative Stress
Beyond its direct inhibitory effect on neutrophil elastase, sivelestat exerts significant anti-oxidative effects by modulating critical intracellular signaling pathways. The most prominently documented pathways are the Nrf2/HO-1 and NF-κB pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes.
Sivelestat has been demonstrated to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes, most notably heme oxygenase-1 (HO-1). HO-1 plays a crucial role in cellular defense against oxidative stress by catabolizing heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide. Studies have shown that sivelestat treatment leads to increased expression of HO-1. This activation of the Nrf2/HO-1 axis enhances the cell's intrinsic antioxidant capacity, enabling it to more effectively neutralize reactive oxygen species (ROS).
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as those present in ALI, can activate kinases like c-Jun N-terminal kinase (JNK), which in turn leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes, including cytokines and chemokines, which further contribute to oxidative stress.
Sivelestat has been shown to inhibit the activation of the JNK/NF-κB signaling pathway. By preventing the phosphorylation of JNK and the subsequent nuclear translocation of the NF-κB p65 subunit, sivelestat effectively dampens the transcription of pro-inflammatory mediators. This reduction in the inflammatory response leads to a decrease in the production of ROS by activated immune cells, thus alleviating oxidative stress.
Quantitative Data on Sivelestat's Effects on Oxidative Stress Markers
Multiple studies have quantified the impact of sivelestat on key biomarkers of oxidative stress. The following tables summarize representative data from both in vivo and in vitro experiments.
Table 1: In Vivo Effects of Sivelestat on Oxidative Stress Markers in Lung Tissue
| Parameter | Model | Treatment Group | Control Group | Outcome | Citation |
| MDA Level | Klebsiella pneumoniae-induced ALI in rats | Sivelestat | ALI Model | Significantly decreased | |
| SOD Activity | Klebsiella pneumoniae-induced ALI in rats | Sivelestat | ALI Model | Significantly increased | |
| GSH-Px Activity | Klebsiella pneumoniae-induced ALI in rats | Sivelestat | ALI Model | Significantly increased | |
| MPO Activity | Ischemia-reperfusion injury in mice | Sivelestat | IRI Model | Markedly suppressed | |
| HO-1 Expression | Liver transplantation in rats | Sivelestat | LT Model | Significantly increased |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MPO: Myeloperoxidase; ALI: Acute Lung Injury; IRI: Ischemia-Reperfusion Injury; LT: Liver Transplantation.
Table 2: In Vitro Effects of Sivelestat on Oxidative Stress Markers
| Parameter | Cell Line | Stimulus | Treatment Group | Control Group | Outcome | Citation |
| ROS Production | Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α | Sivelestat (50 & 100 µg/mL) | TNF-α alone | Markedly reduced | |
| Superoxide Production | Bovine Aortic Endothelial Cells (BAECs) | Hypoxia-reoxygenation | Sivelestat | Hypoxia-reoxygenation | Decreased | |
| Cell Viability | Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α | Sivelestat (50 & 100 µg/mL) | TNF-α alone | Significantly increased |
ROS: Reactive Oxygen Species; TNF-α: Tumor Necrosis Factor-alpha.
Detailed Methodologies for Key Experiments
The evaluation of sivelestat's impact on oxidative stress involves a range of standard and specialized laboratory techniques. Below are detailed protocols for commonly cited experiments.
This protocol is used to visualize and quantify the levels of reactive oxygen species within cells.
-
Cell Culture: Plate cells, such as Human Pulmonary Microvascular Endothelial Cells (HPMECs), in confocal dishes at a density of 1 x 104 cells/mL and allow them to adhere.
-
Treatment: Treat the cells with the desired concentrations of sivelestat, an inflammatory stimulus (e.g., TNF-α), and any relevant inhibitors for 24 hours.
-
Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions (e.g., from an ROS assay kit).
-
Imaging: Capture fluorescent images using a confocal microscope.
-
Quantification: Measure the fluorescence intensity of the captured images using software such as ImageJ to quantify the relative levels of intracellular ROS.
These assays quantify markers of lipid peroxidation and the activity of key antioxidant enzymes in tissue homogenates.
-
Tissue Preparation: Harvest lung tissue from experimental animals and homogenize it in an appropriate buffer on ice.
-
Centrifugation: Centrifuge the homogenate to obtain a clear supernatant.
-
Assay Performance: Use commercially available colorimetric assay kits for malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) to measure their respective levels or activities in the supernatant, following the manufacturer's protocols.
-
Data Analysis: Calculate the concentrations or activities based on the absorbance readings and normalize to the total protein content of the sample.
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated cells or tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-p65, p65, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Conclusion
This compound mitigates oxidative stress in cells through a dual mechanism. Primarily, it inhibits neutrophil elastase, a key driver of inflammatory tissue damage and a source of oxidative stress. Concurrently, it modulates intracellular signaling pathways, tipping the cellular balance towards an anti-oxidative and anti-inflammatory state. Specifically, sivelestat inhibits the pro-inflammatory JNK/NF-κB pathway while activating the cytoprotective Nrf2/HO-1 antioxidant response pathway. This multifaceted mechanism of action, supported by robust quantitative data from both in vivo and in vitro models, underscores its therapeutic potential in conditions characterized by excessive inflammation and oxidative stress. Further research into these signaling interactions will continue to elucidate the full scope of sivelestat's cellular protective effects and may open new avenues for its clinical
The Discovery and Development of Sivelestat Sodium (ONO-5046): A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Sivelestat sodium, also known as ONO-5046, is a selective, competitive inhibitor of neutrophil elastase, a key mediator in the pathogenesis of inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Developed by Ono Pharmaceutical Co., Ltd., Sivelestat represents a targeted therapeutic approach to mitigate the excessive inflammatory response and tissue damage characteristic of these critical illnesses. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, preclinical and clinical evaluation of this compound. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of the key signaling pathways modulated by this compound.
Introduction: The Role of Neutrophil Elastase in Inflammatory Lung Injury
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon activation of neutrophils during an inflammatory response, elastase is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.[1] While this activity is essential for host defense and tissue remodeling, excessive or unregulated neutrophil elastase activity can lead to severe tissue damage.[1] In the context of ALI and ARDS, high levels of neutrophil elastase in the lungs contribute to increased alveolar-capillary permeability, pulmonary edema, and the degradation of lung structural proteins, exacerbating the life-threatening respiratory failure.[1][2] This pathological role of neutrophil elastase identified it as a promising therapeutic target for the treatment of ALI/ARDS.
Discovery and Chemical Properties of this compound (ONO-5046)
This compound, with the chemical formula C₂₀H₂₂N₂O₇S, was developed by Ono Pharmaceutical in Japan.[3][4] It is a synthetic, small-molecule inhibitor designed for high specificity and potent inhibition of human neutrophil elastase.[5]
Chemical Structure:
-
Formula: C₂₀H₂₂N₂O₇S[3]
-
Molar Mass: 434.46 g·mol⁻¹[3]
-
Systematic Name: Sodium N-[2-[4-(2,2-dimethylpropionyloxy)phenylsulfonylamino]benzoyl]aminoacetate[5]
Mechanism of Action
Sivelestat is a competitive inhibitor of human neutrophil elastase.[5] It binds to the active site of the enzyme, preventing it from binding to and degrading its natural substrates.[1] A key characteristic of Sivelestat is its high selectivity for neutrophil elastase over other proteases, such as trypsin, thrombin, plasmin, and chymotrypsin, which minimizes off-target effects.[5][6]
Signaling Pathways Modulated by Sivelestat
Preclinical research has elucidated that the therapeutic effects of Sivelestat extend beyond simple enzyme inhibition, involving the modulation of key intracellular signaling pathways that regulate inflammation and oxidative stress.
-
Inhibition of JNK/NF-κB Signaling: Sivelestat has been shown to attenuate the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[7][8] By inhibiting this pathway, Sivelestat reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][9]
-
Activation of Nrf2/HO-1 Signaling: Sivelestat promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response.[7][10][11] This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, thereby reducing oxidative stress.[7][10]
-
Inhibition of PI3K/AKT/mTOR Signaling: Studies have indicated that Sivelestat can suppress the activation of the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[12][13][14] This pathway is involved in cell survival, proliferation, and inflammation, and its inhibition by Sivelestat may contribute to the reduction of inflammatory responses.[12][15]
Preclinical Development
The efficacy of Sivelestat has been evaluated in various animal models of ALI/ARDS, demonstrating its potential as a therapeutic agent.
In Vitro and In Vivo Efficacy
Table 1: Summary of Preclinical Efficacy Data for Sivelestat (ONO-5046)
| Parameter | Species/Model | Value/Effect | Reference |
| IC₅₀ (Human Neutrophil Elastase) | In vitro | 0.044 µM (44 nM) | [5][6] |
| Ki (Human Neutrophil Elastase) | In vitro | 0.2 µM (200 nM) | [5][6] |
| Lung Hemorrhage Suppression (ID₅₀) | Hamster | 82 µg/kg (intratracheal) | [5] |
| Skin Capillary Permeability Increase (ID₅₀) | Guinea Pig | 9.6 mg/kg (intravenous) | [5] |
| Reduction in Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Rat (LPS-induced ALI) | Significant reduction in serum and BALF | [2][9] |
| Reduction in Lung Edema (Wet/Dry Ratio) | Rat (LPS-induced ALI) | Significantly decreased | [8] |
| Improvement in Lung Injury Score | Rat (LPS-induced ALI) | Significantly improved | [8] |
| Reduction of Neutrophil Infiltration in BALF | Rat (LPS-induced ALI) | Significantly decreased | [16] |
Experimental Protocols
A common method to determine the inhibitory activity of Sivelestat on neutrophil elastase is a fluorometric activity assay.[17][18]
Protocol:
-
Reagent Preparation: Prepare solutions of human neutrophil elastase, Sivelestat at various concentrations, and a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in an appropriate assay buffer.
-
Incubation: In a 96-well plate, add neutrophil elastase to each well. Then, add different concentrations of Sivelestat or vehicle control to the wells and incubate for a specified time at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the Sivelestat concentration to determine the IC₅₀ value.
The LPS-induced ALI model in rodents is a widely used preclinical model to evaluate the efficacy of therapeutic agents like Sivelestat.[16][19][20][21][22]
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of ALI: Anesthetize the rats and intratracheally instill a solution of LPS from Escherichia coli to induce lung injury. A control group receives saline.
-
Sivelestat Administration: Administer Sivelestat (e.g., intravenously or intraperitoneally) at different doses before or after the LPS challenge.
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS instillation, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
BALF Analysis: Measure the total and differential cell counts (especially neutrophils), and the concentration of total protein and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Lung Tissue Analysis: Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema. Perform histological analysis of lung sections stained with hematoxylin and eosin to assess the degree of lung injury. Homogenize lung tissue for Western blot analysis of signaling pathway proteins.
-
Clinical Development
Sivelestat has been approved for the treatment of ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS) in Japan and South Korea.[2] Clinical trials have evaluated its efficacy and safety in various patient populations.
Summary of Clinical Trial Data
Table 2: Selected Clinical Trial Results for Sivelestat in ALI/ARDS
| Study/Trial | Patient Population | Key Findings | Reference |
| STRIVE Study | 492 mechanically ventilated patients with ALI | No significant difference in 28-day mortality or ventilator-free days compared to placebo. | [23] |
| Multicenter Retrospective Cohort Study (COVID-19 ARDS) | 387 patients with COVID-19 induced ARDS | Sivelestat was associated with improved oxygenation, decreased lung injury score, and improved survival in a propensity-matched cohort. | [24][25] |
| Meta-analysis (2023) | Multiple RCTs | Sivelestat was associated with reduced 28-30 day mortality, shorter mechanical ventilation time and ICU stays, and improved oxygenation index. | [26] |
| Phase IV Study (Japan) | Patients with ALI/ARDS and SIRS | Sivelestat treatment was associated with a higher 180-day survival rate. | [24] |
It is important to note that the clinical efficacy of Sivelestat remains a subject of some debate, with different studies yielding varying results. The STRIVE study, a large international trial, did not show a benefit, while several other studies, particularly in Asian populations, have suggested positive outcomes.[23][24] This discrepancy may be due to differences in patient populations, the timing of drug administration, and the underlying causes of ARDS.[15]
Conclusion
This compound (ONO-5046) is a potent and selective inhibitor of neutrophil elastase that has demonstrated significant therapeutic potential in preclinical models of acute lung injury. Its mechanism of action involves not only the direct inhibition of elastase activity but also the modulation of key inflammatory and antioxidant signaling pathways. While clinical evidence for its efficacy has been mixed, several studies and a recent meta-analysis suggest that it may improve outcomes in certain populations of patients with ALI/ARDS. Further well-designed clinical trials are warranted to better define the patient populations most likely to benefit from Sivelestat therapy and to optimize its clinical use. This technical guide provides a foundational understanding of the discovery, development, and mechanism of Sivelestat for researchers and clinicians working to advance the treatment of inflammatory lung diseases.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sivelestat - Wikipedia [en.wikipedia.org]
- 4. This compound | C20H29N2NaO11S | CID 23663985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppressive effects of the neutrophil elastase inhibitor this compound hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 15. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Experimental design [bio-protocol.org]
- 23. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Sivelestat Sodium in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivelestat sodium, a selective neutrophil elastase inhibitor, has demonstrated significant therapeutic potential in a variety of preclinical animal models of inflammatory diseases. By targeting neutrophil elastase, a key mediator of tissue damage in acute inflammation, Sivelestat offers a promising strategy for mitigating the pathological consequences of excessive neutrophil activity. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in animal models, with a focus on its efficacy in acute lung injury (ALI), ischemia-reperfusion (I/R) injury, and sepsis. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate a deeper understanding of its mechanism of action and therapeutic effects.
Mechanism of Action
This compound is a synthetic, low-molecular-weight, competitive, and reversible inhibitor of neutrophil elastase.[1][2][3] Neutrophil elastase, a serine protease released from activated neutrophils, plays a crucial role in the degradation of extracellular matrix proteins, including elastin.[1] In inflammatory conditions, excessive neutrophil elastase activity can lead to significant tissue damage.[1] Sivelestat binds to the active site of neutrophil elastase, preventing its enzymatic activity and thereby protecting tissues from proteolytic damage.[1] This targeted inhibition of neutrophil elastase forms the basis of Sivelestat's therapeutic effects in various inflammatory disease models.
Pharmacodynamic Effects in Animal Models
Sivelestat has been extensively evaluated in a range of animal models, consistently demonstrating its anti-inflammatory and cytoprotective properties. The following sections summarize its key pharmacodynamic effects in models of acute lung injury, ischemia-reperfusion injury, and sepsis.
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)
Sivelestat has shown significant efficacy in various animal models of ALI/ARDS, which are often characterized by extensive neutrophil infiltration and subsequent lung damage.[2][4]
Key Effects:
-
Improved Gas Exchange: Sivelestat administration has been shown to significantly increase the partial pressure of oxygen in arterial blood (PaO2).[5][6]
-
Reduced Pulmonary Edema: A notable effect of Sivelestat is the reduction in lung water content, as indicated by a decreased lung wet/dry weight ratio.[7]
-
Decreased Inflammation: Treatment with Sivelestat leads to a significant reduction in pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in both serum and bronchoalveolar lavage fluid (BALF).[5][8][9]
-
Reduced Neutrophil Infiltration: Sivelestat attenuates the influx of neutrophils into the lung tissue.[10]
Quantitative Data Summary:
| Animal Model | Species | This compound Dose | Key Findings | Reference |
| Severe Burns-induced ALI | Rat (Sprague-Dawley) | Not specified (intravenous injection) | Significantly increased PaO2; Significantly decreased lung water content, pathological score, and levels of NE and IL-8 in serum, BALF, and lung tissue. | [5] |
| LPS-induced ARDS | Rat (Sprague-Dawley) | 6, 10, or 15 mg/kg (intraperitoneal) | Dose-dependently increased PaO2 and PaO2/FiO2; Significantly decreased lung W/D ratio and lung injury score at the high dose; Significantly decreased serum levels of NE, VCAM-1, ICAM-1, IL-8, and TNF-α. | [6][7] |
| Klebsiella pneumoniae-induced ALI | Rat (Sprague–Dawley) | 50 or 100 mg/kg | Dose-dependently decreased lung injury scores and W/D ratio; Significantly decreased serum TNF-α, IL-1β, and IL-8 levels. | [11] |
| Endotoxin Inhalation | Hamster | 0.3, 1, 3 mg/kg/h (infusion) | Dose-dependently inhibited increases in BALF parameters (neutrophils, albumin, LDH). | [12] |
| Burn-blast Combined Injury | Dog | 0.5 and 2.0 mg·kg(-1)·h(-1) (intravenous infusion) | High dose improved blood gas analysis and ameliorated pulmonary edema. | [13] |
Ischemia-Reperfusion (I/R) Injury
Sivelestat has demonstrated protective effects in animal models of I/R injury affecting various organs, including the liver, kidney, and heart.
Key Effects:
-
Reduced Tissue Damage: Sivelestat treatment significantly reduces markers of cellular injury, such as serum alanine aminotransferase (ALT) in liver I/R and creatine kinase in myocardial I/R.[14][15]
-
Suppressed Inflammatory Response: The drug effectively lowers the expression of pro-inflammatory cytokines and chemokines.[14]
-
Inhibition of Apoptosis: Sivelestat has been shown to reduce apoptosis in tissues subjected to I/R injury.[14]
Quantitative Data Summary:
| Animal Model | Species | This compound Dose | Key Findings | Reference |
| Liver I/R | Mouse (C57BL/6) | 100 mg/kg (subcutaneous) | Significantly reduced serum ALT levels and NE activity at 6h and 24h post-reperfusion; Significantly reduced expression of TNF-α, IL-6, CXCL-1, CXCL-2, CXCL-10, and TLR4. | [14] |
| Hepatic I/R | Pig | 10 mg/kg/h (intravenous) | Significantly lower AST, LDH, and LA levels at 5 minutes after reperfusion. | [16] |
| Renal I/R | Mouse (C57BL/6J) | Not specified | Significantly preserved post-ischemic renal function (reduced serum creatinine and BUN); Reduced histological damage and cell apoptosis; Diminished mRNA levels of IL-6, MIP-2, MCP-1, and TNF-α. | [17] |
| Myocardial I/R | Not specified | Not specified | Significantly lower infarct area (11 ± 2.2%) compared to control (54 ± 3.4%). | [15] |
| Hepatoenteric I/R | Rabbit (Japanese White) | Not specified | Suppressed plasma neutrophil elastase and lipid peroxide concentrations; Improved I/R injuries in the liver, intestine, kidney, and lung. | [18] |
Sepsis
In animal models of sepsis, Sivelestat has been shown to improve survival and mitigate organ dysfunction.
Key Effects:
-
Improved Survival: Sivelestat treatment has been associated with an increased survival rate in septic animals.[19]
-
Restoration of Hemodynamics: The drug helps to restore mean arterial pressure (MAP) in septic rats.[19][20]
-
Preservation of Organ Function: Sivelestat has been shown to preserve kidney function, as indicated by restored glomerular filtration rate (GFR) and reduced blood urea nitrogen (BUN) and neutrophil gelatinase-associated lipocalin (NGAL) levels.[19][20]
-
Attenuation of Systemic Inflammation: Sivelestat suppresses the overproduction of pro-inflammatory mediators such as TNF-α and IL-1β.[19][20]
Quantitative Data Summary:
| Animal Model | Species | This compound Dose | Key Findings | Reference |
| Cecal Ligation and Puncture (CLP)-induced Sepsis | Rat (Sprague-Dawley) | 50 or 100 mg/kg (intraperitoneal) | Promoted survival; Restored MAP and GFR; Inhibited increases in BUN and NGAL (higher dose more effective); Suppressed macrophage infiltration and production of TNF-α, IL-1β, HMGB1, and iNOS. | [19][20] |
| CLP-induced Sepsis | Rat (Sprague-Dawley) | Not specified (intravenous) | Significantly decreased levels of WBC, neutrophils, CRP, and PCT; Ameliorated oxidative stress (restored SOD and GSH-Px, reduced MDA). | [21] |
Signaling Pathways Modulated by Sivelestat
The therapeutic effects of Sivelestat are mediated through the modulation of several key intracellular signaling pathways involved in inflammation and cell survival.
PI3K/AKT/mTOR Pathway
In models of ARDS, neutrophil elastase can activate the PI3K/AKT/mTOR signaling pathway, leading to the release of pro-inflammatory factors.[6] Sivelestat has been shown to inhibit this pathway, thereby reducing inflammation and apoptosis.[6][9]
Sivelestat inhibits the NE-mediated activation of the PI3K/AKT/mTOR pathway.
JNK/NF-κB and Nrf2/HO-1 Pathways
Sivelestat has been demonstrated to attenuate acute lung injury by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 signaling pathway.[11][22] This dual action reduces the inflammatory response and enhances antioxidant defenses.
Sivelestat inhibits JNK/NF-κB and activates the Nrf2/HO-1 pathway.
TLR4/Myd88/NF-κB Pathway
In the context of ischemia-reperfusion injury, Sivelestat has been shown to suppress the TLR4/Myd88/NF-κB signaling pathway, leading to a reduction in the inflammatory cascade.[17]
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. [Pharmacological profile of a specific neutrophil elastase inhibitor, this compound hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrate attenuates acute lung injury by decreasing systemic inflammation in a rat model of severe burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 8. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. This compound: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Protective Function of Neutrophil Elastase Inhibitor in Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sivelestat Attenuates Myocardial Reperfusion Injury during Brief Low Flow Postischemic Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. This compound Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sivelestat, a neutrophil elastase inhibitor, attenuates neutrophil priming after hepatoenteric ischemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The neutrophil elastase inhibitor, sivelestat, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The neutrophil elastase inhibitor, sivelestat, attenuates sepsis-related kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A neutrophil elastase inhibitor, sivelestat, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Sivelestat Sodium: A Deep Dive into its Attenuation of Neutrophil-Mediated Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sivelestat sodium, a selective neutrophil elastase inhibitor, has demonstrated significant potential in mitigating the inflammatory cascade associated with various pathological conditions, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] A primary mechanism underlying its therapeutic efficacy is the modulation of cytokine release from activated neutrophils. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to sivelestat's impact on neutrophil-derived cytokines. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Role of Neutrophil Elastase in Inflammation
Neutrophils are frontline defenders in the innate immune system, essential for combating infections.[3] However, their excessive activation can lead to tissue damage through the release of cytotoxic contents, including serine proteases like neutrophil elastase (NE).[1] NE, stored in azurophilic granules, is a potent enzyme that degrades extracellular matrix proteins and also plays a crucial role in amplifying the inflammatory response by promoting the production of pro-inflammatory cytokines.[4][5][6]
This compound is a synthetic, low-molecular-weight, and highly specific inhibitor of NE.[1][7][8] By competitively and reversibly binding to NE, sivelestat effectively neutralizes its proteolytic activity, thereby attenuating the downstream inflammatory sequelae, including the "cytokine storm" often observed in severe inflammatory conditions.[1][9]
Quantitative Effects of Sivelestat on Cytokine Release
Sivelestat has been shown to significantly reduce the release of several key pro-inflammatory cytokines from neutrophils stimulated with various agonists, most notably lipopolysaccharide (LPS). The following tables summarize the quantitative data from key studies.
Table 1: Effect of Sivelestat on Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) Release from LPS-Stimulated Granulocytes in Whole Blood Culture [10]
| Cytokine | LPS Concentration | Sivelestat Concentration | Inhibition | Significance (p-value) |
| IL-8 | 1 ng/ml | 1 µg/ml | Significant Inhibition | < 0.05 |
| IL-8 | 10 ng/ml | 1 µg/ml | Significant Suppression | < 0.05 |
| IL-8 | 10 ng/ml | 10 µg/ml | Significant Suppression | < 0.05 |
| TNF-α | 10 ng/ml | 10 µg/ml | Significant Inhibition | < 0.05 |
| TNF-α | 10 ng/ml | 100 µg/ml | Significant Inhibition | < 0.05 |
Table 2: Effect of Sivelestat on Pro-inflammatory Cytokine and Chemokine Production from LPS-Treated Murine Bone Marrow-Derived Neutrophils [4]
| Cytokine/Chemokine | Treatment | Result | Significance (p-value) |
| Neutrophil Elastase (NE) | LPS + Sivelestat | Significant Inhibition | < 0.0001 |
| G-CSF | LPS + Sivelestat | Significant Inhibition | < 0.0001 |
| KC (CXCL1) | LPS + Sivelestat | Significant Inhibition | < 0.0001 |
| TNF-α | LPS + Sivelestat | Significant Inhibition | < 0.0001 |
| IL-6 | LPS + Sivelestat | Significant Inhibition | < 0.0001 |
Table 3: Effect of Sivelestat on Serum Cytokine Levels in a Rat Model of Sepsis-Induced Acute Lung Injury [11]
| Cytokine | Treatment | Result | Significance (p-value) |
| IL-8 | Sivelestat (medium & high dose) | Significantly Lower | < 0.05 or < 0.01 |
| TNF-α | Sivelestat (medium & high dose) | Significantly Lower | < 0.05 or < 0.01 |
Table 4: Effect of Sivelestat on Cytokine Levels in Porcine Whole Blood Stimulated with LPS [12]
| Cytokine | Treatment | Result | Significance (p-value) |
| IL-1β | Sivelestat | Significantly Suppressed | < 0.05 |
| TNF-α | Sivelestat | Lower (not significant) | p=0.79 |
| IL-6 | Sivelestat | Lower (not significant) | p=0.43 |
| IL-8 | Sivelestat | No Significant Difference | p=0.27 |
Signaling Pathways Modulated by Sivelestat
Sivelestat's inhibitory effect on cytokine release is mediated through the modulation of key intracellular signaling pathways. By inhibiting neutrophil elastase, sivelestat indirectly prevents the activation of pathways that lead to the transcription of pro-inflammatory cytokine genes.
One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15] Neutrophil elastase can promote the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6.[13][15] Sivelestat, by inhibiting NE, prevents this cascade, thereby suppressing cytokine production.[13][15]
Furthermore, sivelestat has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, both of which contribute to its anti-inflammatory and antioxidant effects.[16] The inhibition of the PI3K/Akt/mTOR signaling pathway has also been identified as a mechanism by which sivelestat attenuates acute lung injury.[11][17]
Caption: Sivelestat's inhibition of key pro-inflammatory signaling pathways.
Experimental Protocols
Neutrophil Isolation from Whole Blood
A standard method for isolating human neutrophils from whole blood is density gradient centrifugation.[3][18][19] This technique yields a high purity (>95%) and viability (>95%) of neutrophils.[3][18]
Materials:
-
Anticoagulated whole blood (e.g., with EDTA, citrate, or heparin)
-
Density gradient medium (e.g., a mixture of sodium metrizoate and Dextran 500)
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS with 2% Human Serum Albumin (HSA)
-
Centrifuge tubes
-
Pipettes
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5.0 ml of whole blood over 5.0 ml of the density gradient medium in a centrifuge tube, avoiding mixing.
-
Centrifuge at 500 x g for 35 minutes at 20-25°C.
-
After centrifugation, distinct layers will form. Carefully remove and discard the upper layers (plasma, monocytes, and isolation media).
-
Aspirate the neutrophil layer and the underlying isolation media into a new centrifuge tube.
-
Dilute the neutrophil solution with HBSS without Ca2+/Mg2+ and centrifuge at 350 x g for 10 minutes.
-
Discard the supernatant and resuspend the pellet in 2 ml of RBC Lysis Buffer to lyse contaminating red blood cells.
-
After lysis, wash the cells with HBSS without Ca2+/Mg2+ and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and resuspend the final neutrophil pellet in HBSS/HSA solution.
-
Perform a cell count and adjust the concentration as required for the experiment.
Note: Neutrophils are short-lived and should be used within 2-4 hours of isolation for optimal results.[18][19]
Caption: Workflow for neutrophil isolation using density gradient centrifugation.
In Vitro Neutrophil Stimulation and Sivelestat Treatment
Materials:
-
Isolated neutrophils
-
Lipopolysaccharide (LPS) solution
-
This compound hydrate solution
-
Cell culture medium (e.g., RPMI 1640)
-
Incubator (37°C, 5% CO2)
-
Microplates
Procedure:
-
Seed the isolated neutrophils in a microplate at the desired density.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes).
-
Stimulate the neutrophils with an appropriate concentration of LPS (e.g., 1-100 ng/ml).[4][10]
-
Incubate the plate for a designated time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant for cytokine analysis.
Cytokine Measurement
The concentration of cytokines in the cell culture supernatant or serum samples is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits specific for the cytokines of interest (e.g., IL-8, TNF-α, IL-1β, IL-6)
-
Collected supernatant or serum samples
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Generally, this involves adding the samples and standards to a microplate pre-coated with a capture antibody.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, which reacts with the enzyme to produce a color change.
-
The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.
Conclusion and Future Directions
This compound effectively attenuates the release of key pro-inflammatory cytokines from neutrophils by inhibiting neutrophil elastase and modulating downstream signaling pathways, including NF-κB, JNK, and PI3K/Akt/mTOR. The provided quantitative data and experimental protocols offer a solid foundation for further research into the therapeutic applications of sivelestat.
Future investigations could focus on:
-
Elucidating the precise molecular interactions between neutrophil elastase and other cellular components that trigger cytokine gene expression.
-
Exploring the efficacy of sivelestat in combination with other anti-inflammatory agents for a synergistic effect.
-
Investigating the long-term effects of sivelestat on neutrophil function and the overall immune response.
-
Developing novel drug delivery systems to enhance the targeted delivery of sivelestat to sites of inflammation.[4]
By continuing to unravel the intricate mechanisms of sivelestat's action, the scientific community can further optimize its clinical use and develop more effective treatments for a range of inflammatory diseases.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase Modulates Cytokine Expression: CONTRIBUTION TO HOST DEFENSE AGAINST PSEUDOMONAS AERUGINOSA-INDUCED PNEUMONIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 9. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive effects of sivelestat on interleukin 8 and TNF-α production from LPS-stimulated granulocytes in whole blood culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppressive effects of the neutrophil elastase inhibitor this compound hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting neutrophil elastase is a promising direction for future cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The neutrophil elastase inhibitor, sivelestat, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Therapeutic Potential of Sivelestat in Cystic Fibrosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic Fibrosis (CF) is a life-limiting genetic disorder characterized by chronic airway inflammation and progressive lung damage, driven in large part by a massive influx of neutrophils and an overwhelming burden of neutrophil elastase (NE). This serine protease contributes directly to tissue degradation, impairs mucociliary clearance, and perpetuates a vicious cycle of inflammation. Sivelestat, a specific and potent inhibitor of neutrophil elastase, presents a compelling therapeutic strategy to mitigate the destructive inflammatory cascade in the CF lung. This technical guide summarizes the preclinical evidence for Sivelestat's potential in CF models, details relevant experimental protocols, and visualizes the key signaling pathways involved. While direct studies of Sivelestat in dedicated CF models are limited, a substantial body of evidence from related pulmonary inflammatory conditions underscores its promise.
The Role of Neutrophil Elastase in Cystic Fibrosis Pathophysiology
The pathophysiology of CF lung disease is intrinsically linked to a dysfunctional host immune response. The primary defect in the CFTR protein leads to impaired mucociliary clearance, creating a favorable environment for chronic bacterial infections. This triggers a persistent and exaggerated inflammatory response dominated by neutrophils.[1] These neutrophils release a cocktail of damaging mediators, with neutrophil elastase (NE) being a key culprit.
High levels of NE in the CF airways contribute to:
-
Degradation of Lung Parenchyma: NE breaks down essential extracellular matrix proteins like elastin, leading to bronchiectasis and a progressive decline in lung function.
-
Inflammation Amplification: NE can cleave and activate pro-inflammatory cytokines and chemokines, such as IL-1β and IL-8, further recruiting neutrophils to the airways.[2][3] It can also interfere with the resolution of inflammation.
-
Impaired Host Defense: By cleaving receptors on immune cells, NE can impair the phagocytic clearance of bacteria and apoptotic neutrophils.
-
Mucus Hypersecretion: NE is a potent secretagogue for airway mucins, contributing to the viscous mucus that obstructs the airways.[4][5]
Given the central role of NE in the relentless progression of CF lung disease, its targeted inhibition is a rational and promising therapeutic approach.
Sivelestat: Mechanism of Action
Sivelestat (ONO-5046) is a potent, selective, and competitive inhibitor of neutrophil elastase.[6] Its primary mechanism involves binding to the active site of the NE enzyme, thereby preventing it from cleaving its natural substrates.[6] This targeted action helps to restore the critical protease-antiprotease balance in the airways.
Beyond direct enzyme inhibition, preclinical studies have elucidated broader anti-inflammatory and cytoprotective effects of Sivelestat, which are highly relevant to the CF condition. These include the modulation of key inflammatory signaling pathways:
-
Inhibition of the NF-κB Pathway: Sivelestat has been shown to suppress the activation of NF-κB, a central transcription factor that governs the expression of numerous pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α.[3][7][8] This inhibitory effect is achieved by preventing the phosphorylation of IκB, a key step in NF-κB activation.[8]
-
Activation of the Nrf2/HO-1 Pathway: Sivelestat has been demonstrated to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[3][7] This leads to the upregulation of antioxidant enzymes, which can counteract the significant oxidative burden present in the CF airways.
The dual action of Sivelestat—directly neutralizing NE activity and dampening pro-inflammatory signaling while boosting antioxidant defenses—makes it a multifaceted candidate for CF therapy.
Quantitative Data on Sivelestat's Efficacy
While comprehensive data for Sivelestat in specific CF models is still emerging, its biochemical potency and effects in various inflammatory models provide a strong rationale for its investigation in CF.
Table 1: In Vitro Inhibition of Neutrophil Elastase by Sivelestat
| Parameter | Value | Reference |
| IC50 (Leukocyte Elastase) | 19-49 nM | [9] |
| IC50 (Pancreatic Elastase) | 5.6 µM | [9] |
Table 2: In Vitro Anti-Inflammatory Effects of Sivelestat
| Cell Line/System | Treatment | Effect | Reference | | :--- | :--- | :--- | | Human Bronchial Epithelial Cells (HBEs) | 100 µg/mL Sivelestat on NETs | Reduced NET-induced IL-1α protein levels |[9] | | LPS-stimulated Granulocytes (whole blood) | 1 µg/mL Sivelestat | Significantly inhibited IL-8 production |[10] | | LPS-stimulated Granulocytes (whole blood) | 10 µg/mL Sivelestat | Significantly inhibited TNF-α production |[10] | | Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 50-100 µg/mL Sivelestat | Increased cell viability after TNF-α stimulation |[3] |
Table 3: In Vivo Anti-Inflammatory and Anti-Fibrotic Effects of Sivelestat in Lung Injury Models
| Animal Model | Treatment | Effect | Reference | | :--- | :--- | :--- | | Bleomycin-induced pulmonary fibrosis (mice) | Intraperitoneal Sivelestat | Significantly inhibited the increase in lung collagen content and active TGF-β1 levels |[7] | | Radiation-induced lung injury (mice) | Sivelestat before and after irradiation | Significantly suppressed NE activity and reduced lung damage scores |[11] | | LPS-induced ALI (rats) | Sivelestat | Decreased serum levels of IL-1β, IL-8, and TNF-α; reduced neutrophil percentage in BALF |[3] | | Postperfusion lung injury (dogs) | 15 mg/kg/hr Sivelestat | Markedly reduced increase in pulmonary extravascular water volume and NE levels |[12] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, rendered in DOT language, illustrate the key signaling pathways implicated in CF airway inflammation and the proposed points of intervention for Sivelestat.
Caption: Neutrophil Elastase Signaling Cascade in the CF Airway.
Caption: Dual Anti-inflammatory Mechanisms of Sivelestat.
Experimental Workflows
The following diagram outlines a potential experimental workflow for evaluating the efficacy of Sivelestat in preclinical CF models.
Caption: Preclinical Evaluation Workflow for Sivelestat in CF Models.
Experimental Protocols
The following protocols are adapted from methodologies used for neutrophil elastase inhibitors in relevant lung inflammation models and can be tailored for the specific evaluation of Sivelestat in CF research.
Protocol 5.1: In Vitro Evaluation of Sivelestat on Cytokine Secretion from CF Bronchial Epithelial Cells
Objective: To determine the effect of Sivelestat on the secretion of pro-inflammatory cytokines (e.g., IL-8) from CF human bronchial epithelial (HBE) cells.
Materials:
-
CFBE41o- cell line or primary HBE cells from CF donors.
-
Cell culture medium (e.g., MEM supplemented with appropriate growth factors).
-
Transwell inserts (for Air-Liquid Interface culture).
-
Human Neutrophil Elastase (NE) or Lipopolysaccharide (LPS).
-
Sivelestat sodium hydrate.
-
ELISA kits for human IL-8 and TNF-α.
-
BCA Protein Assay Kit.
Methodology:
-
Cell Culture: Culture CFBE41o- or primary CF HBE cells on Transwell inserts until a confluent, differentiated epithelium is formed at an Air-Liquid Interface (ALI).
-
Pre-treatment: Pre-treat the apical surface of the ALI cultures with various concentrations of Sivelestat (e.g., 1-100 µg/mL) for 1-2 hours. Include a vehicle control (e.g., saline).
-
Stimulation: Add a pro-inflammatory stimulus, such as human NE (e.g., 100 nM) or LPS (e.g., 10 µg/mL), to the apical or basolateral medium and incubate for 18-24 hours.
-
Sample Collection: Collect the basolateral medium to measure secreted cytokines.
-
Cytokine Quantification: Measure the concentration of IL-8 and TNF-α in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Normalization (Optional): Lyse the cells and determine the total protein content using a BCA assay. Normalize the cytokine concentrations to the total protein content to account for any variations in cell number.
Protocol 5.2: In Vivo Evaluation of Sivelestat in a Mouse Model of CF Lung Inflammation
Objective: To assess the anti-inflammatory efficacy of Sivelestat in a CF mouse model with induced lung inflammation.
Materials:
-
CF mouse model (e.g., cftrtm1Unc on a C57BL/6J background) or βENaC-overexpressing mice.
-
Lipopolysaccharide (LPS) from Pseudomonas aeruginosa.
-
This compound hydrate.
-
Sterile phosphate-buffered saline (PBS).
-
Anesthesia (e.g., isoflurane).
-
ELISA kits for mouse cytokines (e.g., KC, MIP-2, TNF-α).
Methodology:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Induction of Inflammation: Anesthetize the mice and instill LPS (e.g., 1-5 mg/kg) intratracheally to induce acute lung inflammation.
-
Treatment Administration: Administer Sivelestat to the treatment group (e.g., 100 mg/kg, intraperitoneally) and vehicle (saline) to the control group at specified time points (e.g., 1 hour before and 6 hours after LPS challenge).
-
Bronchoalveolar Lavage (BAL): At a predetermined endpoint (e.g., 24 hours post-LPS), euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS into the lungs.
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Perform a total and differential cell count on the cell pellet to determine the number of neutrophils.
-
Use the BAL fluid supernatant to measure the levels of inflammatory cytokines (KC, MIP-2, TNF-α) using ELISA.
-
-
Histopathology (Optional): Perfuse and fix the lungs in 4% paraformaldehyde. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and lung injury.
Conclusion and Future Directions
The available evidence strongly suggests that Sivelestat, through its potent and specific inhibition of neutrophil elastase and its broader anti-inflammatory effects, holds significant therapeutic potential for mitigating the relentless pulmonary inflammation and tissue damage that characterize cystic fibrosis. The data from various lung injury models provide a solid foundation for its further investigation in CF-specific contexts.
Future research should focus on:
-
Direct Evaluation in CF Models: Conducting comprehensive studies using CF cell lines (e.g., CFBE41o-), primary patient-derived cells, and relevant CF animal models (cftr-/- or βENaC mice) to generate specific quantitative data on Sivelestat's efficacy.
-
Combination Therapies: Investigating the synergistic potential of Sivelestat with current CFTR modulator therapies to address both the primary genetic defect and the downstream inflammatory consequences.
-
Aerosolized Delivery: Exploring the feasibility and efficacy of inhaled Sivelestat to maximize drug concentration at the site of inflammation in the lungs while minimizing potential systemic side effects.
By directly targeting the overwhelming neutrophil elastase activity in the CF airways, Sivelestat represents a promising avenue for developing a much-needed anti-inflammatory therapy to improve lung function and quality of life for individuals with cystic fibrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human neutrophil elastase induces hypersecretion of mucin from well-differentiated human bronchial epithelial cells in vitro via a protein kinase C{delta}-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressive effects of the neutrophil elastase inhibitor this compound hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil extracellular traps activate IL-8 and IL-1 expression in human bronchial epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive effects of sivelestat on interleukin 8 and TNF-α production from LPS-stimulated granulocytes in whole blood culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound hydrate reduces radiation-induced lung injury in mice by inhibiting neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of ONO-5046*Na, a specific neutrophil elastase inhibitor, on postperfusion lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sivelestat Sodium: In Vitro Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivelestat sodium is a potent and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathology of various inflammatory conditions. In the context of in vitro research, this compound serves as a critical tool to elucidate the role of neutrophil elastase in cellular signaling cascades, tissue damage, and inflammatory responses. These application notes provide a comprehensive guide to utilizing this compound in a laboratory setting, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound competitively and reversibly inhibits neutrophil elastase. By blocking the activity of this enzyme, sivelestat can prevent the degradation of extracellular matrix components and modulate various signaling pathways, thereby mitigating inflammatory processes. In vitro studies have demonstrated that sivelestat can influence several key cellular signaling pathways, including the JNK/NF-κB, Nrf2/HO-1, and EGFR pathways.
Data Presentation
The following tables summarize quantitative data from representative in vitro studies investigating the effects of this compound.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Treatment | Sivelestat Concentration | Incubation Time | Effect on Viability/Proliferation |
| TMK-1 (Gastric Carcinoma) | Neutrophil Elastase (1 µg/mL) | 100, 500, 1000 µg/mL | 48 hours | Inhibition of NE-stimulated cell growth |
| HPMECs (Human Pulmonary Microvascular Endothelial Cells) | TNF-α (0.2 µg/mL) | 50, 100 µg/mL | 24 hours | Increased viability in the presence of TNF-α |
Table 2: Effects of this compound on Inflammatory Markers and Signaling Pathways
| Cell Line | Inducer | Sivelestat Concentration | Incubation Time | Key Findings |
| HPMECs | TNF-α (0.2 µg/mL) | 50, 100 µg/mL | 24 hours | Reduced ROS production; Inhibition of JNK and p65 phosphorylation; Increased nuclear translocation of Nrf2 and expression of HO-1. |
| TMK-1 | Neutrophil Elastase (5 µg/mL) | 100 µg/mL | 10 minutes | Inhibition of NE-induced TGF-α release; Reduced EGFR and ERK1/2 phosphorylation. |
| RAW 264.7 (Macrophage) | LPS | Not specified | Not specified | Decreased secretion of TNF-α, IL-6, and HMGB1; Inhibition of IκB phosphorylation and NF-κB activation. |
Experimental Protocols
Herein are detailed methodologies for key in vitro experiments with this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of sivelestat on cell viability in the presence of an inflammatory stimulus.
Materials:
-
Target cells (e.g., TMK-1, HPMECs)
-
Complete cell culture medium
-
This compound
-
Inducing agent (e.g., Neutrophil Elastase, TNF-α)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Sivelestat Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Incubate for a pre-determined time (e.g., 2 hours).
-
Induction of Cell Stress: Add the inducing agent (e.g., TNF-α) to the wells already containing sivelestat and incubate for the desired experimental duration (e.g., 24 or 48 hours). Include appropriate controls (untreated cells, cells with inducer only, cells with sivelestat only).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Measurement of Cytokine and Growth Factor Secretion (ELISA)
This protocol outlines the steps to quantify the concentration of secreted proteins like TGF-α or inflammatory cytokines in the cell culture supernatant.
Materials:
-
Conditioned cell culture supernatant from experimental plates
-
Commercially available ELISA kit for the target protein (e.g., TGF-α, TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Sample Collection: Following the experimental treatment with sivelestat and the inducing agent, collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation with a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the concentration of the target protein in the samples by comparing their absorbance values to the standard curve.
Analysis of Protein Expression and Phosphorylation (Western Blot)
This protocol is for assessing changes in the expression and phosphorylation status of proteins in key signaling pathways.
Materials:
-
Cell lysates from experimental plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-EGFR, anti-p-EGFR, anti-ERK1/2, anti-p-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
Target cells
-
This compound
-
Inducing agent (e.g., TNF-α)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 24-well or 96-well black-walled plate) and treat with sivelestat and the inducing agent as described in the cell viability protocol.
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells with warm serum-free medium. Then, incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Sivelestat's mechanism of action in vitro.
Caption: General workflow for in vitro sivelestat studies.
Application Notes and Protocols: In Vivo Administration of Sivelestat Sodium in Rat Models of Acute Lung Injury (ALI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Sivelestat sodium, a selective neutrophil elastase inhibitor, in various rat models of Acute Lung Injury (ALI). The included protocols and data are synthesized from multiple research studies to guide the design and execution of similar preclinical investigations.
Introduction to this compound and its Mechanism of Action in ALI
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to increased permeability of the alveolar-capillary barrier and subsequent pulmonary edema.[1] Neutrophils play a critical role in the pathogenesis of ALI, releasing a variety of cytotoxic mediators, including neutrophil elastase.[2][3]
Neutrophil elastase, a serine protease, contributes to lung tissue damage by degrading essential components of the extracellular matrix, such as elastin.[4][5] This enzymatic activity disrupts the integrity of the lung parenchyma and promotes a pro-inflammatory environment.[5] this compound is a highly specific inhibitor of neutrophil elastase.[4][6] By binding to the active site of this enzyme, Sivelestat blocks its proteolytic activity, thereby mitigating the inflammatory cascade and protecting the lung from further injury.[6] In rat models of ALI, Sivelestat has been shown to reduce inflammatory responses and oxidative stress.[7]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various studies investigating the efficacy of this compound in rat models of ALI.
Table 1: Effects of this compound on Lung Injury and Survival in a Klebsiella pneumoniae-induced ALI Rat Model [8]
| Treatment Group | Lung Injury Score | Lung Wet/Dry (W/D) Ratio | Survival Rate |
| Control | Undetectable | Lower than ALI | 100% |
| ALI (K. pneumoniae) | Significantly Increased | Significantly Increased | Decreased |
| ALI + Sivelestat (50 mg/kg) | Significantly Decreased | Significantly Decreased | Increased |
| ALI + Sivelestat (100 mg/kg) | Significantly Decreased | Significantly Decreased | Increased |
Table 2: Effects of this compound on Inflammatory Cytokines in Serum in a Klebsiella pneumoniae-induced ALI Rat Model [8]
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-8 (pg/mL) |
| Control | Low Levels | Low Levels | Low Levels |
| ALI (K. pneumoniae) | Significantly Increased | Significantly Increased | Significantly Increased |
| ALI + Sivelestat (50 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| ALI + Sivelestat (100 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 3: Effects of this compound on Arterial Blood Gases and Lung Edema in an LPS-induced ALI Rat Model [9][10]
| Treatment Group | PaO₂ | PaO₂/FiO₂ | Lung W/D Ratio |
| Sham | Normal | Normal | Normal |
| Vehicle (LPS) | Significantly Decreased | Significantly Decreased | Significantly Increased |
| Sivelestat (6 mg/kg) | Significantly Increased | Significantly Increased | Significantly Decreased |
| Sivelestat (10 mg/kg) | Significantly Increased | Significantly Increased | Significantly Decreased |
| Sivelestat (15 mg/kg) | Significantly Increased | Significantly Increased | Significantly Decreased |
Table 4: Effects of this compound on Inflammatory Markers in a Severe Burn-induced ALI Rat Model [11][12][13]
| Treatment Group | Neutrophil Elastase (NE) | Interleukin-8 (IL-8) |
| Normal Control | Low Levels | Low Levels |
| Severe Burns Injury | Significantly Increased | Significantly Increased |
| Severe Burns + Sivelestat | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Klebsiella pneumoniae-Induced ALI Model
This protocol describes the induction of ALI in rats via intratracheal injection of Klebsiella pneumoniae.[8]
Materials:
-
Male Sprague-Dawley rats
-
Klebsiella pneumoniae bacterial suspension (1.2 x 10¹⁰ CFU/mL)
-
3% Pentobarbital sodium
-
This compound
-
Sterile normal saline
Procedure:
-
Anesthetize rats via intraperitoneal injection of 3% pentobarbital sodium (50 mg/kg).
-
Intratracheally inject 0.2 mL of the Klebsiella pneumoniae bacterial suspension to induce ALI.
-
Divide the rats into the following groups: Control, ALI, ALI + Sivelestat (50 mg/kg), and ALI + Sivelestat (100 mg/kg).
-
For the treatment groups, administer this compound intraperitoneally.
-
At a predetermined time point (e.g., 12 hours after the last dose), collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue samples for analysis.[8]
Lipopolysaccharide (LPS)-Induced ALI Model
This protocol outlines the induction of ALI using intraperitoneal injection of LPS.[9][10]
Materials:
-
Male Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile normal saline
Procedure:
-
Establish the ALI model by intraperitoneally injecting rats with LPS (4 mg/kg).
-
One hour after LPS injection, divide the rats into the following groups: Sham (saline injection), Vehicle (LPS + saline), and Sivelestat treatment groups (e.g., 6, 10, or 15 mg/kg).
-
Administer this compound or saline via intraperitoneal injection.
-
After a specified duration, perform assessments such as arterial blood gas analysis and lung wet/dry weight ratio determination.[9][10]
Severe Burn-Induced ALI Model
This protocol details the induction of ALI secondary to severe thermal injury.[11]
Materials:
-
Sprague-Dawley rats
-
Equipment for inducing controlled burns
-
This compound
-
Intravenous injection supplies
Procedure:
-
Divide rats into three groups: Normal control, Severe burns injury, and Severe burns treated with Sivelestat.
-
Induce severe burns on a specific percentage of the total body surface area in the burn groups.
-
Administer this compound intravenously to the treatment group.
-
At the experimental endpoint, measure outcomes such as lung water content, PaO₂, and levels of inflammatory markers (NE, IL-8) in serum, BALF, and lung tissue.[11]
Visualizations
Signaling Pathway of Neutrophil Elastase in ALI and Inhibition by Sivelestat
Caption: Neutrophil elastase pathway in ALI and Sivelestat inhibition.
Experimental Workflow for In Vivo Sivelestat Studies in Rat ALI Models
Caption: Workflow for Sivelestat studies in rat ALI models.
References
- 1. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Contribution of Neutrophils to Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 7. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. This compound hydrate attenuates acute lung injury by decreasing systemic inflammation in a rat model of severe burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. europeanreview.org [europeanreview.org]
Sivelestat Sodium: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of sivelestat sodium (also known as ONO-5046 or Elaspol) in preclinical research settings. Sivelestat is a selective inhibitor of neutrophil elastase, a key protease implicated in the pathogenesis of various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] This document outlines the mechanism of action, provides detailed protocols for its use in animal models, and presents a summary of effective dosages derived from published studies.
Mechanism of Action
This compound is a competitive and selective inhibitor of neutrophil elastase.[4] During an inflammatory response, activated neutrophils release elastase, a serine protease that degrades extracellular matrix proteins such as elastin, leading to tissue damage.[2] In the context of ALI/ARDS, excessive neutrophil elastase activity contributes to the breakdown of the alveolar-capillary barrier, increased vascular permeability, and pulmonary edema.[4][5] By specifically inhibiting neutrophil elastase, sivelestat mitigates this damage, reduces inflammatory cell infiltration, and decreases the production of pro-inflammatory cytokines.[3][5]
Recent studies have also elucidated sivelestat's broader effects on intracellular signaling pathways. It has been shown to modulate pathways such as JNK/NF-κB, PI3K/AKT/mTOR, and Nrf2/HO-1, contributing to its anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[3][6][7]
Signaling Pathway of this compound
Caption: Sivelestat's mechanism of action.
Preclinical Dosage and Administration
The effective dose of this compound in preclinical models varies depending on the animal species, the disease model, and the route of administration. The following tables summarize reported dosages from various studies. It is crucial to perform dose-response studies to determine the optimal dosage for a specific experimental setup.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Inducing Agent | Species | Route of Administration | Dosage | Key Findings | Reference |
| Acute Lung Injury | Lipopolysaccharide (LPS) | Rat | Intraperitoneal (i.p.) | 10 or 30 mg/kg | Attenuated lung injury, reduced inflammatory cytokines. | [5] |
| Acute Lung Injury | LPS | Rat | i.p. | 6, 10, or 15 mg/kg | Dose-dependently improved lung pathology. | [8] |
| Sepsis-induced ALI | Cecal Ligation and Puncture (CLP) | Rat | Intravenous (i.v.) | Not specified | Reduced pro-inflammatory factors and improved survival. | [7] |
| Acute Lung Injury | Klebsiella pneumoniae | Rat | i.p. | 50 or 100 mg/kg | Reduced inflammatory factors and oxidative stress. | [7][8] |
| Ventilator-Induced Lung Injury | Mechanical Ventilation | Rat | i.v. Pretreatment | Not specified | Attenuated pulmonary edema and histological damage. | [8] |
| Acute Exacerbation of Pulmonary Fibrosis | Bleomycin + LPS | Mouse | i.p. | 100 mg/kg | Alleviated inflammation, structural damage, and collagen formation. | [9] |
| Pneumonia | Streptococcus pneumoniae | Mouse | Not specified | 3 mg/kg every 12 hours | Prolonged survival and prevented progression of lung inflammation. | [8] |
| Radiation-Induced Lung Injury | Whole Lung Irradiation | Mouse | Not specified | Not specified | Reduced lung injury by suppressing neutrophil elastase activity. | [10] |
| Acute Lung Injury | Hydrochloric Acid (HCl) Aspiration | Hamster | i.v. infusion | 0.01, 0.1, and 1 mg/kg/h | Dose-dependently reduced mortality and improved lung function. | [8] |
Table 2: this compound Dosage in Larger Animal Models
| Animal Model | Inducing Agent | Species | Route of Administration | Dosage | Key Findings | Reference |
| Acute Lung Injury | Phorbol Myristate Acetate (PMA) | Rabbit | i.v. infusion | 3-30 mg/kg/h | Dose-dependently attenuated hemorrhagic pneumonitis. | [11] |
| Burn-Blast Combined Injury | Burn and Blast | Dog | i.v. infusion | 0.5 or 2.0 mg/kg/h | High dose improved pulmonary edema and reduced pro-inflammatory mediators. | [12][13] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
This protocol describes the induction of ALI in rats using LPS and subsequent treatment with sivelestat.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound hydrate
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to food and water.
-
Sivelestat Preparation: Dissolve this compound hydrate in sterile 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, prepare a solution that allows for a reasonable injection volume, typically 0.2-0.5 mL). Prepare fresh on the day of the experiment.
-
LPS Preparation: Dissolve LPS in sterile 0.9% saline to the desired concentration (e.g., 5 mg/kg).
-
Experimental Groups:
-
Control Group: Receives saline injections.
-
LPS Group: Receives LPS and a saline vehicle.
-
LPS + Sivelestat Group(s): Receives LPS and sivelestat at one or more doses (e.g., 10 mg/kg and 30 mg/kg).[5]
-
-
Induction of ALI: Anesthetize the rats. Administer LPS via intraperitoneal (i.p.) or intratracheal (i.t.) injection.
-
Sivelestat Administration: Administer sivelestat or vehicle (saline) via i.p. or i.v. injection. The timing of administration can vary; it can be given as a pretreatment before LPS or as a treatment after LPS challenge.[5][8]
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts, and protein concentration.
-
Lung Wet-to-Dry Weight Ratio: Determine the ratio to assess pulmonary edema.
-
Histopathology: Perfuse and fix the lungs for histological examination (e.g., H&E staining) to assess lung injury scores.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or serum using ELISA.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.
-
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This protocol outlines the induction of sepsis-associated ALI in mice using the CLP model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrate
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needles (e.g., 21-gauge)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Sivelestat Preparation: Prepare sivelestat solution as described in Protocol 1.
-
Experimental Groups:
-
Sham Group: Undergoes laparotomy without CLP.
-
CLP Group: Undergoes CLP and receives saline vehicle.
-
CLP + Sivelestat Group: Undergoes CLP and receives sivelestat.
-
-
CLP Surgery:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision (1-2 cm).
-
Exteriorize the cecum, ligate it below the ileocecal valve, and puncture it once or twice with a needle.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
-
Sivelestat Administration: Administer sivelestat or vehicle via i.p. or i.v. injection immediately after surgery and potentially at subsequent time points.
-
Post-Operative Care: Provide fluid resuscitation (e.g., 1 mL of warm sterile saline subcutaneously). Monitor animals closely for signs of sepsis.
-
Sample Collection and Analysis: At a predetermined endpoint (e.g., 24 hours), euthanize the mice and collect samples for analysis as described in Protocol 1.
Experimental Workflow
Caption: A typical preclinical experimental workflow.
Conclusion
This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory diseases, particularly ALI/ARDS. The data summarized and the protocols provided herein offer a foundation for researchers to design and conduct their own investigations into the efficacy and mechanisms of sivelestat. It is imperative to carefully consider the specific animal model, disease etiology, and desired endpoints when determining the optimal dosage and experimental design. Further research will continue to delineate the full therapeutic utility of this targeted anti-inflammatory agent.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 7. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hydrate reduces radiation-induced lung injury in mice by inhibiting neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sivelestat, a specific neutrophil elastase inhibitor, prevented phorbol myristate acetate-induced acute lung injury in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of sivelestat on acute lung injury in dogs with severe burn-blast combined injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preparing Sivelestat Sodium Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sivelestat sodium is a potent and selective competitive inhibitor of neutrophil elastase, a key protease implicated in the inflammatory cascade of various diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent. It also includes a summary of its solubility, stability, and a diagram of the key signaling pathways influenced by its inhibitory action.
Data Presentation: Solubility and Stability
The solubility of this compound in DMSO can vary depending on the specific salt form (e.g., sodium salt vs. sodium salt hydrate) and the preparation method. It is crucial to consult the manufacturer's product data sheet for specific information. The following table summarizes solubility and stability data from various sources.
| Parameter | Value | Source |
| Solubility in DMSO | ~15 mg/mL | [4] |
| 100 mg/mL (with ultrasonic and warming to 60°C) | [5] | |
| 250 mg/mL (with ultrasonic) | [6] | |
| Storage of Stock Solution | -20°C for up to 1 month | [5][6][7] |
| -80°C for up to 6 months | [5][6][7] | |
| Stability Note | Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended. | [7] |
Note: The stability of compounds in DMSO can be compound-specific. For critical experiments, using freshly prepared solutions is recommended.[8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 456.44 g/mol for the sodium salt) in DMSO. Adjust the calculations based on the specific molecular weight of your this compound form.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
-
Optional: Inert gas (e.g., argon or nitrogen)
Procedure:
-
Pre-handling Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Work in a clean, dry environment, preferably in a fume hood or laminar flow hood.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.56 mg of this compound.
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 4.56 mg of compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
For higher concentrations or if dissolution is slow: Gentle warming in a water bath (up to 60°C) or sonication can be used to aid dissolution.[5]
-
-
Optional - Inert Gas Purging:
-
To enhance stability, especially for long-term storage, gently bubble an inert gas like argon or nitrogen through the DMSO stock solution for a few minutes to displace oxygen.[4]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[7]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6][7]
-
This compound Mechanism of Action and Signaling Pathways
Sivelestat is a competitive inhibitor of human neutrophil elastase, with an IC50 of 44 nM.[4][7][9] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade various extracellular matrix proteins and mediate inflammatory signaling.[10][11] By inhibiting neutrophil elastase, Sivelestat can modulate several downstream signaling pathways implicated in inflammation and tissue injury.
Caption: Sivelestat inhibits Neutrophil Elastase, modulating downstream inflammatory pathways.
The diagram above illustrates the central role of neutrophil elastase in activating pro-inflammatory signaling cascades. Sivelestat's inhibition of neutrophil elastase can lead to the downregulation of pathways such as ERK1/2, PI3K/AKT/mTOR, and JNK/NF-κB, which are involved in the expression of inflammatory mediators.[1][2][12][13] Additionally, some studies suggest that Sivelestat may also promote cellular protection through the activation of the Nrf2/HO-1 pathway.[1][14]
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the logical flow of the this compound stock solution preparation protocol.
Caption: Workflow for preparing this compound stock solution in DMSO.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions in DMSO for research applications. Adherence to this protocol, including careful handling, appropriate storage, and consideration of the compound's stability, will contribute to the generation of accurate and reproducible experimental data. Understanding the mechanism of action and the signaling pathways affected by Sivelestat is essential for designing experiments and interpreting results in the context of inflammation and drug development.
References
- 1. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Neutrophil Elastase and Chronic Lung Disease [mdpi.com]
- 12. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extracellular Vesicle-Associated Neutrophil Elastase Activates Hepatic Stellate Cells and Promotes Liver Fibrogenesis via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Sivelestat Sodium in Human Pulmonary Microvascular Endothelial Cells (HPMECs)
Introduction
Sivelestat sodium is a specific, competitive inhibitor of neutrophil elastase (NE), a serine protease released by neutrophils during inflammation[1][2]. Excessive NE activity can lead to tissue damage, particularly in the lungs, contributing to the pathogenesis of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)[1][3]. Human Pulmonary Microvascular Endothelial Cells (HPMECs) form the critical barrier of the lung vasculature and are central to the inflammatory processes in ALI[4]. Sivelestat has been shown to exert protective effects on HPMECs by mitigating inflammation, oxidative stress, and apoptosis through various signaling pathways[5][6]. These notes provide an overview of its application in HPMEC-based research.
Mechanism of Action
The primary mechanism of sivelestat is the direct inhibition of neutrophil elastase[1]. In the context of pulmonary inflammation, neutrophils accumulate in the lungs and release NE, which can directly damage the endothelial barrier and amplify the inflammatory cascade[3][6]. By inhibiting NE, sivelestat prevents the degradation of extracellular matrix proteins and modulates key signaling pathways within HPMECs, thereby reducing endothelial injury and dysfunction[5][7].
Key Signaling Pathways Modulated by Sivelestat in HPMECs
Sivelestat has been demonstrated to protect HPMECs by modulating distinct signaling pathways depending on the inflammatory stimulus.
-
Inhibition of JNK/NF-κB and Activation of Nrf2/HO-1 in TNF-α-stimulated HPMECs: In response to tumor necrosis factor-alpha (TNF-α), sivelestat attenuates the inflammatory cascade by inhibiting the JNK/NF-κB pathway, which reduces the expression of pro-inflammatory cytokines.[5][8] Concurrently, it activates the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response, which helps to mitigate oxidative stress[5][8][9].
-
Upregulation of miR-744-5p and Inhibition of TGF-β/Smad Signaling in LPS-stimulated HPMECs: In lipopolysaccharide (LPS)-induced injury models, sivelestat has been found to upregulate microRNA-744-5p.[6] This upregulation, in turn, inhibits the transforming growth factor-β (TGF-β)/Smad signaling pathway, which is implicated in inflammatory responses and endothelial dysfunction.[6] This action suppresses the expression of pro-inflammatory cytokines and reduces HPMEC apoptosis[6][10].
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
Sivelestat Sodium in Lipopolysaccharide (LPS)-Induced Lung Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acute Lung Injury (ALI) and its severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, often triggered by sepsis. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce ALI/ARDS in animal models, mimicking the clinical features of the human condition. Sivelestat sodium is a selective neutrophil elastase inhibitor that has shown therapeutic potential in mitigating lung damage in these preclinical models. Neutrophil elastase, released by activated neutrophils, contributes to lung tissue destruction by degrading extracellular matrix proteins. This document provides detailed application notes and protocols for utilizing this compound in LPS-induced lung injury models, based on findings from multiple research studies.
Mechanism of Action of Sivelestat in LPS-Induced Lung Injury
This compound primarily functions as a competitive inhibitor of neutrophil elastase, a key mediator of tissue damage in ALI. Beyond this primary mechanism, research has elucidated its influence on several signaling pathways implicated in inflammation, apoptosis, and oxidative stress.
In the context of LPS-induced lung injury, sivelestat has been shown to:
-
Inhibit Inflammatory Cytokine Production: Sivelestat treatment significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][2]
-
Modulate Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Sivelestat has been observed to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and inflammation.[1][3] By downregulating this pathway, sivelestat can reduce the inflammatory response and apoptosis in lung tissue.[1]
-
ACE2/Ang-(1-7)/Mas Receptor Axis: Sivelestat can upregulate the expression of Angiotensin-Converting Enzyme 2 (ACE2) and Angiotensin-(1-7), components of a protective axis in the renin-angiotensin system that counteracts inflammation and lung injury.[4]
-
Endoplasmic Reticulum (ER) Stress: Sivelestat has been shown to alleviate ER stress induced by LPS, thereby reducing apoptosis and inflammation.[2][5]
-
TGF-β/Smad Signaling: Sivelestat can modulate the TGF-β/Smad pathway by upregulating miR-744-5p, leading to a reduction in inflammation and lung injury.[6]
-
JNK/NF-κB and Nrf2/HO-1 Pathways: Sivelestat can attenuate the inflammatory response by inhibiting the JNK/NF-κB signaling pathway and activating the antioxidant Nrf2/HO-1 pathway.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in various LPS-induced lung injury models.
Table 1: Effect of Sivelestat on Lung Wet/Dry (W/D) Ratio and Lung Injury Score
| Animal Model | LPS Dose & Route | Sivelestat Dose & Route | Lung W/D Ratio (LPS vs. LPS + Sivelestat) | Lung Injury Score (LPS vs. LPS + Sivelestat) | Reference |
| Sprague-Dawley Rats | Intratracheal | 10 mg/kg & 30 mg/kg (i.p.) | Significantly decreased in a dose-dependent manner | Significantly improved | [4] |
| Sprague-Dawley Rats | 4 mg/kg (i.p.) | 6, 10, & 15 mg/kg (i.p.) | Significantly reduced in a dose-dependent manner | Significantly reduced in a dose-dependent manner | [2][7] |
| Wistar Rats | Intravenous | Not specified | Significantly improved | Histologically improved | [5] |
Table 2: Effect of Sivelestat on Inflammatory Cytokines in Serum/BALF
| Animal Model | LPS Dose & Route | Sivelestat Dose & Route | TNF-α Levels (LPS vs. LPS + Sivelestat) | IL-6 Levels (LPS vs. LPS + Sivelestat) | IL-8 Levels (LPS vs. LPS + Sivelestat) | Reference |
| Sprague-Dawley Rats | Intratracheal | 10 mg/kg & 30 mg/kg (i.p.) | Significantly decreased | Significantly decreased | Not Reported | [4] |
| Sprague-Dawley Rats | 4 mg/kg (i.p.) | 6, 10, & 15 mg/kg (i.p.) | Significantly decreased | Not Reported | Significantly decreased | [2][7] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | LPS in vitro | 100 µg/mL | Significantly decreased | Significantly decreased | Significantly decreased | [6] |
Table 3: Effect of Sivelestat on Key Signaling Proteins
| Model | LPS Treatment | Sivelestat Treatment | Protein/Pathway | Effect of Sivelestat | Reference |
| Sprague-Dawley Rats | Intratracheal | 10 & 30 mg/kg (i.p.) | ACE2 | Upregulated | [4] |
| Sprague-Dawley Rats | 4 mg/kg (i.p.) | 6, 10, & 15 mg/kg (i.p.) | p-PI3K, p-AKT, p-mTOR | Downregulated | [1][3] |
| HPMECs | LPS in vitro | 100 µg/mL | p-Smad3 | Downregulated | [6] |
| RAW264.7 Cells | LPS in vitro | Not specified | ACE2 | Upregulated | [4] |
Experimental Protocols
Protocol 1: LPS-Induced Acute Lung Injury in Rats (Intratracheal Instillation)
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Acclimatization: House animals for at least 3 days prior to the experiment with a 12-hour light/dark cycle and free access to food and water.[4]
2. Reagents:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5).
-
This compound.
-
Sterile, pyrogen-free saline.
-
Anesthetic (e.g., urethane or pentobarbital sodium).
3. Experimental Groups (Example): [4]
-
Control Group: Intratracheal instillation of sterile saline.
-
LPS Group: Intratracheal instillation of LPS.
-
LPS + Sivelestat (Low Dose) Group: Pre-treatment with 10 mg/kg sivelestat (i.p.) 30 minutes before LPS instillation.
-
LPS + Sivelestat (High Dose) Group: Pre-treatment with 30 mg/kg sivelestat (i.p.) 30 minutes before LPS instillation.
4. Procedure:
-
Anesthetize the rats.
-
For the sivelestat groups, administer the specified dose intraperitoneally 30 minutes prior to LPS challenge.[4]
-
Place the rat in a supine position and surgically expose the trachea.
-
Instill LPS (e.g., 5 mg/kg body weight) dissolved in sterile saline intratracheally.
-
Suture the incision and allow the animal to recover.
-
Monitor the animals for signs of respiratory distress.
5. Sample Collection and Analysis (e.g., at 6, 12, or 24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF): Euthanize the animal, cannulate the trachea, and lavage the lungs with sterile saline to collect BALF for cell counts and cytokine analysis (ELISA).
-
Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis (ELISA).
-
Lung Tissue:
-
Wet/Dry Weight Ratio: Excise the right lung, weigh it (wet weight), then dry it in an oven at 60-80°C for 48-72 hours and weigh again (dry weight). Calculate the W/D ratio as an indicator of pulmonary edema.[4]
-
Histopathology: Perfuse the left lung with saline and then fix with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological evaluation of lung injury (e.g., alveolar congestion, hemorrhage, neutrophil infiltration, and septal thickening).
-
Western Blot/PCR: Snap-freeze lung tissue in liquid nitrogen and store at -80°C for protein and gene expression analysis.
-
Protocol 2: In Vitro Model of LPS-Induced Inflammation in Macrophages
1. Cell Line:
-
RAW264.7 murine macrophage cell line.
2. Reagents:
-
LPS from E. coli.
-
This compound.
-
Cell culture medium (e.g., DMEM with 10% FBS).
3. Experimental Groups (Example):
-
Control Group: Untreated cells.
-
LPS Group: Cells treated with LPS (e.g., 1 µg/mL).
-
LPS + Sivelestat Group: Cells pre-treated with sivelestat (e.g., 100 µM) for 1 hour, followed by LPS stimulation.
4. Procedure:
-
Seed RAW264.7 cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the designated group with sivelestat for 1 hour.
-
Stimulate the cells with LPS for a specified time (e.g., 6, 12, or 24 hours).
5. Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Cell Lysate: Lyse the cells to extract protein for Western blot analysis of signaling pathway components (e.g., ACE2, phosphorylated proteins) or RNA for gene expression analysis (RT-qPCR).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Sivelestat's mechanism in LPS-induced lung injury.
Caption: Workflow for sivelestat studies in LPS models.
References
- 1. researchgate.net [researchgate.net]
- 2. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviated lipopolysaccharide-induced acute lung injury by improving endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. journals.plos.org [journals.plos.org]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Sivelestat Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivelestat sodium, a selective neutrophil elastase inhibitor, is clinically utilized for the management of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3][4] Its therapeutic effects are primarily attributed to the reduction of inflammatory responses and tissue damage mediated by neutrophil elastase.[3] Beyond its direct enzymatic inhibition, emerging evidence from Western blot analyses reveals that this compound modulates several key intracellular signaling pathways. These pathways are integral to inflammation, oxidative stress, apoptosis, and cell survival. Understanding these molecular mechanisms is crucial for elucidating the full spectrum of Sivelestat's therapeutic actions and for the development of novel targeted therapies.
This document provides detailed application notes and protocols for the Western blot analysis of signaling pathways affected by this compound. It is intended to guide researchers in designing and executing experiments to investigate the molecular impact of this drug.
Key Signaling Pathways Affected by this compound
This compound has been shown to influence multiple signaling cascades. The primary pathways identified through Western blot analysis include:
-
NF-κB Signaling Pathway: A central regulator of inflammation. Sivelestat has been observed to suppress the activation of NF-κB.[5]
-
JNK/NF-κB Signaling Pathway: This pathway is involved in cellular responses to stress, including inflammation and apoptosis. Sivelestat can inhibit this pathway, contributing to its anti-inflammatory effects.[1][2]
-
Nrf2/HO-1 Signaling Pathway: A key pathway in the antioxidant response. Sivelestat has been found to activate this pathway, thereby mitigating oxidative stress.[1][2]
-
PI3K/AKT/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Sivelestat has been demonstrated to inhibit this signaling cascade.[6][7]
-
TGF-β/Smad Signaling Pathway: Involved in cellular growth, differentiation, and apoptosis. Sivelestat's influence on this pathway has been implicated in its protective effects in lung injury.[8]
Quantitative Data Summary
The following tables summarize the effects of this compound on key proteins within these signaling pathways as determined by Western blot analysis in various studies.
| Signaling Pathway | Target Protein | Observed Effect of Sivelestat | Reference Model |
| NF-κB | NF-κB (p65) | Decreased expression | Rat model of knee osteoarthritis[5] |
| p-IκB | Decreased expression | Rat model of knee osteoarthritis[5] | |
| iNOS | Decreased expression | Rat model of knee osteoarthritis[5] | |
| p-p65 | Decreased phosphorylation | Rat model of acute lung injury[1] | |
| JNK/NF-κB | p-JNK | Decreased phosphorylation | Rat model of acute lung injury[1] |
| p-ERK | Decreased expression | In vitro model of sepsis[9] | |
| Nrf2/HO-1 | Nrf2 | Increased nuclear translocation | Rat model of acute lung injury[1][2] |
| HO-1 | Increased expression | Rat model of acute lung injury[1][2] | |
| PI3K/AKT/mTOR | PI3K | Decreased expression | Rat model of ARDS[6][7] |
| Akt / p-Akt | Decreased expression/phosphorylation | Rat model of ARDS[6][7] | |
| mTOR | Decreased expression | Rat model of ARDS[6][7] | |
| Bax | Decreased expression | Rat model of ARDS[6][7] | |
| Bcl-2 | Increased expression | Rat model of ARDS[6][7] | |
| TGF-β/Smad | TGF-β1 | Decreased expression | In vivo and in vitro models of sepsis-induced ALI[8] |
| p-Smad3 | Decreased phosphorylation | In vivo and in vitro models of sepsis-induced ALI[8] |
Experimental Protocols
A generalized, detailed protocol for Western blot analysis is provided below. This should be adapted based on the specific protein of interest, the primary antibody manufacturer's recommendations, and the experimental model.
Sample Preparation (Cell Culture)
-
Cell Treatment: Culture cells to the desired confluency. Treat with this compound at various concentrations and time points. Include appropriate controls such as untreated and vehicle-treated cells.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The acrylamide percentage will depend on the molecular weight of the target protein.
-
Run the gel according to the electrophoresis system's manual until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
If using PVDF, pre-wet the membrane in methanol for 15-30 seconds.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system.
-
Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[12]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Repeat the washing step (3) to remove unbound secondary antibody.
Detection and Data Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software such as ImageJ.
-
Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein.
-
Express the results as a fold change relative to the control group.[13]
-
Visualizations
Signaling Pathway Diagrams
Caption: Sivelestat's inhibition of the NF-κB signaling pathway.
Caption: Sivelestat's dual effect on JNK/NF-κB and Nrf2/HO-1 pathways.
Caption: Sivelestat's inhibitory action on the PI3K/AKT/mTOR pathway.
Experimental Workflow Diagram
References
- 1. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrate improves post-traumatic knee osteoarthritis through nuclear factor-κB in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sivelestat-Loaded Neutrophil-Membrane-Coated Antioxidative Nanoparticles for Targeted Endothelial Protection in Sepsis | MDPI [mdpi.com]
- 10. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays with Sivelestat Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of Sivelestat sodium on cell viability. This compound is a specific inhibitor of neutrophil elastase, a serine protease implicated in a variety of inflammatory diseases and cancer progression.[1][2][3] Understanding its impact on cell viability is crucial for both basic research and therapeutic development.
Introduction to this compound
Sivelestat is a competitive and reversible inhibitor of neutrophil elastase, an enzyme released by neutrophils during inflammation.[1] By blocking the activity of neutrophil elastase, Sivelestat can mitigate tissue damage caused by excessive inflammation.[1][4] Its effects on cell viability are context-dependent; it has been shown to protect against apoptosis in inflammatory conditions like acute lung injury, while in some cancer cell lines, it can suppress proliferation and induce apoptosis.[5][6][7]
Key Signaling Pathways Modulated by Sivelestat
Sivelestat has been demonstrated to influence several key signaling pathways involved in inflammation, cell survival, and apoptosis. These include:
-
JNK/NF-κB Pathway: Sivelestat can inhibit the activation of the JNK/NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[8][9][10]
-
Nrf2/HO-1 Pathway: It can activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular antioxidant response and cytoprotection.[8][9][10]
-
TLR4/Myd88/NF-κB Pathway: Sivelestat has been shown to suppress this pathway, which plays a crucial role in the innate immune response and inflammation.[5]
-
PI3K/AKT/mTOR Pathway: In some contexts, Sivelestat can inhibit the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.[11][12]
-
TGF-β/Smad Pathway: Sivelestat can modulate the TGF-β/Smad signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[13]
Data Presentation: Summary of Sivelestat's Effects on Cell Viability
The following table summarizes the observed effects of this compound on cell viability across different cell types and conditions as reported in the literature.
| Cell Type/Model | Condition | Sivelestat Concentration(s) | Observed Effect on Cell Viability | Key Signaling Pathway(s) Implicated | Reference(s) |
| Human Pancreatic Carcinoma Cells | In vitro proliferation | 50-100 µg/ml | Suppressed proliferation | PI3K/AKT | [6] |
| TMK-1 Gastric Cancer Cells | In vitro proliferation | 100-1000 µg/mL | Inhibited cell growth | TGF-α/EGFR/ERK1/2 | [7][14] |
| SKBR-3 Breast Cancer Cells | In vitro proliferation | Not specified | Suppressed proliferation | TGF-α | [15] |
| A549 Lung Carcinoma Cells | Elastase-induced apoptosis | Not specified | Decreased apoptosis | Caspase-3, Caspase-9 | [16] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α stimulation | 50 and 100 µg/mL | Attenuated inflammatory response | JNK/NF-κB, Nrf2/HO-1 | [8][17] |
| Primary Human Pulmonary Microvascular Endothelial Cells (HPMECs) | Lipopolysaccharide (LPS) treatment | 2% | Restored cell viability, inhibited apoptosis | TGF-β/Smad | [13] |
| Mouse Model of Acute Kidney Injury | Ischemia-reperfusion injury | 50 mg/kg | Reduced cell apoptosis | TLR4/Myd88/NF-κB | [5] |
Experimental Protocols
MTT Assay for Cell Proliferation and Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[18]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or Solubilization solution[18][20]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[20]
-
Sivelestat Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[18]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a CO2 incubator.[18][20]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100-130 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[21][22][23] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[23] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[22]
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[21][24]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with desired concentrations of this compound for the appropriate duration. Include an untreated control.[22]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 670 x g for 5 minutes.[22]
-
Washing: Wash the cells twice with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL stock).[22] Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[21][24]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[21]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[21]
-
Annexin V- / PI+ : Necrotic cells
Mandatory Visualizations
Caption: Sivelestat's modulation of key signaling pathways.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth effect of neutrophil elastase on breast cancer: favorable action of sivelestat and application to anti-HER2 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HUMANGGP:023979 - FACTA Search [nactem.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. kumc.edu [kumc.edu]
Application Notes and Protocols for Studying Sivelestat Sodium Efficacy in Animal Models
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of preclinical animal models used to evaluate the efficacy of Sivelestat sodium. Detailed experimental protocols and a summary of key quantitative outcomes are included to facilitate study design and replication.
Introduction
This compound is a selective neutrophil elastase inhibitor that has been investigated for its therapeutic potential in inflammatory conditions characterized by excessive neutrophil activity, such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and sepsis.[1][2][3] Neutrophil elastase, a serine protease released by activated neutrophils, contributes to tissue damage and the amplification of the inflammatory cascade.[2][4][5] this compound aims to mitigate this damage by specifically inhibiting this enzyme. Preclinical studies in various animal models have been instrumental in elucidating the mechanisms of action and therapeutic efficacy of Sivelestat.[2][3][6]
Mechanism of Action
This compound's primary mechanism is the competitive and reversible inhibition of neutrophil elastase. This action leads to the modulation of several downstream signaling pathways implicated in inflammation, apoptosis, and oxidative stress. Key pathways influenced by Sivelestat treatment include:
-
PI3K/AKT/mTOR Pathway: Sivelestat has been shown to inhibit this pathway, which is involved in cell survival and apoptosis.[7][8][9]
-
JNK/NF-κB Pathway: By inhibiting this pathway, Sivelestat can reduce the production of pro-inflammatory cytokines.[3]
-
Nrf2/HO-1 Pathway: Sivelestat can activate this pathway, leading to an antioxidant response.[3][6]
-
TLR4/MyD88/NF-κB Pathway: Sivelestat has been observed to suppress this inflammatory signaling cascade.[6][10]
-
TGF-β/Smad Pathway: Recent studies suggest Sivelestat may also modulate this pathway, which is involved in fibrosis.[11]
Signaling Pathway Diagrams
Animal Models for Sivelestat Efficacy Studies
Several animal models are utilized to mimic the clinical conditions where Sivelestat may be effective. The choice of model depends on the specific research question.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This is a widely used model to induce a systemic inflammatory response leading to acute lung injury.
-
Animal Species: Sprague-Dawley rats[7][8][12][13] or C57BL/6J mice.[6]
-
Induction: Intraperitoneal (i.p.) or intratracheal (i.t.) injection of LPS.
-
Rationale: Mimics key features of sepsis-induced ALI/ARDS.[7][13]
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
This model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the human condition.
-
Induction: Surgical ligation and puncture of the cecum, leading to bacterial peritonitis and sepsis.
-
Rationale: Represents a more clinically relevant model of sepsis-induced organ dysfunction.[15]
Severe Burn-Induced Acute Lung Injury Model
This model investigates the link between severe trauma and subsequent lung injury.
-
Animal Species: Sprague-Dawley rats.[12]
-
Induction: Creation of a full-thickness burn on a specific percentage of the total body surface area.
-
Rationale: To study the systemic inflammatory response following severe burns and its impact on the lungs.[12]
Bilateral Nephrectomy-Induced Acute Lung Injury Model
This model explores the interplay between acute kidney injury (AKI) and ALI.
-
Animal Species: Mice.[4]
-
Induction: Surgical removal of both kidneys.
-
Rationale: To investigate the role of uremia and systemic inflammation in causing distant organ injury.[4]
Experimental Protocols
Protocol 1: LPS-Induced ALI in Rats
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (220 ± 10 g) are acclimatized for one week with free access to food and water.[13]
-
Grouping: Animals are randomly divided into groups: sham (saline injection), vehicle (LPS + saline), and Sivelestat treatment groups (LPS + different doses of Sivelestat).[8][9]
-
ALI Induction: ALI is induced by a single intraperitoneal injection of LPS (e.g., 4 mg/kg).[8][9] The sham group receives a saline injection.
-
Sivelestat Administration: One hour after LPS injection, the treatment groups receive an intraperitoneal injection of this compound at varying doses (e.g., 6, 10, and 15 mg/kg).[8][9] The vehicle group receives saline.
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of distress. At a predetermined time point (e.g., 24 hours), blood samples are collected for blood gas analysis and serum cytokine measurement.
-
Tissue Harvesting: Following euthanasia, bronchoalveolar lavage fluid (BALF) is collected, and lung tissues are harvested. One lung is used for wet/dry weight ratio determination, and the other is fixed for histopathological analysis or snap-frozen for molecular analysis.
-
Outcome Measures:
-
Physiological: Arterial oxygen partial pressure (PaO2).[7][12]
-
Lung Edema: Lung wet-to-dry weight ratio.[7]
-
Histopathology: Lung injury score based on H&E staining.[7]
-
Inflammatory Markers: Levels of TNF-α, IL-1β, IL-6, and IL-8 in serum and BALF measured by ELISA.[8][12][14]
-
Molecular Analysis: Western blot for proteins in the PI3K/AKT/mTOR, JNK/NF-κB, and Nrf2/HO-1 pathways.[3][7]
-
Protocol 2: CLP-Induced Sepsis in Rats
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Anesthesia: Animals are anesthetized (e.g., with ketamine and xylazine).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve and punctured once or twice with a needle (e.g., 18-gauge). A small amount of feces is extruded to induce peritonitis. The bowel is repositioned, and the abdomen is closed. Sham-operated animals undergo the same procedure without ligation and puncture.
-
Fluid Resuscitation: Post-surgery, animals receive subcutaneous saline for fluid resuscitation.
-
Sivelestat Administration: Sivelestat (e.g., 50 or 100 mg/kg) or vehicle is administered intraperitoneally immediately after the surgical procedure.[15]
-
Monitoring and Sample Collection: Animals are monitored for survival over a set period (e.g., 72 hours). For mechanistic studies, animals are euthanized at earlier time points (e.g., 6 and 24 hours) for blood and tissue collection.[15]
-
Outcome Measures:
-
Survival: Kaplan-Meier survival analysis.[3]
-
Organ Injury Markers: Serum levels of creatinine and blood urea nitrogen (BUN) for kidney injury.[10][15]
-
Inflammatory Markers: Serum and tissue levels of neutrophil elastase, TNF-α, IL-1β, and IL-6.[14][15][16]
-
Histopathology: Examination of lung, kidney, and heart tissues for signs of injury.[14][15]
-
Data Presentation: Summary of Quantitative Outcomes
The following tables summarize the quantitative data from representative studies on the efficacy of this compound in various animal models.
Table 1: Efficacy of Sivelestat in LPS-Induced ALI in Rats
| Parameter | Control (LPS + Vehicle) | Sivelestat Treatment | % Change | Reference |
| Lung Wet/Dry Ratio | 6.8 ± 0.4 | 5.2 ± 0.3 | ↓ 23.5% | [7] |
| PaO₂ (mmHg) | 65.3 ± 5.1 | 85.1 ± 6.2 | ↑ 30.3% | [7] |
| Lung Injury Score | 3.5 ± 0.3 | 1.8 ± 0.2 | ↓ 48.6% | [7] |
| Serum TNF-α (pg/mL) | 215.4 ± 18.2 | 120.7 ± 15.3 | ↓ 44.0% | [8] |
| Serum IL-6 (pg/mL) | 350.1 ± 25.6 | 189.4 ± 20.1 | ↓ 45.9% | [14][16] |
| p-Akt/Akt Ratio | 2.5 ± 0.2 | 1.1 ± 0.1 | ↓ 56.0% | [7] |
Values are presented as mean ± SD. Doses of Sivelestat and time points may vary between studies.
Table 2: Efficacy of Sivelestat in CLP-Induced Sepsis in Rats
| Parameter | Control (CLP + Vehicle) | Sivelestat Treatment (100 mg/kg) | % Change | Reference |
| 24h Survival Rate | 40% | 80% | ↑ 100% | [3] |
| Serum Creatinine (mg/dL) | 1.8 ± 0.2 | 0.9 ± 0.1 | ↓ 50.0% | [15] |
| Serum BUN (mg/dL) | 120 ± 15 | 65 ± 10 | ↓ 45.8% | [15] |
| Serum NE (ng/mL) | 35.6 ± 4.1 | 18.2 ± 3.5 | ↓ 48.9% | [15] |
| Myocardial Bax/Bcl-2 Ratio | 1.9 ± 0.2 | 0.8 ± 0.1 | ↓ 57.9% | [14] |
Values are presented as mean ± SD or percentage. Doses and time points may vary.
Table 3: Efficacy of Sivelestat in Other ALI Models
| Model | Parameter | Control | Sivelestat Treatment | % Change | Reference |
| Severe Burn (Rat) | PaO₂ (mmHg) | 68.7 ± 5.3 | 89.4 ± 6.1 | ↑ 30.1% | [12] |
| Lung Water Content (%) | 82.1 ± 1.5 | 78.5 ± 1.2 | ↓ 4.4% | [12] | |
| BALF NE (U/L) | 1.2 ± 0.2 | 0.5 ± 0.1 | ↓ 58.3% | [12] | |
| Bilateral Nephrectomy (Mouse) | Pulmonary NE Activity | Increased | Significantly Lower | - | [4] |
| Survival Time | Shorter | Longer | - | [4] |
Values are presented as mean ± SD or as described in the study.
Conclusion
Animal models are indispensable tools for evaluating the therapeutic efficacy of this compound. LPS-induced ALI, CLP-induced sepsis, and other models have consistently demonstrated that Sivelestat can ameliorate lung injury, reduce systemic inflammation, and improve survival.[3][4][12] The drug's mechanism of action involves the inhibition of neutrophil elastase and the modulation of key signaling pathways related to inflammation and apoptosis.[3][7] The provided protocols and summarized data serve as a valuable resource for researchers designing and interpreting preclinical studies on this compound. Future research may focus on exploring the efficacy of Sivelestat in combination with other therapies and in models of other inflammatory diseases.
References
- 1. Effect of Neutrophil Elastase Inhibitor (this compound) on Oxygenation in Patients with Sepsis-Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophils mediate acute lung injury in rabbits: role of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 8. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. This compound Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound hydrate attenuates acute lung injury by decreasing systemic inflammation in a rat model of severe burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myocardial protective effect of this compound in rat models with sepsis-induced myocarditis - Zhang - Journal of Thoracic Disease [jtd.amegroups.org]
- 15. The neutrophil elastase inhibitor, sivelestat, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myocardial protective effect of this compound in rat models with sepsis-induced myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Neutrophil Activation with Sivelestat Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key effector cells of the innate immune system, playing a critical role in the host defense against pathogens. Upon activation by various stimuli, neutrophils undergo a series of coordinated events, including degranulation, production of reactive oxygen species (ROS), and the release of neutrophil extracellular traps (NETs). A crucial component of the neutrophil antimicrobial arsenal is neutrophil elastase (NE), a serine protease stored in azurophilic granules. While essential for pathogen clearance, excessive or dysregulated NE activity can lead to significant tissue damage and contribute to the pathology of various inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1]
Sivelestat sodium is a selective, competitive, and reversible inhibitor of neutrophil elastase.[1] By binding to the active site of NE, Sivelestat mitigates the proteolytic damage to host tissues, thereby exerting its anti-inflammatory effects.[1] Understanding the impact of Sivelestat on neutrophil activation is paramount for elucidating its mechanism of action and for the development of novel therapeutic strategies targeting neutrophil-mediated inflammation.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It allows for the rapid and quantitative measurement of multiple cellular parameters, including the expression of cell surface and intracellular proteins. In the context of neutrophil activation, flow cytometry is widely used to assess the modulation of key surface markers, such as the upregulation of CD11b (Mac-1) and the shedding of CD62L (L-selectin), which are indicative of neutrophil priming and activation.[2][3][4]
These application notes provide detailed protocols for the in vitro analysis of neutrophil activation using flow cytometry, with a specific focus on evaluating the effects of this compound. The provided methodologies will enable researchers to quantify changes in neutrophil activation markers and to further investigate the immunomodulatory properties of Sivelestat.
Mechanism of Action of this compound and Neutrophil Activation Signaling
Neutrophil activation is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by various cell surface receptors. This recognition triggers a cascade of intracellular signaling events, leading to the mobilization of granules, assembly of the NADPH oxidase complex, and changes in cell adhesion and migration.
Neutrophil elastase, upon its release, can amplify the inflammatory response through several mechanisms:
-
Extracellular Matrix Degradation: NE can degrade components of the extracellular matrix, such as elastin, collagen, and fibronectin, facilitating neutrophil migration but also causing tissue damage.[5]
-
Cytokine and Chemokine Processing: NE can process and activate pro-inflammatory cytokines and chemokines, further recruiting and activating other immune cells.
-
Receptor Cleavage: NE can cleave various cell surface receptors, modulating cellular responses.
This compound directly inhibits the enzymatic activity of neutrophil elastase, thereby preventing these downstream inflammatory effects. While its primary mechanism is the direct inhibition of NE, studies have also suggested that Sivelestat may have broader anti-inflammatory effects by inhibiting signaling pathways such as the PI3K/AKT/mTOR and JNK/NF-κB pathways.[6][7]
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Increased CD11b and Decreased CD62L in Blood and Airway Neutrophils from Long-Term Smokers with and without COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Neutrophils In COPD But Not Asthma Exhibit A Primed Phenotype With Downregulated CD62L Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sivelestat Sodium Solubility: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Sivelestat sodium, navigating its solubility in aqueous buffers can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the effective use of this potent neutrophil elastase inhibitor.
Solubility Data Summary
This compound exhibits limited solubility in aqueous solutions, which is a critical consideration for the preparation of stock solutions and experimental media. The following table summarizes the available quantitative data on its solubility in various solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~2 | ~3.78 | Aqueous solutions are not recommended for storage for more than one day. |
| Dimethyl Sulfoxide (DMSO) | 15 - 100 | 28.3 - 189.21 | Fresh DMSO is recommended as moisture can reduce solubility. |
| Dimethylformamide (DMF) | 25 | ~47.2 | - |
| Ethanol | ~0.3 | ~0.57 | Some sources report it as insoluble. |
| Water | Insoluble | - | Direct dissolution in water is not recommended. |
Molecular Weight of this compound tetrahydrate used for conversion: 528.5 g/mol . Molecular Weight of this compound used for conversion: 456.44 g/mol .
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that researchers may encounter when working with this compound in aqueous buffers.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has low solubility in aqueous buffers. Direct dissolution in aqueous buffers can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. Ensure the DMSO is fresh, as absorbed moisture can decrease solubility. After the this compound is fully dissolved in DMSO, you can then perform serial dilutions into your aqueous buffer.
Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration.
-
Increase the volume of the aqueous buffer: Add the DMSO stock solution to a larger volume of the aqueous buffer with vigorous stirring or vortexing to ensure rapid and uniform mixing. This helps to avoid localized high concentrations of the compound that can lead to precipitation.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
-
Consider a co-solvent system: For in vivo studies, a formulation using co-solvents like PEG300 and a surfactant like Tween80 has been suggested. This approach can also be adapted for in vitro experiments where the vehicle components are not expected to interfere with the assay.
Q3: Can I store my this compound solution in an aqueous buffer?
A3: It is not recommended to store aqueous solutions of this compound for more than one day. The stability of the compound in aqueous solutions is limited. For best results, prepare fresh dilutions from your DMSO stock solution for each experiment. DMSO stock solutions, when stored properly at -20°C or -80°C, are stable for longer periods.
Q4: What is the optimal pH for dissolving this compound in an aqueous buffer?
A4: While specific data on pH-dependent solubility is limited in the provided search results, the available information indicates solubility in PBS at pH 7.2. Generally, for acidic or basic compounds, solubility is pH-dependent. It is advisable to test the solubility of this compound in your specific buffer system and pH range empirically. Start with a pH close to physiological pH (7.2-7.4) and adjust if you encounter solubility issues.
Q5: How does temperature affect the solubility of this compound in aqueous buffers?
A5: There is no specific data in the search results regarding the effect of temperature on this compound's aqueous solubility. For most compounds, solubility increases with temperature. However, this is not always the case and increased temperature can also degrade the compound. If you are facing solubility issues, gentle warming (e.g., to 37°C) might help, but the stability of the compound at that temperature should be considered. Always check for any visible signs of degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution in Aqueous Buffer (for in vitro studies)
-
Materials: this compound DMSO stock solution, desired sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES).
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise to the buffer.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects on the cells or assay.
-
Use the freshly prepared working solution immediately. Do not store.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a formulation suggested for in vivo use.
-
Materials: this compound DMSO stock solution (e.g., 100 mg/mL), PEG300, Tween80, sterile ddH₂O.
-
Procedure:
-
To prepare 1 mL of the final formulation, add 50 µL of the 100 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final solution should be used immediately.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
Optimizing Sivelestat Sodium for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sivelestat sodium in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the effective use of this selective neutrophil elastase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in in vitro studies.
| Question | Answer & Troubleshooting Steps |
| 1. What is the optimal concentration of this compound to use in my cell culture experiment? | The optimal concentration is cell-type and assay-dependent. A good starting point for most cell lines is to perform a dose-response experiment ranging from 1 µg/mL to 100 µg/mL. For some cancer cell lines, concentrations up to 1000 µg/mL have been used to observe significant growth inhibition.[1] In human pulmonary microvascular endothelial cells (HPMECs), concentrations of 50 µg/mL and 100 µg/mL have been shown to be effective without impacting cell viability.[2] The reported IC50 for human neutrophil elastase is 44 nM.[3] |
| 2. How do I prepare a stock solution of this compound? | This compound is soluble in DMSO (up to ~91 mg/mL) and PBS (up to ~2 mg/mL).[4][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. Troubleshooting: If you observe precipitation upon dilution in the medium, try pre-warming the medium to 37°C before adding the this compound stock solution.[6] It is also advisable to not store aqueous solutions of this compound for more than one day to ensure its stability.[4] |
| 3. I am not observing the expected inhibitory effect on my target signaling pathway. What could be the reason? | Troubleshooting Steps: 1. Confirm Compound Activity: Ensure the this compound you are using is active. If possible, test its activity in a cell-free neutrophil elastase enzymatic assay.2. Check Concentration and Incubation Time: You may need to increase the concentration or extend the incubation time. Refer to the literature for protocols using similar cell lines.3. Cell Line Specificity: The role of neutrophil elastase and the efficacy of its inhibition can be highly cell-type specific. Confirm that your chosen cell line expresses neutrophil elastase or is responsive to its activity.4. Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. Consider reducing the serum concentration or using serum-free medium during the treatment period, if compatible with your cell line's health. |
| 4. I am observing unexpected cytotoxicity at concentrations reported to be safe in the literature. What should I do? | Troubleshooting Steps: 1. Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess this.2. Cell Line Sensitivity: Your specific cell line may be more sensitive to this compound. Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells.3. Compound Purity and Stability: Verify the purity of your this compound. Degradation of the compound could potentially lead to cytotoxic byproducts. Store the stock solution properly at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| 5. My results with this compound are inconsistent between experiments. How can I improve reproducibility? | Troubleshooting Steps: 1. Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase at the time of treatment.2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. As mentioned, aqueous solutions are not stable for long periods.[4]3. Consistent Incubation Times: Adhere strictly to the planned incubation times for all experimental replicates.4. Control for Inter-assay Variability: Include positive and negative controls in every experiment to monitor for variability in assay performance. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Experimental Context | Effective Concentration | Observed Effect | Reference |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | Inhibition of TNF-α-induced inflammatory response | 50 µg/mL and 100 µg/mL | Increased cell viability and reduced inflammatory markers. | [2] |
| TMK-1 Gastric Cancer Cells | Inhibition of cell proliferation | 100 - 1000 µg/mL | Significant inhibition of cell growth. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of neutrophil adhesion and migration | 1, 10, and 50 µg/mL | Dose-dependent suppression of neutrophil adhesion and transmigration. | [7] |
Table 2: Solubility and Inhibitory Concentration of this compound
| Parameter | Value | Solvent/System | Reference |
| IC50 (Human Neutrophil Elastase) | 44 nM | Cell-free enzymatic assay | [3] |
| Solubility in DMSO | ~91 mg/mL | Dimethyl sulfoxide | |
| Solubility in PBS | ~2 mg/mL | Phosphate-Buffered Saline (pH 7.2) | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting neutrophil elastase, which in turn modulates several downstream signaling pathways involved in inflammation, cell survival, and oxidative stress.
Caption: this compound signaling pathway modulation.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on an adherent cell line.
Caption: Workflow for MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed your adherent cells of choice into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Sivelestat Preparation: Prepare a 2X concentrated series of this compound dilutions in your complete cell culture medium from a DMSO stock. Include a vehicle control (medium with the same final DMSO concentration as the highest Sivelestat concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the 2X Sivelestat dilutions to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: After the incubation, carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the absorbance of the blank wells.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol describes how to analyze the effect of this compound on the phosphorylation status of key signaling proteins.
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 2 hours) before adding an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for the appropriate duration (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65, anti-phospho-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels for phosphorylated targets.
References
- 1. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting Sivelestat sodium instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sivelestat sodium. The information is presented in a question-and-answer format to address common issues encountered during experimentation, with a focus on the instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of neutrophil elastase, an enzyme involved in inflammatory tissue damage.[1] By selectively binding to the active site of neutrophil elastase, Sivelestat prevents the degradation of extracellular matrix proteins, which helps to reduce inflammation and tissue injury.[2] This mechanism of action makes it a subject of investigation for conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2]
Q2: What are the known signaling pathways modulated by this compound?
This compound has been shown to influence several key signaling pathways involved in inflammation and cellular stress. These include:
-
NF-κB Pathway: Sivelestat can inhibit the activation of NF-κB, a critical regulator of the inflammatory response.[3][4]
-
JNK/NF-κB Pathway: It can attenuate inflammatory responses by inhibiting this pathway.[5]
-
Nrf2/HO-1 Pathway: Sivelestat has been observed to activate this pathway, which is involved in the antioxidant defense system.[5]
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway by Sivelestat can reduce inflammation and apoptosis.
-
TGF-β/Smad Pathway: Sivelestat may alleviate sepsis-induced acute lung injury by inhibiting this signaling pathway.[6]
-
TLR4/Myd88/NF-κB Pathway: Sivelestat has been shown to suppress this pathway, which is involved in innate immunity and inflammation.
Troubleshooting Guide: this compound in Aqueous Solutions
Q3: I am observing inconsistent results in my experiments using this compound. Could this be related to solution stability?
Yes, inconsistent results are a common issue when working with this compound and are often linked to its instability in aqueous solutions. It is not recommended to store aqueous solutions of this compound for more than one day.[1] Degradation of the compound can lead to a decrease in its effective concentration, resulting in variability in your experimental outcomes.
Q4: What are the solubility limits of this compound in different solvents?
This compound exhibits varying solubility in different solvents. It is more soluble in organic solvents than in aqueous buffers. Preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous experimental medium is a common practice.
Data Presentation: Solubility of this compound
| Solvent | Concentration |
| DMSO | ~15-100 mg/mL[1] |
| Dimethyl formamide (DMF) | ~25 mg/mL[1] |
| Ethanol | ~0.3 mg/mL[1] |
| PBS (pH 7.2) | ~2 mg/mL[1] |
Q5: What is the best practice for preparing a this compound solution for my in vitro experiments?
Due to its limited stability in aqueous media, it is crucial to prepare fresh solutions for each experiment.
Experimental Protocols: Preparation of this compound Solutions
Method 1: Dissolution in Organic Solvent
-
Prepare a stock solution of this compound in an appropriate organic solvent such as DMSO. A common stock concentration is 10 mM.[5]
-
For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration immediately before use.
-
Ensure the final concentration of the organic solvent in your experimental setup is minimal to avoid any solvent-induced artifacts.
Method 2: Direct Dissolution in Aqueous Buffer
-
If an organic solvent-free solution is required, this compound can be directly dissolved in an aqueous buffer, such as PBS (pH 7.2).[1]
-
Be aware of the lower solubility in aqueous buffers (approximately 2 mg/mL in PBS, pH 7.2).[1]
-
Use the solution immediately after preparation and do not store it.[1]
Q6: Are there any known degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound in aqueous solutions are not extensively detailed in the provided search results, compounds with ester and amide bonds can be susceptible to hydrolysis, especially at non-neutral pH. Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, and light, are typically used to identify potential degradation products and pathways.[7][8]
Q7: How can I minimize the degradation of this compound in my aqueous solutions?
To minimize degradation, follow these best practices:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.[1]
-
Use Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C.[9] Dilute to the final aqueous concentration just before the experiment.
-
Control pH: Although specific data for Sivelestat is limited, the stability of many drugs is pH-dependent. Using a buffered system at a physiological pH (e.g., pH 7.2-7.4) is generally recommended.
-
Avoid Light and High Temperatures: Protect solutions from light and store them at appropriate temperatures (e.g., on ice for short periods during experimental setup).
Q8: Can I use lyophilized this compound? How should it be reconstituted?
Lyophilization is a common technique to improve the stability of drugs that are unstable in solution.[4][10] If you have a lyophilized form of this compound, it should be reconstituted immediately before use according to the manufacturer's instructions.
Experimental Protocols: General Reconstitution of Lyophilized Compounds
-
Use the recommended sterile diluent, which is often sterile water for injection or a specific buffer.[11]
-
Slowly inject the diluent into the vial, directing the stream against the side of the vial to avoid foaming.[3]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.[3]
-
Visually inspect the solution for any particulate matter or discoloration before use.
-
Use the reconstituted solution immediately.
Mandatory Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rch.org.au [rch.org.au]
- 3. youtube.com [youtube.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. ijisrt.com [ijisrt.com]
- 10. jublhs.com [jublhs.com]
- 11. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
Preventing off-target effects of Sivelestat sodium in research
Welcome to the technical support center for Sivelestat sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in a research setting and to help prevent and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism of action for this compound?"
???+ question "How selective is this compound?"
???+ question "Beyond direct enzyme inhibition, what are the known signaling pathways affected by Sivelestat?"
???+ question "What is a typical effective concentration for Sivelestat in in vitro experiments?"
Troubleshooting Guide
???+ failure "Problem: I am not observing the expected anti-inflammatory effect in my cell culture model."
???+ failure "Problem: I am seeing unexpected changes in gene or protein expression that don't seem directly related to extracellular matrix degradation."
???+ failure "Problem: My in vivo animal experiment results are inconsistent or show no significant effect."
Quantitative Data
Table 1: In Vitro Potency of this compound Against Neutrophil Elastase
| Target Species | Enzyme | Parameter | Value (nM) | Reference(s) |
| Human | Neutrophil Elastase | IC50 | 44 | [1][2] |
| Human | Neutrophil Elastase | Ki | 200 | [1] |
| Rabbit | Neutrophil Elastase | IC50 | 36 | [1] |
| Rat | Neutrophil Elastase | IC50 | 19 | [1] |
| Hamster | Neutrophil Elastase | IC50 | 37 | [1] |
| Mouse | Neutrophil Elastase | IC50 | 49 | [1] |
Table 2: Selectivity Profile of this compound
| Protease | Inhibition Status at 100 µM | Reference(s) |
| Trypsin | Not Inhibited | [1][3] |
| Thrombin | Not Inhibited | [1][3] |
| Plasmin | Not Inhibited | [1][3] |
| Plasma Kallikrein | Not Inhibited | [1] |
| Chymotrypsin | Not Inhibited | [1][3] |
| Cathepsin G | Not Inhibited | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Inhibition Assay (Fluorometric)
This protocol determines the in vitro potency (e.g., IC50) of Sivelestat by measuring its ability to inhibit purified human neutrophil elastase (hNE) activity.
Materials:
-
Purified human neutrophil elastase (hNE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Sivelestat Dilutions: Create a serial dilution of this compound in Assay Buffer to cover a range of concentrations (e.g., from 1 nM to 10 µM). Include a "no inhibitor" control (vehicle only).
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add 50 µL of the appropriate Sivelestat dilution (or vehicle). Add 25 µL of hNE solution (at a final concentration of ~10-20 nM) to each well.
-
Incubate: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate (at a final concentration of ~100 µM) to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Normalize the rates to the "no inhibitor" control (100% activity). Plot the percent inhibition against the logarithm of the Sivelestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Protocol 2: Cell-Based Neutrophil Elastase Activity Assay
This protocol assesses Sivelestat's ability to inhibit NE activity in a more physiologically relevant cellular context.
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Culture medium (e.g., RPMI-1640)
-
This compound
-
Fluorogenic NE substrate
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Isolate Neutrophils: Isolate human neutrophils from fresh whole blood using a standard method like density gradient centrifugation. Resuspend the cells in culture medium.
-
Plate Cells: Add neutrophils to the wells of a 96-well plate (e.g., 1-2 x 10^5 cells/well).
-
Add Inhibitor: Add Sivelestat at various final concentrations to the appropriate wells. Include vehicle-only controls. Incubate for 30 minutes at 37°C.
-
Stimulate Neutrophils: Add a stimulant such as PMA (e.g., 100 nM final concentration) to induce neutrophil activation and degranulation (release of NE). Include an unstimulated control.
-
Incubate: Incubate the plate for 1-2 hours at 37°C.
-
Measure NE Activity: Add the fluorogenic NE substrate to all wells.
-
Read Fluorescence: Measure the fluorescence intensity over time as described in Protocol 1.
-
Data Analysis: Determine the rate of substrate cleavage for each condition. The difference between the stimulated and unstimulated controls represents the NE-specific activity. Calculate the percentage inhibition for each Sivelestat concentration relative to the stimulated control and determine the IC50.[2]
Visualizations
Signaling Pathways and Workflows
Caption: Sivelestat selectively inhibits Neutrophil Elastase (NE).
Caption: Sivelestat's impact on the JNK/NF-κB signaling pathway.
Caption: Workflow for a cell-based Sivelestat inhibition assay.
References
Technical Support Center: Sivelestat Sodium In Vitro Dose-Response Curve Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sivelestat sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action for this compound?
A1: this compound is a potent and highly specific inhibitor of neutrophil elastase (NE).[1] It binds to the active site of NE, preventing the degradation of extracellular matrix proteins and thereby reducing inflammation and tissue injury.[1]
Q2: What is a typical IC50 value for this compound against human neutrophil elastase in vitro?
A2: The half-maximal inhibitory concentration (IC50) for Sivelestat against human neutrophil elastase is typically in the nanomolar range. For instance, one study reported an IC50 of 0.4 nM. However, this value can vary depending on the specific assay conditions, such as substrate concentration and the presence of serum.
Q3: Can this compound affect cytokine release in in vitro models?
A3: Yes, Sivelestat has been shown to suppress the production of pro-inflammatory cytokines. For example, it can significantly suppress the level of Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated models.[2] This effect is a downstream consequence of neutrophil elastase inhibition.
Q4: What are the key signaling pathways modulated by this compound in vitro?
A4: Sivelestat has been demonstrated to modulate several inflammatory and cell survival signaling pathways, including:
-
JNK/NF-κB signaling: Sivelestat can inhibit the activation of this pathway.[3]
-
Nrf2/HO-1 signaling: Sivelestat can activate this antioxidant response pathway.
-
PI3K/AKT/mTOR signaling: Inhibition of this pathway by Sivelestat has been observed.
-
TGF-β/Smad signaling: Sivelestat can inhibit this pathway.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: High Variability in IC50 Determination
| Potential Cause | Troubleshooting Step |
| Substrate Concentration | Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km). High substrate concentrations can lead to an overestimation of the IC50 value. |
| Enzyme Activity | Confirm the activity of your neutrophil elastase stock. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. |
| Incubation Time | Optimize the pre-incubation time of Sivelestat with the enzyme before adding the substrate. A 30-minute pre-incubation is often sufficient.[4] |
| Solvent Effects | If dissolving Sivelestat in a solvent like DMSO, ensure the final solvent concentration is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit enzyme activity.[5] |
Issue 2: Low or No Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Wavelengths | Verify that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorogenic substrate used (e.g., Ex/Em = 400/505 nm or 360/460 nm).[6][7] |
| Sivelestat Degradation | Prepare fresh dilutions of Sivelestat for each experiment. The compound's stability in solution may vary depending on the buffer and storage conditions. |
| Assay Buffer pH | Ensure the pH of your assay buffer is optimal for neutrophil elastase activity, typically around 7.4. |
| Plate Type | Use black, opaque-walled plates for fluorescence-based assays to minimize background signal and light scatter. |
Issue 3: Inconsistent Effects on Cytokine Release
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure your cells are healthy and seeded at a consistent density. Over-confluent or stressed cells may respond differently to stimuli. |
| LPS/Stimulant Potency | Use a consistent lot and concentration of your pro-inflammatory stimulus (e.g., LPS). The potency of these reagents can vary between batches. |
| Timing of Treatment | Optimize the timing of Sivelestat treatment relative to stimulation. Pre-incubation with Sivelestat before adding the stimulus is a common approach. |
| Endpoint Measurement | Use a sensitive and validated method for cytokine quantification, such as ELISA or a multiplex bead-based assay. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 | 0.4 nM | Enzymatic assay with purified human neutrophil elastase. |
| Growth Inhibition (TMK-1 cells) | Significant at ≥ 100 µg/mL | MTT assay, 48-hour incubation.[8] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the dose-response curve and IC50 of this compound.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.4)
-
This compound
-
96-well, black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Sivelestat Dilutions: Create a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., 0.01 nM to 1 µM).
-
Enzyme Preparation: Dilute the neutrophil elastase in cold assay buffer to the desired working concentration.
-
Assay Setup:
-
Add 25 µL of each Sivelestat dilution to the appropriate wells.
-
Include a vehicle control (assay buffer with solvent, if used) and a no-enzyme control (assay buffer only).
-
Add 50 µL of the diluted neutrophil elastase solution to all wells except the no-enzyme control.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Prepare the fluorogenic substrate in assay buffer and add 25 µL to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence kinetically for 30-60 minutes at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm).
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic read.
-
Subtract the rate of the no-enzyme control from all other readings.
-
Plot the percent inhibition against the logarithm of the Sivelestat concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).[9][10]
-
Protocol 2: In Vitro Cytokine Release Assay
This protocol describes a method to assess the effect of Sivelestat on cytokine release from stimulated cells.
Materials:
-
Cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line)
-
Cell culture medium
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
This compound
-
ELISA kit for the cytokine of interest (e.g., IL-1β)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Sivelestat Treatment: Pre-incubate the cells with various concentrations of Sivelestat (or vehicle control) for 1-2 hours.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cytokine concentration against the Sivelestat concentration.
-
Determine the dose-dependent effect of Sivelestat on cytokine release.
-
Visualizations
Caption: Workflow for determining the IC50 of Sivelestat.
Caption: Key signaling pathways modulated by Sivelestat.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppressive effects of the neutrophil elastase inhibitor this compound hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 8. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Challenges in translating Sivelestat sodium preclinical data to clinical settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sivelestat sodium. The information addresses common challenges encountered when translating preclinical findings to clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a synthetic, selective, and competitive inhibitor of neutrophil elastase (NE).[1][2][3] NE is a serine protease released by activated neutrophils during an inflammatory response.[4][5] In conditions like Acute Respiratory Distress Syndrome (ARDS), excessive NE activity contributes to lung tissue damage by degrading extracellular matrix proteins such as elastin and collagen, increasing alveolar-capillary permeability, and cleaving proteins essential for maintaining the integrity of the alveolar-capillary barrier.[4][6][7] By inhibiting NE, Sivelestat aims to mitigate this inflammatory cascade and protect against lung injury.[1][2]
Q2: Preclinical studies with Sivelestat in animal models of ARDS are largely positive. Why are the clinical trial results in humans inconsistent?
The discrepancy between promising preclinical data and variable clinical outcomes is a significant challenge in ARDS research.[8][9] Several factors contribute to this translational gap:
-
Heterogeneity of Human ARDS: ARDS is a syndrome with multiple underlying causes (e.g., sepsis, pneumonia, trauma), leading to different inflammatory profiles.[[“]][11] Preclinical models often simulate a single, specific cause of lung injury, which may not represent the diverse patient population in clinical trials.[12]
-
Limitations of Animal Models: Animal models do not fully replicate the complexity of human ARDS. There are inherent differences in the inflammatory response, drug metabolism, and pharmacokinetics between species.[12][13]
-
Patient Selection in Clinical Trials: Early clinical trials often included a broad population of ARDS patients. Evidence suggests that Sivelestat may be more effective in specific subgroups, such as patients with a hyper-inflammatory phenotype or those with ARDS accompanied by Systemic Inflammatory Response Syndrome (SIRS).[14][15][16]
-
Timing of Drug Administration: In many preclinical studies, Sivelestat is administered prophylactically or very early after the inflammatory insult. In a clinical setting, diagnosis and treatment often occur at a more advanced stage of the disease, potentially limiting the therapeutic window for a neutrophil elastase inhibitor.[16]
-
Complexity of ARDS Pathophysiology: While neutrophil elastase is a key mediator of lung injury, it is not the only one. In some patients, other inflammatory pathways may be more dominant, making an NE inhibitor less effective.[6][17]
Troubleshooting Guides
Problem: My clinical trial evaluating Sivelestat in a general ARDS population failed to meet its primary endpoint, despite promising preclinical data.
Possible Causes and Solutions:
-
Cause: The patient population was too heterogeneous.
-
Troubleshooting Tip: Consider a retrospective analysis of your clinical trial data to identify potential patient subgroups that may have responded better to Sivelestat. Look for biomarkers of neutrophil activation or a hyper-inflammatory state. For future trials, consider designing studies with more specific inclusion criteria, such as enrolling only patients with ARDS and SIRS, or those with elevated levels of neutrophil elastase in their plasma or bronchoalveolar lavage fluid.[14][15][16]
-
-
Cause: The therapeutic window for Sivelestat was missed.
-
Troubleshooting Tip: Analyze the time from ARDS diagnosis to the first dose of Sivelestat in your trial. Later administration may be less effective. Future trial designs could focus on earlier identification and treatment of at-risk patients.[16]
-
-
Cause: The chosen endpoints may not have been the most sensitive to the effects of Sivelestat.
-
Troubleshooting Tip: While mortality is a definitive endpoint, Sivelestat may have more pronounced effects on intermediate outcomes. Analyze secondary endpoints such as ventilator-free days, improvement in the PaO2/FiO2 ratio, and length of ICU stay, as some studies have shown positive effects on these measures.[18][19][20]
-
Problem: I am designing a preclinical study for a novel neutrophil elastase inhibitor and want to improve its translational potential.
Recommendations:
-
Model Selection: Use a variety of preclinical models that mimic different etiologies of ARDS (e.g., LPS-induced, acid aspiration-induced, ventilator-induced lung injury) to assess the robustness of your compound's efficacy.[12]
-
Timing of Intervention: In addition to prophylactic administration, include treatment arms where the inhibitor is given at different time points after the induction of lung injury to better simulate the clinical scenario.
-
Biomarker Analysis: Incorporate the measurement of neutrophil elastase activity and other inflammatory markers in both plasma and bronchoalveolar lavage fluid to correlate target engagement with therapeutic effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies in your animal models to establish a clear relationship between drug exposure and the desired pharmacological effect. This will help in selecting an appropriate dose for first-in-human studies.[13][21]
Data Presentation
Table 1: Summary of Sivelestat Efficacy in Preclinical ARDS Models
| Animal Model | Inflammatory Stimulus | Sivelestat Dosage & Route | Key Anti-Inflammatory Findings | Reference |
| Mice | Gefitinib, Naphthalene | 150 mg/kg, intraperitoneally | Reduced protein level, neutrophil count, and inflammatory cytokines in BALF. Improved survival. | [22] |
| Rats | Lipopolysaccharide (LPS) | 10 and 30 mg/kg, intravenous | Decreased serum TNF-α and IL-6 levels. Upregulated ACE2 and Ang-(1-7) expression. | [22] |
| Mice | Mechanical Ventilation | 100 mg/kg, intraperitoneally | Attenuated lung histopathological damage, neutrophil accumulation, and levels of MIP-2, IL-6, and TNF-α in BALF. | [22] |
Table 2: Overview of Sivelestat Clinical Trial Outcomes in ARDS
| Study Type | Patient Population | Key Efficacy Endpoints | Outcome | Reference |
| Phase III (Japan) | ALI/ARDS with SIRS | Improvement in pulmonary function, duration of mechanical ventilation, ICU stay | Higher proportion of moderate or significant improvement, shorter mechanical ventilation and ICU stays in the high-dose group. | [16][18] |
| Meta-analysis (2017) | ALI/ARDS | 28-30 day mortality, ventilation days, PaO2/FiO2 level, ICU stays | No significant effect on mortality, ventilation days, or ICU stays. Potential improvement in PaO2/FiO2 level. | [19] |
| Multicenter, double-blind, randomized, placebo-controlled trial (2024) | Mild-to-moderate ARDS with SIRS | PaO2/FiO2 ratio change on day 3, duration of invasive mechanical ventilation, 90-day mortality | Improved oxygenation on day 3, shorter duration of mechanical ventilation, and reduced 90-day mortality. | [14][15] |
| Meta-analysis | ALI/ARDS | 28-30 day mortality, adverse events, mechanical ventilation time, ICU stays, ventilation-free days, oxygenation index | Reduced mortality, adverse events, mechanical ventilation time, and ICU stays. Increased ventilation-free days and improved oxygenation index. | [18] |
Experimental Protocols
Generalized Workflow for Preclinical Evaluation of Neutrophil Elastase Inhibitors in ARDS Models
This protocol provides a general framework. Specific details such as the type of animal, the method of inducing lung injury, and the dosage of the inhibitor should be optimized for each study.
-
Animal Model Selection: Choose an appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats) based on the specific research question.
-
Induction of Acute Lung Injury:
-
LPS-induced ALI: Administer lipopolysaccharide (e.g., from E. coli) via intratracheal instillation or intraperitoneal injection.
-
Acid Aspiration-induced ALI: Intratracheally instill a solution of hydrochloric acid.
-
Ventilator-induced Lung Injury (VILI): Subject anesthetized and intubated animals to high tidal volume mechanical ventilation.
-
-
Drug Administration:
-
Administer this compound or the vehicle control at the predetermined dose and route (e.g., intravenous, intraperitoneal).
-
The timing of administration can be before (prophylactic) or after (therapeutic) the induction of lung injury.
-
-
Monitoring and Sample Collection:
-
At a predetermined time point (e.g., 6, 24, or 48 hours) post-injury, monitor physiological parameters such as arterial blood gases.
-
Euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
-
Outcome Measures:
-
BALF Analysis: Measure total and differential cell counts (especially neutrophils), total protein concentration (as an indicator of permeability), and levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Lung Histology: Perfuse and fix the lungs for histological examination. Score the degree of lung injury based on parameters such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar septal thickening.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as a quantitative marker of neutrophil infiltration.
-
Gene and Protein Expression: Analyze the expression of inflammatory mediators and signaling molecules in lung tissue using techniques like qPCR, Western blotting, or ELISA.
-
Mandatory Visualization
Caption: this compound inhibits neutrophil elastase, preventing lung tissue damage.
Caption: Factors contributing to the translational gap in Sivelestat research.
Caption: A generalized workflow for preclinical Sivelestat experiments.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the role of neutrophils in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophils in the initiation and resolution of acute pulmonary inflammation: understanding biological function and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clinical trials in acute respiratory distress syndrome: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging pharmacological therapies for ARDS: COVID-19 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Challenges in ARDS Definition, Management, and Identification of Effective Personalized Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of animal models for the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medrxiv.org [medrxiv.org]
- 15. medrxiv.org [medrxiv.org]
- 16. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of this compound in patients with acute lung injury or acute respiratory distress syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
- 21. Population pharmacokinetics of sivelestat in Chinese patients with severe pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Improving the delivery of Sivelestat sodium in in vivo models
Welcome to the technical support center for the use of Sivelestat sodium in in vivo experimental models. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the delivery of Sivelestat and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ONO-5046 or Elaspol) is a potent and highly selective synthetic inhibitor of neutrophil elastase. Neutrophil elastase is a serine protease released by activated neutrophils during an inflammatory response.[1] This enzyme can degrade key components of the extracellular matrix, such as elastin, leading to tissue damage.[1] Sivelestat competitively binds to the active site of neutrophil elastase, blocking its proteolytic activity. This inhibition mitigates tissue damage and reduces the inflammatory cascade, making it a valuable tool for studying conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2]
Q2: What are the most common in vivo models used for Sivelestat research?
Sivelestat is most frequently studied in models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), often induced by agents like lipopolysaccharide (LPS) or mechanical ventilation.[3] It has also been investigated in other models where neutrophil-mediated inflammation is a key pathological feature, including:
-
Ischemia-reperfusion injury in organs such as the kidney, liver, and bladder.[6]
-
Radiation-induced lung injury.[2]
-
Acute exacerbation of pulmonary fibrosis.[7]
Q3: What are the standard routes of administration for Sivelestat in animal models?
The most common routes for administering Sivelestat in preclinical in vivo models are intravenous (IV) and intraperitoneal (IP) injection. The choice depends on the experimental goal; IV administration provides immediate systemic availability, while IP injection offers a simpler method of administration, though with potentially slower absorption. In some studies, continuous IV infusion is used to maintain steady plasma concentrations due to the drug's short half-life.[8][9] Intratracheal and intranasal routes have also been explored for direct lung delivery.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of this compound.
Problem 1: Low or No Observed Efficacy
| Potential Cause | Troubleshooting Suggestion |
| Rapid Clearance/Short Half-Life | Sivelestat has a very short plasma half-life (reported as ~7 minutes in one mouse model and ~2 hours in humans), leading to rapid clearance.[2][6] A single bolus injection may not maintain therapeutic concentrations. Solution: Implement a continuous intravenous infusion (e.g., 0.2 mg/kg/h) or administer repeated doses (e.g., every 1-3 hours) to sustain exposure.[4][9] |
| Inadequate Dosing | The effective dose can vary significantly between species and disease models. Solution: Consult the literature for validated dosage regimens for your specific model (see Table 2). If piloting a new model, perform a dose-response study to determine the optimal concentration. |
| Poor Solution Stability | This compound in aqueous solutions can be unstable. Storing prepared solutions for extended periods is not recommended as it may lead to degradation and loss of activity.[10] Solution: Prepare solutions fresh on the day of use. If using PBS (pH 7.2), do not store the solution for more than one day.[10] For longer-term storage, stock solutions in DMSO can be kept at -20°C for one month or -80°C for six months.[11] |
| Suboptimal Delivery Route | Intraperitoneal (IP) administration results in slower absorption and is subject to potential first-pass metabolism, which may reduce bioavailability compared to intravenous (IV) injection.[12] Solution: For acute models requiring rapid onset of action, the IV route is preferred. If using the IP route, consider that Tmax is delayed and Cmax may be lower compared to IV. |
Problem 2: Difficulty Preparing Sivelestat Solutions
| Potential Cause | Troubleshooting Suggestion |
| Poor Aqueous Solubility | This compound hydrate has limited solubility in aqueous buffers. The reported solubility in PBS (pH 7.2) is approximately 2 mg/mL.[10] Solution: For higher concentrations, first dissolve Sivelestat in an organic solvent like DMSO (up to 100 mg/mL) before further dilution in an aqueous vehicle.[8] Ensure the final concentration of the organic solvent is low and non-toxic to the animal. A common formulation involves using co-solvents like PEG300 and surfactants like Tween80. |
| Precipitation in Final Formulation | When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the drug may precipitate if the final concentration exceeds its solubility limit in the mixed solvent system. Solution: Perform dilutions gradually while vortexing. Prepare the final injection volume as close to the time of administration as possible. If precipitation occurs, reformulate with a lower concentration or by using solubilizing excipients. For IV administration, ensure the final solution is clear and particle-free by filtering through a 0.2 µm sterile filter.[13] |
Experimental Protocols & Data
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
This protocol is adapted from standard laboratory procedures for preparing injectable agents for animal studies.[13]
Materials:
-
This compound hydrate (crystalline solid)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline for Injection
-
Sterile, pyrogen-free vials
-
Sterile syringes and 0.2 µm syringe filters
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure it is fully dissolved.
-
-
Dilution to Working Concentration:
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired dose in the injection volume.
-
Slowly add the DMSO stock solution to the required volume of sterile 0.9% saline while vortexing gently to prevent precipitation.
-
Note: The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid solvent toxicity.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.2 µm syringe filter into a sterile vial.
-
Crucially, prepare this solution fresh immediately before use. Due to stability concerns, do not store diluted aqueous solutions.[10]
-
Protocol 2: Induction of LPS-Induced Acute Lung Injury (ALI) in Rats
This is a common model for evaluating the efficacy of Sivelestat.
Procedure:
-
Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least three days.
-
Anesthetize the rats (e.g., with an intraperitoneal injection of pentobarbital sodium).
-
Administer Sivelestat or vehicle control via the desired route (e.g., IV or IP) at a predetermined time point (often 30-60 minutes before LPS challenge).
-
Induce ALI by administering LPS (e.g., 10 mg/kg from E. coli) via intravenous injection.
-
Monitor the animals for signs of respiratory distress.
-
At a predetermined endpoint (e.g., 4-6 hours post-LPS), euthanize the animals and collect samples (blood, bronchoalveolar lavage fluid, and lung tissue) for analysis of inflammatory markers, lung wet/dry ratio, and histology.[3]
Quantitative Data Summary
Table 1: Solubility of this compound Hydrate
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| DMSO | ~15-100 mg/mL | [8][10] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | [10] |
| PBS (pH 7.2) | ~2 mg/mL | [10] |
| Ethanol | ~0.3 mg/mL |[10] |
Table 2: Example In Vivo Dosages of this compound
| Species | Model | Route | Dosage | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Rat | LPS-Induced ALI | IP | 10 mg/kg (bolus) | Reduced lung injury and HMGB1 levels. | [4] |
| Rat | Hemorrhagic Shock | IV | 10 mg/kg bolus + 10 mg/kg/h infusion | Ameliorated lung injury. | [8] |
| Rat | Sepsis-Induced AKI | IV | 0.2 g/kg | Inhibited oxidative stress and improved renal function. | [5] |
| Mouse | LPS-Induced ALI | Intranasal | 5 mg/kg | Reduced neutrophil elastase activity in the lung. | [14] |
| Mouse | AE-Pulmonary Fibrosis | IP | 100 mg/kg (daily) | Alleviated inflammation and collagen formation. | [7] |
| Human | ARDS with SIRS | IV | 0.2 mg/kg/h (continuous infusion) | Improved oxygenation and reduced mechanical ventilation time. |[9][15] |
Visualized Pathways and Workflows
Signaling Pathways Modulated by Sivelestat
Neutrophil elastase (NE), the target of Sivelestat, can activate multiple pro-inflammatory signaling pathways. By inhibiting NE, Sivelestat indirectly suppresses these downstream cascades.
Caption: Sivelestat inhibits Neutrophil Elastase, blocking multiple inflammatory pathways.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the typical steps for assessing the efficacy of Sivelestat in an animal model of acute inflammation.
References
- 1. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. downstate.edu [downstate.edu]
- 4. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A neutrophil elastase inhibitor, sivelestat, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Function of Neutrophil Elastase Inhibitor in Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Effects of intravenous this compound on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reevaluation of the efficacy and safety of the neutrophil elastase inhibitor, Sivelestat, for the treatment of acute lung injury associated with systemic inflammatory response syndrome; a phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sivelestat Sodium-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating potential cytotoxicity associated with Sivelestat sodium in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific and competitive inhibitor of neutrophil elastase (NE), a serine protease released from neutrophils during inflammation.[1] By inhibiting NE, this compound helps to reduce inflammatory responses and prevent tissue damage.[2] It has been shown to modulate several signaling pathways, including the inhibition of JNK/NF-κB, PI3K/AKT/mTOR, and TGF-β/Smad pathways, and the activation of the Nrf2/HO-1 antioxidant response pathway.[3][4]
Q2: Can this compound be cytotoxic to cell lines?
Yes, while this compound is often studied for its protective effects, it can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold can vary depending on the cell line and experimental conditions. For instance, concentrations above 100 µg/mL have been shown to reduce the viability of Human Pulmonary Microvascular Endothelial Cells (HPMECs). In other studies, significant growth suppression of gastric carcinoma cell lines was observed at concentrations of 100, 500, and 1000 µg/mL.[5]
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
Signs of cytotoxicity can include:
-
A noticeable decrease in cell viability and proliferation rates.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and shrinking.
-
An increase in the number of floating or dead cells in the culture medium.
-
Evidence of apoptosis, such as nuclear condensation and fragmentation.
-
Increased plasma membrane permeability, which can be detected by assays like the LDH release assay.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a time-course experiment and measure both the percentage of viable cells and the total cell number.[6]
-
Cytotoxicity is indicated by a decrease in both the percentage of viable cells and the total cell number over time.
-
Cytostaticity is characterized by a stable total cell number while the percentage of viable cells remains high.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed even at low concentrations | High sensitivity of the cell line: Some cell lines may be inherently more sensitive to this compound. | Perform a dose-response experiment with a wider range of concentrations to determine the precise IC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for your research question. |
| Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the solvent itself might be contributing to cytotoxicity. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically below 0.5% for DMSO). Always include a vehicle-only control in your experiments.[7] | |
| Compound instability: this compound may degrade in the culture medium over time, potentially forming more toxic byproducts. | Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Avoid prolonged storage of the compound in culture medium.[8] | |
| Inconsistent cytotoxicity results between experiments | Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results.[9] | Standardize your cell seeding protocol to ensure a homogenous cell suspension and consistent cell density across all wells and experiments. |
| Variations in incubation time: The duration of exposure to this compound can significantly impact cell viability.[10] | Maintain a consistent incubation time across all experiments. A time-course experiment can help determine the optimal exposure duration. | |
| Cell health and passage number: Cells that are stressed, at a high passage number, or unhealthy may be more susceptible to drug-induced toxicity. | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Regularly check the health and morphology of your cell cultures. | |
| No cytotoxicity observed when it is expected | Concentration is too low: The concentrations of this compound used may be below the cytotoxic threshold for your cell line. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Incubation time is too short: The duration of exposure may not be sufficient to induce a cytotoxic response. | Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment.[10] | |
| Assay interference: The this compound compound may interfere with the detection method of your cytotoxicity assay (e.g., colorimetric or fluorometric assays). | Include appropriate controls to test for any potential assay interference.[6] |
Data Presentation
Table 1: Reported Cytotoxic Concentrations of this compound
| Cell Line | Concentration | Observed Effect | Reference |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | > 100 µg/mL | Reduced cell viability | [11] |
| Gastric Carcinoma Cell Line (TMK-1) | 100, 500, 1000 µg/mL | Significant growth suppression | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.[12]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][14]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Mitigating Strategies
-
Optimize Concentration and Incubation Time: Conduct thorough dose-response and time-course experiments to identify the optimal concentration and exposure duration of this compound that achieves the desired experimental effect with minimal cytotoxicity.[10][15]
-
Co-treatment with Antioxidants: If oxidative stress is suspected to contribute to cytotoxicity, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[16][17]
-
Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including appropriate media composition, confluency, and overall cell health, as stressed cells can be more susceptible to drug-induced toxicity.[18] Factors such as cell density can significantly influence the cytotoxic response.[19]
-
Consider Serum-Free vs. Serum-Containing Media: The presence of serum proteins can sometimes bind to the compound, affecting its bioavailability and toxicity.[2] Depending on the experimental goals, testing in both serum-free and serum-containing media may be warranted. Serum starvation can also be used to synchronize cell cycles, but this may also sensitize cells to the drug.[20]
Visualizations
Caption: Workflow for assessing this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
Sivelestat Sodium Experimental Protocols: A Technical Support Guide for Animal Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the use of Sivelestat sodium in various animal species. It includes troubleshooting advice, frequently asked questions, comprehensive experimental protocols, and summaries of quantitative data to facilitate the design and execution of your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the experimental process.
Q1: How should I prepare this compound for administration to animals?
A1: this compound hydrate can be prepared in various ways depending on the intended route of administration. For intravenous use, it can be dissolved in physiological saline. For other routes or higher concentrations, organic solvents may be necessary. This compound is soluble in DMSO at approximately 15-91 mg/mL, in ethanol at about 0.3 mg/mL, and in dimethylformamide (DMF) at around 25 mg/mL.[1] For in vivo injections, a common formulation involves dissolving Sivelestat in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2] It is crucial to ensure that the final concentration of any organic solvent is low enough to not cause physiological effects.[1] Aqueous solutions are not recommended to be stored for more than a day.[1]
Q2: I'm observing high variability in my results. What could be the cause?
A2: High variability in animal studies can stem from several factors:
-
Drug Preparation and Stability: Ensure this compound is fully dissolved and the solution is freshly prepared for each experiment, as aqueous solutions can be unstable.[1] Inconsistent preparation can lead to inaccurate dosing.
-
Administration Technique: The route and consistency of administration are critical. For instance, with intraperitoneal injections, ensure the injection is not administered into the intestines or other organs. For intravenous infusions, maintain a consistent rate.
-
Animal Model Consistency: The method used to induce the disease model (e.g., LPS or cecal ligation and puncture) should be highly standardized to minimize variability between animals.
-
Animal Handling and Stress: Stress can significantly impact inflammatory responses. Ensure all animals are handled consistently and that experimental procedures are performed to minimize stress.
Q3: What are the typical dosages of this compound used in different animal species?
A3: Dosages vary significantly depending on the animal species, the disease model, and the route of administration. For a detailed breakdown of dosages used in published studies, please refer to the "Quantitative Data Summary" tables below. As a general starting point, doses in rats have ranged from 10 mg/kg to 100 mg/kg, while in mice, a common dose is 100 mg/kg administered intraperitoneally.
Q4: Are there any known side effects of this compound in animals?
A4: The provided research primarily focuses on the therapeutic effects of Sivelestat in models of acute injury and inflammation. While these studies do not highlight significant adverse effects at the reported therapeutic doses, it is good practice to include a control group that receives only the vehicle to monitor for any potential vehicle-induced effects. Always monitor animals for signs of distress or adverse reactions following administration.
Quantitative Data Summary
The following tables summarize dosages and effects of this compound across different animal species and experimental models.
Table 1: this compound Administration Protocols in Rodents
| Animal Species | Disease Model | Route of Administration | Dosage | Key Findings |
| Rat | Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) | Intraperitoneal | 10 mg/kg and 30 mg/kg | Dose-dependent reduction in inflammatory response and upregulation of ACE2 and Ang-(1-7). |
| Rat | Severe Burns and ALI | Intravenous | Not specified | Improved PaO2, decreased lung water content and pathological score. |
| Rat | Klebsiella pneumoniae-induced ALI | Not specified | Not specified | Alleviated oxidative damage and inflammation via JNK/NF-κB and Nrf2/HO-1 pathways. |
| Rat | Sepsis-induced ALI | Intraperitoneal | Not specified | Inhibited the release of apoptotic and inflammatory factors via the PI3K/AKT/mTOR pathway. |
| Mouse | Acute Exacerbation of Pulmonary Fibrosis | Intraperitoneal | 100 mg/kg daily | Alleviated symptoms by reducing inflammation, oxidative stress, and apoptosis. |
| Mouse | Radiation-induced Lung Injury | Not specified | Not specified | Reduced lung injury by suppressing neutrophil elastase activity. |
| Hamster | Complement-mediated Lung Injury | Intravenous infusion | 0.1, 0.3, and 1 mg/kg/h | Dose-dependently attenuated the increase in lung vascular permeability. |
Table 2: this compound Administration Protocols in Other Animal Species
| Animal Species | Disease Model | Route of Administration | Dosage | Key Findings |
| Dog | Lung Ischemia-Reperfusion Injury | Intravenous | 10 mg/kg bolus, followed by 10 mg/kg/h continuous infusion | Ameliorated lung reperfusion injury. |
| Dog | Severe Burn-Blast Combined Injury | Intravenous infusion | 0.5 mg·kg⁻¹·h⁻¹ (low dose) and 2.0 mg·kg⁻¹·h⁻¹ (high dose) | High dose improved blood gas analysis, ameliorated pulmonary edema, and lowered pro-inflammatory mediators. |
| Rabbit | Endotoxemia and Cardiopulmonary Bypass-induced ALI | Continuous infusion | Not specified | Prevented acute lung injury. |
| Pig (neonatal) | Cardiopulmonary Bypass-induced ALI | Intravenous | 2 mg/kg/h | Reduced neutrophil induction and activation in the lung and improved oxygenation. |
| Pig | Lipopolysaccharide-stimulated whole blood (ex vivo) | Not specified | Not specified | Suppressed the production of IL-1β by myeloid cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Acclimatization: Allow rats to acclimatize for at least three days with ad libitum access to food and water.
-
Grouping: Randomize rats into control, LPS model, and Sivelestat treatment groups.
-
Sivelestat Administration: Administer this compound (e.g., 10 or 30 mg/kg) via intraperitoneal injection 30 minutes before LPS challenge. The control group should receive a vehicle injection.
-
ALI Induction: Anesthetize the rats and instill LPS intratracheally to induce lung injury.
-
Monitoring and Analysis: At specified time points post-LPS administration, collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6). Harvest lung tissue for histological analysis and to assess lung wet/dry ratio as an indicator of edema.
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Sivelestat Administration: Immediately after the CLP procedure, administer this compound (e.g., 50 or 100 mg/kg) via intraperitoneal injection.
-
CLP Procedure: Anesthetize the rat, and under sterile conditions, make a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle to induce sepsis.
-
Post-operative Care: Suture the abdominal wall and provide fluid resuscitation and analgesia as per your institution's animal care guidelines.
-
Outcome Measures: Monitor survival rates. At predetermined endpoints, collect blood samples to measure serum levels of inflammatory markers (e.g., TNF-α, IL-1β) and kidney function markers (e.g., BUN, creatinine). Harvest organs for histological examination.
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects by modulating several key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Pathways
Sivelestat has been shown to inhibit the activation of NF-κB, a central regulator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, Sivelestat blocks the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6. This mechanism is often triggered upstream by Toll-like receptor 4 (TLR4) activation, particularly in models of LPS-induced injury.
Caption: Sivelestat inhibits the TLR4/NF-κB signaling pathway.
Activation of Antioxidant Pathways
Sivelestat can also enhance the cellular antioxidant response by activating the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. Sivelestat promotes the nuclear translocation of Nrf2, leading to increased production of heme oxygenase-1 (HO-1) and other antioxidant proteins, which helps to mitigate oxidative stress.
Caption: Sivelestat promotes the Nrf2/HO-1 antioxidant pathway.
Modulation of Cell Survival Pathways
In some contexts, Sivelestat has been shown to influence the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation. By inhibiting this pathway, Sivelestat can reduce the release of certain apoptotic and inflammatory factors.
Caption: Sivelestat can inhibit the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating Sivelestat in an animal model of acute lung injury.
Caption: A generalized experimental workflow for in vivo Sivelestat studies.
References
Technical Support Center: Overcoming Sivelestat Sodium Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sivelestat sodium in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive inhibitor of neutrophil elastase (NE).[1][2] By binding to the active site of NE, Sivelestat prevents the degradation of extracellular matrix proteins, thereby mitigating tissue damage associated with excessive NE activity.[3]
Q2: We are observing a diminished response to Sivelestat in our in vitro model over time. What are the potential causes?
A2: Reduced efficacy of Sivelestat in vitro could stem from several factors:
-
Development of cellular resistance: Prolonged exposure to a drug can lead to the selection of a resistant cell population.
-
Activation of compensatory signaling pathways: Cells may upregulate pro-inflammatory or pro-survival pathways to counteract the effects of NE inhibition.
-
Formation of Neutrophil Extracellular Traps (NETs): NE can become sequestered within NETs, shielding it from inhibitors like Sivelestat.[4][5]
-
Degradation of the compound: Sivelestat in solution may degrade over time, especially with repeated freeze-thaw cycles or improper storage.
Q3: Could upregulation of endogenous protease inhibitors contribute to acquired resistance?
A3: Yes, it is a plausible mechanism. Cells may respond to the pharmacological inhibition of neutrophil elastase by upregulating the expression of endogenous inhibitors such as Secretory Leukocyte Peptidase Inhibitor (SLPI) or Alpha-1 Antitrypsin (AAT).[6][7][8][9] This would create a competitive environment, potentially reducing the efficacy of Sivelestat.
Q4: What are the key signaling pathways modulated by Sivelestat that we should investigate in case of suspected resistance?
A4: Sivelestat has been shown to modulate several key inflammatory and survival pathways. When investigating resistance, it is crucial to assess the activation status of the following:
-
JNK/NF-κB pathway: Sivelestat typically inhibits this pro-inflammatory pathway. Persistent activation despite treatment may indicate resistance.
-
Nrf2/HO-1 pathway: Sivelestat can activate this antioxidant response pathway. A failure to induce this pathway could be linked to a lack of efficacy.
-
PI3K/AKT/mTOR pathway: This is a critical pro-survival pathway. Its constitutive activation could confer resistance to Sivelestat-induced anti-proliferative or pro-apoptotic effects.
-
TGF-β/Smad pathway: In some contexts, Sivelestat can inhibit this pathway, which is involved in fibrosis and inflammation.
Troubleshooting Guides
Issue 1: Decreased Sivelestat Efficacy in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| 1. Development of a Resistant Cell Population | Confirm Resistance: Perform a dose-response curve (e.g., using an MTT assay) to compare the IC50 value of Sivelestat in the suspected resistant cell line versus the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance. Isolate Resistant Clones: If resistance is confirmed, consider isolating single-cell clones from the resistant population for further characterization.[10] Investigate Resistance Mechanisms: Analyze the resistant clones for changes in the expression or activation of key signaling proteins (see Issue 2). |
| 2. Suboptimal Compound Stability/Activity | Prepare Fresh Solutions: Always prepare fresh working dilutions of Sivelestat from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Verify Stock Concentration: If possible, verify the concentration and purity of your Sivelestat stock using an appropriate analytical method. Optimize In Vitro Concentration: The effective concentration of Sivelestat can vary between cell types. A typical starting range for in vitro studies is 10-100 µg/mL.[11] |
| 3. Assay-Specific Issues | Cell Seeding Density: Ensure that the cell seeding density is optimal and consistent across all wells, as this can affect drug sensitivity. Incubation Time: Optimize the drug incubation time. For some assays, a longer or shorter exposure may be necessary to observe an effect. Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Issue 2: Persistent Pro-inflammatory Signaling Despite Sivelestat Treatment
| Possible Cause | Troubleshooting Steps |
| 1. Upregulation of Compensatory Pathways (e.g., PI3K/AKT) | Western Blot Analysis: Perform western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) in both sensitive and resistant cells, with and without Sivelestat treatment. An increase in the basal phosphorylation or a lack of dephosphorylation in response to Sivelestat in resistant cells would support this mechanism.[12][13][14][15] Combination Therapy: In your experimental model, consider combining Sivelestat with a known inhibitor of the PI3K/AKT pathway to see if this restores sensitivity. |
| 2. Altered NF-κB Activation Dynamics | Immunofluorescence Microscopy: Use immunofluorescence to visualize the subcellular localization of the NF-κB p65 subunit. In resistant cells, you may observe persistent nuclear translocation of p65 even in the presence of Sivelestat.[16][17][18][19][20] Upstream Kinase Analysis: Investigate the activation status of kinases upstream of NF-κB, such as IKKα/β, using western blotting. |
Data Presentation
Table 1: Sivelestat IC50 Values in Different Experimental Contexts
| Cell Line / Model | Sivelestat IC50 | Comments |
| Human Neutrophil Elastase (purified) | 44 nM | Competitive inhibitor.[1][2] |
| TMK-1 Gastric Cancer Cells (NE-induced proliferation) | >10 µg/mL | Inhibition of neutrophil elastase-induced cell proliferation in the presence of serum.[11] |
| Hypothetical Sivelestat-Resistant Cell Line | >100 µg/mL | A significant increase in the IC50 value compared to the parental cell line would be indicative of acquired resistance. |
Table 2: Expected Changes in Protein Expression/Activation in Sivelestat-Sensitive vs. -Resistant Models
| Protein | Expected Change in Sensitive Model with Sivelestat | Potential Observation in Resistant Model with Sivelestat |
| p-JNK | Decrease | No change or paradoxical increase |
| p-p65 (NF-κB) | Decrease | No change or paradoxical increase |
| Nrf2 | Increase in nuclear fraction | No significant increase |
| HO-1 | Increase | No significant increase |
| p-AKT | Decrease | No change or paradoxical increase |
| p-mTOR | Decrease | No change or paradoxical increase |
Experimental Protocols
Protocol 1: Induction of Sivelestat Resistance In Vitro
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of Sivelestat.[10][21][22][23][24]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Sivelestat on the parental cell line using a cell viability assay (e.g., MTT assay).
-
Initial Exposure: Culture the parental cells in a medium containing Sivelestat at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
Recovery and Confluence: Replace the medium with fresh Sivelestat-containing medium every 2-3 days. Allow the surviving cells to recover and reach 70-80% confluence.
-
Dose Escalation: Once the cells are proliferating steadily at the current concentration, subculture them and increase the Sivelestat concentration by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3-5 for several cycles over a period of weeks to months.
-
Confirmation of Resistance: Periodically, test the cell population for a shift in the Sivelestat IC50 compared to the parental cell line. A stable, significant increase in the IC50 indicates the development of a resistant cell line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various stages of development.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic or anti-proliferative effects of Sivelestat.[25][26][27][28]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Sivelestat. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for PI3K/AKT Pathway Activation
This protocol details the detection of phosphorylated AKT as a marker of PI3K/AKT pathway activation.[12][13][14][15]
-
Sample Preparation: Treat Sivelestat-sensitive and -resistant cells with and without the drug for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Protocol 4: Neutrophil Elastase (NE) Activity Assay (Fluorometric)
This protocol is for measuring the enzymatic activity of NE in biological samples.[29][30][31][32][33]
-
Sample Preparation: Prepare your samples (e.g., cell culture supernatant, cell lysate) in the provided NE Assay Buffer in a 96-well black plate.
-
Standard Curve: Prepare a standard curve using the provided NE enzyme standard.
-
Substrate Addition: Add the NE substrate mix to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in kinetic mode at 37°C with excitation at 380 nm and emission at 500 nm. Record readings every 1-2 minutes for 10-20 minutes.
-
Data Analysis: Choose two time points within the linear range of the reaction and calculate the change in fluorescence over time. Determine the NE activity in your samples by comparing the rate to the standard curve.
Visualizations
Caption: Key signaling pathways modulated by Sivelestat.
Caption: Experimental workflow for troubleshooting Sivelestat resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLPI secretory leukocyte peptidase inhibitor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Alpha-1 Antitrypsin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Alpha-1 antitrypsin deficiency - Wikipedia [en.wikipedia.org]
- 10. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 17. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 19. e-century.us [e-century.us]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. texaschildrens.org [texaschildrens.org]
- 29. resources.amsbio.com [resources.amsbio.com]
- 30. benchchem.com [benchchem.com]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Sivelestat Sodium Versus Other Neutrophil Elastase Inhibitors in Preclinical ARDS Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sivelestat sodium and other neutrophil elastase inhibitors based on their performance in preclinical models of Acute Respiratory Distress Syndrome (ARDS). The information is compiled from various experimental studies to aid in research and development decisions.
Executive Summary
Neutrophil elastase (NE) is a key mediator in the pathogenesis of ARDS, making it a critical therapeutic target. This compound, a specific NE inhibitor, has been extensively studied in various animal models of ARDS, demonstrating beneficial effects on lung injury, inflammation, and pulmonary edema. While direct comparative preclinical studies are limited, this guide consolidates available data on sivelestat and other NE inhibitors, such as BAY 85-8501 and Alvelestat (AZD9668), to offer insights into their relative efficacy and mechanisms of action.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of different neutrophil elastase inhibitors in rodent models of ARDS, primarily induced by lipopolysaccharide (LPS).
Table 1: Effect of this compound on Lung Injury Parameters in LPS-Induced ARDS in Rats
| Parameter | Control/Sham | LPS/Vehicle | This compound Treatment | Reference |
| Lung Wet/Dry (W/D) Ratio | 3.85 ± 0.32 | 9.05 ± 1.02 | 7.39 ± 0.32 (10 mg/kg) / 6.76 ± 2.01 (Early admin.) | [1] |
| BALF Protein (mg/mL) | 2.34 ± 0.47 | 23.01 ± 3.96 | 18.38 ± 2.00 (10 mg/kg) / 15.57 ± 2.32 (Early admin.) | [1] |
| BALF Neutrophils (x10⁴ cells/mL) | 0.89 ± 0.93 | 7.67 ± 1.41 | 5.56 ± 1.13 (10 mg/kg) / 3.89 ± 1.05 (Early admin.) | [1] |
| Serum TNF-α (pg/mL) at 12h | ~50 | ~350 | ~250 (10 mg/kg) / ~150 (30 mg/kg) | [1] |
| Serum IL-6 (pg/mL) at 12h | ~100 | ~800 | ~600 (10 mg/kg) / ~400 (30 mg/kg) | [1] |
Table 2: Effect of BAY 85-8501 on Lung Injury Parameters in Human Neutrophil Elastase (HNE)-Induced ALI in Mice
| Parameter | Vehicle | HNE | BAY 85-8501 (1 mg/kg) | Reference |
| Hemoglobin in BALF (µg/mL) | ~0 | ~100 | ~20 | [2] |
| Neutrophils in BALF (x10³/mL) | ~10 | ~150 | ~50 | [2] |
Note: Data for Alvelestat (AZD9668) in preclinical ARDS models with comparable quantitative endpoints was limited in the reviewed literature. Much of the available data focuses on its use in other respiratory diseases like Alpha-1 Antitrypsin Deficiency.
Experimental Protocols
This compound in LPS-Induced ARDS in Rats
-
Animal Model : Male Sprague-Dawley or Wistar rats are commonly used.[3][4]
-
Induction of ARDS : Acute lung injury is induced by intraperitoneal (i.p.) or intratracheal administration of lipopolysaccharide (LPS) from E. coli. A typical i.p. dose is 4 mg/kg.[5][6]
-
Inhibitor Administration : this compound is administered, often intraperitoneally, at varying doses (e.g., 6, 10, or 15 mg/kg) typically 1 hour after LPS injection.[5][6] In some protocols, an "early administration" group receives the inhibitor 30 minutes before and at the initiation of the injury stimulus.[1]
-
Assessment of Lung Injury :
-
Lung Wet-to-Dry (W/D) Ratio : This is a measure of pulmonary edema. Lungs are excised, weighed immediately ("wet" weight), and then dried in an oven until a constant weight is achieved ("dry" weight).[1]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis : The trachea is cannulated, and the lungs are lavaged with sterile saline. The collected fluid is analyzed for total and differential cell counts (particularly neutrophils) and total protein concentration as an indicator of alveolar-capillary barrier permeability.[1]
-
Histopathology : Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for histological changes such as inflammatory cell infiltration, alveolar wall thickening, and edema.[3]
-
Cytokine Analysis : Blood serum or BAL fluid is collected to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.[3]
-
BAY 85-8501 in HNE-Induced ALI in Mice
-
Animal Model : The specific mouse strain was not detailed in the available graphic, but rodent models are standard.[2][7]
-
Induction of ALI : Acute lung injury is induced by the administration of human neutrophil elastase (HNE) to directly assess the inhibitory effect on the target enzyme.[2]
-
Inhibitor Administration : BAY 85-8501 is administered, and its effect on HNE-induced injury is compared to a vehicle control.[2]
-
Assessment of Lung Injury :
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways in ARDS, a typical experimental workflow for preclinical studies, and the logical relationship of neutrophil elastase inhibitors' mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neutrophil Elastase Inhibitors: Validating the Specificity of Sivelestat Sodium
For researchers, scientists, and drug development professionals, the selection of a highly specific enzyme inhibitor is paramount to achieving targeted therapeutic effects while minimizing off-target activities. This guide provides an objective comparison of Sivelestat sodium, a selective neutrophil elastase inhibitor, with other alternatives, supported by experimental data.
This compound is a synthetic, competitive inhibitor of neutrophil elastase, an enzyme implicated in the pathology of various inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Its therapeutic efficacy is intrinsically linked to its high specificity for neutrophil elastase over other structurally similar serine proteases.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound compared to other notable neutrophil elastase inhibitors, Alvelestat (AZD9668) and Freselestat (ONO-6818). Potency is represented by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), where lower values indicate greater potency. Selectivity is demonstrated by significantly higher IC50 or Ki values for other serine proteases.
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | Human Neutrophil Elastase | 44 [3][4] | 200 [1][4] | Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 µM. [1] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | 12[4][5] | 9.4[1][5] | At least 600-fold more selective for neutrophil elastase over other serine proteases.[1][5] |
| Freselestat (ONO-6818) | Human Neutrophil Elastase | - | 12.2[6][7][8] | >100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G.[1][6][8] |
Signaling Pathways and Mechanisms
Sivelestat exerts its anti-inflammatory effects not only through direct inhibition of neutrophil elastase but also by modulating downstream signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression, by preventing the phosphorylation of its inhibitor, IκB.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. [Pharmacological profile of a specific neutrophil elastase inhibitor, this compound hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elastase Inhibition: Sivelestat Sodium vs. Elastase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two compounds associated with elastase inhibition: Sivelestat sodium and Elastase-IN-3. While both are linked to the modulation of elastase activity, their mechanisms of action and primary targets differ fundamentally. This document aims to clarify these distinctions to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Executive Summary
This compound is a potent, direct, and competitive inhibitor of human neutrophil elastase (HNE), an enzyme deeply implicated in the pathology of various inflammatory diseases. In contrast, Elastase-IN-3 is not a direct inhibitor of HNE. Instead, it functions as an inhibitor of the Pseudomonas aeruginosa quorum sensing system, specifically targeting the LasR protein. This action indirectly leads to a reduction in the production of elastase by this bacterium. Therefore, the choice between these two molecules is contingent on the research focus: this compound is the appropriate choice for studies on the direct inhibition of human neutrophil elastase, while Elastase-IN-3 is relevant for investigating virulence factor production in Pseudomonas aeruginosa.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative differences between this compound and Elastase-IN-3.
| Feature | This compound | Elastase-IN-3 |
| Primary Target | Human Neutrophil Elastase (HNE)[1] | LasR protein in Pseudomonas aeruginosa quorum sensing system[2][3] |
| Mechanism of Action | Direct, competitive inhibition of HNE's active site[1] | Inhibition of LasR, leading to decreased transcription of virulence factors, including elastase[2] |
| IC50 Value (HNE) | 44 nM[4] | Not Applicable; does not directly inhibit HNE[2] |
| Ki Value (HNE) | 200 nM | Not Applicable |
| Therapeutic Application | Investigated for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS)[4] | Potential as an anti-virulence agent against Pseudomonas aeruginosa infections |
| Effect on Host Inflammation | Directly mitigates HNE-mediated tissue damage and inflammation[1] | Indirectly reduces inflammation by decreasing bacterial virulence factor production |
Mechanism of Action and Signaling Pathways
This compound: Direct Inhibition of Human Neutrophil Elastase
This compound functions by directly binding to the active site of human neutrophil elastase. This competitive inhibition prevents HNE from degrading components of the extracellular matrix, such as elastin, thereby reducing tissue damage and the inflammatory cascade associated with excessive HNE activity.[1] The downstream effects of Sivelestat's inhibitory action include the modulation of inflammatory signaling pathways such as the NF-κB and PI3K/AKT/mTOR pathways.[5][6]
Elastase-IN-3: Indirect Inhibition of Pseudomonas aeruginosa Elastase Production
Elastase-IN-3 does not interact with elastase directly. Instead, it targets the LasR protein, a key transcriptional regulator in the quorum sensing system of Pseudomonas aeruginosa. By inhibiting LasR, Elastase-IN-3 prevents the expression of multiple virulence factors, including the elastase encoded by the lasB gene.[2][7] This "anti-virulence" approach aims to disarm the pathogen rather than kill it, which may reduce the selective pressure for developing antibiotic resistance.
Experimental Protocols
In Vitro Human Neutrophil Elastase Inhibition Assay
This protocol is designed to determine the inhibitory potential of a compound against purified human neutrophil elastase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified human neutrophil elastase in an appropriate buffer (e.g., 20 mM Sodium Acetate, pH 5.0).
-
Prepare a stock solution of the test inhibitor (e.g., this compound) and a vehicle control in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of human neutrophil elastase to each well.
-
Add serial dilutions of the test inhibitor or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm). The rate of fluorescence increase is proportional to the elastase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound and Elastase-IN-3 are valuable research tools, but their applications are distinct. This compound is a well-characterized, direct inhibitor of human neutrophil elastase, making it suitable for studying the role of HNE in inflammatory processes and for screening for novel HNE inhibitors. In contrast, Elastase-IN-3 is an inhibitor of the Pseudomonas aeruginosa quorum sensing system and serves as a tool for investigating bacterial virulence and the development of anti-virulence therapies. A clear understanding of their disparate mechanisms of action is paramount for the design of robust and meaningful experiments.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound Hydrate used for? [synapse.patsnap.com]
- 5. This compound hydrate improves post-traumatic knee osteoarthritis through nuclear factor-κB in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Sivelestat Sodium in Acute Lung Injury: A Comparative Meta-Analysis of Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of sivelestat sodium, a selective neutrophil elastase inhibitor, in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Drawing on data from multiple clinical trials and preclinical studies, we present a comparative overview of its clinical utility, alongside a detailed exploration of its molecular mechanisms of action.
Efficacy of Sivelestat: A Quantitative Overview
Mortality Outcomes
Recent meta-analyses have shown conflicting results regarding the impact of sivelestat on mortality in ALI/ARDS patients. A 2023 meta-analysis suggested a significant reduction in 28-30 day mortality (RR = 0.81, 95% CI = 0.66–0.98, p = 0.03)[1][2][3]. In contrast, an earlier meta-analysis did not find a significant difference in mortality (RR: 0.94; 95% CI: 0.71–1.23; P = 0.718)[4]. These discrepancies may be attributable to variations in patient populations, the timing of sivelestat administration, and the severity of illness. One meta-analysis focusing on patients with septic ARDS found a significant reduction in all-cause mortality (OR = 0.61; 95% CI 0.51–0.73)[5].
| Meta-Analysis (Year) | Number of Studies | Total Patients | Outcome | Result (Risk Ratio/Odds Ratio [95% CI]) | p-value | Citation |
| Liu et al. (2023) | 15 | 2050 | 28-30 Day Mortality | 0.81 [0.66–0.98] | 0.03 | [1][2][3] |
| Unnamed (2017) | 6 | 804 | 28-30 Day Mortality | 0.94 [0.71–1.23] | 0.718 | [4] |
| Unnamed (Septic ARDS) | 17 | - | All-Cause Mortality | 0.61 [0.51–0.73] | - | [5] |
Respiratory Function and Clinical Course
Sivelestat has demonstrated a more consistent positive effect on respiratory function and other clinical outcomes. Multiple meta-analyses have reported improvements in the PaO2/FiO2 ratio, a key indicator of oxygenation. One study found that sivelestat therapy might increase the PaO2/FiO2 level (SMD: 0.87; 95% CI: 0.39 to 1.35; P < 0.001)[4]. Another reported an improvement in the oxygenation index on day 3 (SMD = 0.88, 95% CI = 0.39–1.36, p = 0.0004)[1][3]. Furthermore, treatment with sivelestat has been associated with a reduction in the duration of mechanical ventilation and ICU stays[1][3]. A multicenter clinical trial showed that the ventilation days in the sivelestat group were shortened by an average of 3.5 days compared with the conventional treatment group[6].
| Meta-Analysis/Study (Year) | Outcome | Result (Standardized Mean Difference [95% CI] or Mean Difference) | p-value | Citation |
| Unnamed (2017) | PaO2/FiO2 Level | 0.87 [0.39 to 1.35] | < 0.001 | [4] |
| Liu et al. (2023) | Oxygenation Index (Day 3) | 0.88 [0.39–1.36] | 0.0004 | [1][3] |
| Liu et al. (2023) | Mechanical Ventilation Time | SMD = -0.32 [-0.60 to -0.04] | 0.02 | [1][3] |
| Liu et al. (2023) | ICU Stays | SMD = -0.72 [-0.92 to -0.52] | < 0.00001 | [1][3] |
| Unnamed Multicenter Trial | Ventilation Days | 3.5 days shorter | - | [6] |
Experimental Protocols
The methodologies employed in clinical and preclinical studies of sivelestat vary. Below are summaries of typical experimental protocols.
Clinical Trial Protocol
-
Patient Population: Adult patients diagnosed with ALI or ARDS, often with underlying conditions such as sepsis or systemic inflammatory response syndrome (SIRS)[7][8]. Inclusion criteria frequently specify a PaO2/FiO2 ratio within a certain range (e.g., mild-to-moderate ARDS)[7].
-
Dosing Regimen: this compound is typically administered as a continuous intravenous infusion. A common dosage is 0.2 mg/kg/h[7][9]. The duration of treatment often ranges from 5 to 14 days[7][9].
-
Control Group: The control group usually receives a placebo (e.g., normal saline) administered in the same manner as the active drug[7][8].
-
Primary Outcome Measures: Common primary outcomes include 28-day or 30-day all-cause mortality, ventilator-free days, and the change in PaO2/FiO2 ratio at a specific time point (e.g., day 3)[1][3][4][7].
-
Secondary Outcome Measures: These may include the duration of mechanical ventilation, length of ICU stay, changes in inflammatory markers, and the incidence of adverse events[1][3].
Preclinical Animal Model Protocol (LPS-induced ALI)
-
Animal Model: Male Sprague-Dawley rats are commonly used to model lipopolysaccharide (LPS)-induced ALI[10][11][12][13][14][15].
-
Induction of ALI: A single intratracheal or intraperitoneal injection of LPS is administered to induce lung injury[10][11][12][13][14][15].
-
Sivelestat Administration: Sivelestat is typically administered intraperitoneally at varying doses before or after LPS challenge to assess its therapeutic effect[11][12][14][15].
-
Outcome Measures:
-
Histopathological analysis: Lung tissue is examined for evidence of injury, such as alveolar wall thickening, inflammatory cell infiltration, and edema.
-
Biochemical analysis: Bronchoalveolar lavage fluid (BALF) and lung tissue homogenates are analyzed for levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), markers of oxidative stress (e.g., MDA, SOD), and neutrophil elastase activity.
-
Western Blot and PCR: Expression levels of proteins and genes involved in relevant signaling pathways are quantified.
-
Physiological measurements: Arterial blood gas analysis (PaO2, PaCO2) and lung wet/dry weight ratio are assessed.
-
Signaling Pathways and Mechanism of Action
Sivelestat's therapeutic effects extend beyond the simple inhibition of neutrophil elastase. Preclinical studies have elucidated its modulatory role in several key intracellular signaling pathways implicated in the inflammatory cascade of ALI/ARDS.
Inhibition of Pro-inflammatory Pathways
Sivelestat has been shown to attenuate the inflammatory response by inhibiting the JNK/NF-κB and PI3K/AKT/mTOR signaling pathways.
-
JNK/NF-κB Pathway: By inhibiting the activation of JNK and the subsequent nuclear translocation of NF-κB, sivelestat reduces the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[16][17].
Caption: Sivelestat inhibits the JNK/NF-κB signaling pathway.
-
PI3K/AKT/mTOR Pathway: Sivelestat has been demonstrated to suppress the activation of the PI3K/AKT/mTOR pathway, which is involved in cell survival, proliferation, and inflammation[6][11][12][14][15]. Inhibition of this pathway contributes to the reduction of the inflammatory response in ALI[11][12][14][15].
Caption: Sivelestat inhibits the PI3K/AKT/mTOR signaling pathway.
Activation of Protective Pathways
In addition to its inhibitory effects, sivelestat also promotes protective mechanisms within the lungs.
-
Nrf2/HO-1 Pathway: Sivelestat activates the Nrf2/HO-1 signaling pathway, a critical antioxidant response element. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a key contributor to lung injury[16][17][18][19].
References
- 1. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sivelestat for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo [frontiersin.org]
- 6. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Effects of intravenous this compound on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1-7)/Mas receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 13. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 15. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Sivelestat Sodium: A Comparative Guide to its Reproducibility in Research
An objective analysis of the variable efficacy of Sivelestat sodium, a neutrophil elastase inhibitor, across different laboratory and clinical settings. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence, detailing experimental protocols and comparative data to shed light on the ongoing debate surrounding its therapeutic potential.
This compound, a selective inhibitor of neutrophil elastase, has been a subject of extensive research for its potential therapeutic effects in inflammatory conditions, particularly Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). However, the reproducibility of its efficacy has been a matter of considerable debate, with studies from different laboratories and clinical trials yielding conflicting results. This guide aims to provide a clear and objective comparison of the available data to help researchers navigate the complexities of Sivelestat's performance.
The clinical efficacy of sivelestat remains controversial.[1] While some studies and meta-analyses have reported benefits such as improved oxygenation, reduced duration of mechanical ventilation, and even decreased mortality, others have failed to demonstrate a significant advantage over placebo.[2][3][4] This variability in outcomes underscores the importance of scrutinizing the methodologies and patient populations across different studies.
Comparative Efficacy of this compound in Clinical Trials for ARDS
The following table summarizes key quantitative data from various clinical trials and meta-analyses, highlighting the inconsistencies in reported outcomes.
| Study/Meta-Analysis | Number of Patients/Studies | Key Inclusion Criteria | Sivelestat Dosage | Primary Outcome(s) | Reported Efficacy |
| Meta-Analysis (Iwata et al.) [2][3] | 8 trials | Patients with ALI/ARDS | Not specified in abstract | 28-30 day mortality | No significant difference in mortality. Improved short-term PaO2/FiO2 ratio. |
| Meta-Analysis (Sun et al.) [4] | 6 RCTs (804 patients) | Patients with ALI/ARDS | Not specified in abstract | 28-30 day mortality, ventilation days, ICU stay | No significant effect on mortality, ventilation days, or ICU stays. Potential improvement in PaO2/FiO2 level. |
| Meta-Analysis (ResearchGate) [5] | 15 studies (2050 patients) | Patients with ALI/ARDS | Not specified in abstract | 28-30 day mortality, mechanical ventilation time, ICU stays | Reduced 28-30 day mortality, shortened mechanical ventilation time and ICU stays, improved oxygenation index. |
| Meta-Analysis (Semantic Scholar) [6] | 17 studies (5062 patients) | Septic patients with ARDS | Not specified in abstract | Mortality | Significantly reduced risk of mortality. |
| COVID-19 ARDS Trial [7] | Not specified | Patients with ARDS induced by COVID-19 | 0.2 mg/kg/h continuous IV infusion for up to 14 days | PaO2/FiO2 ratio on Day 3 | To be determined (retrospective study). |
| Sepsis ARDS Prevention Trial [8] | 238 patients (planned) | Patients with sepsis at risk of ARDS | 0.2 mg/kg/h continuous IV infusion for up to 7 days | Development of ARDS within 7 days | To be determined (protocol). |
Experimental Protocols: A Closer Look at Methodologies
The variability in clinical outcomes may be attributed to differences in experimental design. Below are detailed methodologies from key preclinical and clinical studies.
Preclinical Animal Model of Acute Lung Injury
-
Animal Model: Male Wistar rats or Syrian golden hamsters.
-
Induction of Lung Injury: Intratracheal administration of lipopolysaccharide (LPS) from Klebsiella pneumoniae or cecal ligation and perforation (CLP) to induce sepsis.[9]
-
Sivelestat Administration: Intraperitoneal or intravenous injection of this compound, often administered either before or after the induction of injury.
-
Key Parameters Measured:
-
Lung wet-to-dry weight ratio (to assess pulmonary edema).
-
Histopathological examination of lung tissue for inflammation and injury.
-
Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid (BALF) and serum.[9]
-
Myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.
-
Oxidative stress markers (e.g., malondialdehyde, superoxide dismutase).[9]
-
Survival rate.
-
Generalized Clinical Trial Protocol for ARDS
-
Patient Population: Adult patients meeting the Berlin criteria for mild to moderate ARDS, often with underlying conditions like sepsis or systemic inflammatory response syndrome (SIRS).[10]
-
Inclusion Criteria:
-
Age typically between 18 and 75 years.
-
Diagnosis of ARDS within a specific timeframe (e.g., 48-72 hours) before enrollment.
-
Requirement for mechanical ventilation.
-
-
Exclusion Criteria:
-
Severe immunosuppression.
-
Pre-existing severe chronic lung disease.
-
Moribund state with low expectation of survival.
-
-
Intervention: Continuous intravenous infusion of this compound (typically 0.2 mg/kg/hour) for a duration ranging from 5 to 14 days.[7][10]
-
Control Group: Placebo (e.g., normal saline) administered in a double-blind manner.
-
Primary Endpoints:
-
Secondary Endpoints:
-
Length of stay in the Intensive Care Unit (ICU) and hospital.
-
Incidence of organ failure.
-
Adverse events.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Sivelestat's mechanism in ALI/ARDS.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. medrxiv.org [medrxiv.org]
A Comparative Guide to Neutrophil Elastase Inhibitors: Cross-Validation of Sivelestat Sodium's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sivelestat sodium, a selective neutrophil elastase inhibitor, with other key alternatives. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to facilitate a comprehensive understanding of Sivelestat's mechanism of action and its position within the landscape of neutrophil elastase inhibitors.
Core Mechanism of Action: Targeting Neutrophil Elastase
This compound's primary therapeutic action is the potent and selective inhibition of neutrophil elastase, a serine protease released by activated neutrophils during an inflammatory response.[1] In pathological conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), excessive neutrophil elastase activity contributes to tissue damage by degrading extracellular matrix components like elastin and cleaving proteins essential for maintaining the integrity of the alveolar-capillary barrier.[1] Sivelestat, through its competitive inhibition of this enzyme, mitigates these destructive processes.[2]
Comparative Efficacy of Neutrophil Elastase Inhibitors
The in vitro potency of neutrophil elastase inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), where lower values indicate higher potency. The following table summarizes the available data for this compound and its key comparators, Alvelestat (AZD9668) and Freselestat.
| Inhibitor | Type of Inhibition | IC50 (Human Neutrophil Elastase) | Ki (Human Neutrophil Elastase) | Selectivity |
| This compound | Competitive | 19-49 nM[3] | ~200 nM[2] | Highly selective for neutrophil elastase over other proteases like trypsin, thrombin, and plasmin.[2] |
| Alvelestat (AZD9668) | Reversible, Competitive | 12 nM[4] | 9.4 nM[4][5] | At least 600-fold more selective for neutrophil elastase over other serine proteases.[4] |
| Freselestat | Not specified in detail | Not available | 12.2 nM[6][7] | >100-fold less active against other proteases like trypsin, proteinase 3, and cathepsin G.[6] |
Downstream Signaling Pathways Modulated by Sivelestat
Recent research has elucidated the downstream signaling pathways affected by Sivelestat's inhibition of neutrophil elastase, revealing a broader anti-inflammatory and antioxidant mechanism.
Inhibition of the JNK/NF-κB Signaling Pathway
Sivelestat has been shown to attenuate the inflammatory response by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[8] By preventing the phosphorylation of JNK and the subsequent activation and nuclear translocation of NF-κB, Sivelestat reduces the expression of pro-inflammatory cytokines.[8][9]
Activation of the Nrf2/HO-1 Signaling Pathway
Sivelestat also exerts protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8] This pathway is a critical regulator of the cellular antioxidant response. Sivelestat promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other antioxidant enzymes, thereby reducing oxidative stress.[8][10]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of neutrophil elastase inhibitors.
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human neutrophil elastase.
Objective: To determine the IC50 value of the test inhibitor.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Test inhibitors (Sivelestat, Alvelestat, Freselestat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In the microplate, add the assay buffer, the test inhibitor solution (or vehicle control), and the purified human neutrophil elastase.
-
Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[6]
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice
This model is commonly used to evaluate the in vivo efficacy of anti-inflammatory compounds for ALI/ARDS.[11]
Objective: To assess the ability of the test inhibitor to reduce lung inflammation and injury in a mouse model of ALI.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (Sivelestat or comparator)
-
Anesthetics
-
Surgical tools for intratracheal instillation
-
Materials for bronchoalveolar lavage (BAL) and lung tissue collection
Procedure:
-
Anesthetize the mice.
-
Intratracheally instill a solution of LPS to induce lung injury.[12] Control animals receive vehicle (e.g., sterile saline).
-
Administer the test inhibitor at a predetermined dose and time point (e.g., before or after LPS challenge).
-
At a specified time after LPS instillation (e.g., 24 or 48 hours), humanely euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and cytokine analysis (e.g., TNF-α, IL-6).[13]
-
Harvest lung tissue for histological analysis (to assess lung injury scores) and measurement of myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).[14]
-
Compare the outcomes between the inhibitor-treated group, the LPS-only group, and the control group to determine the efficacy of the inhibitor.
Conclusion
This compound is a potent and selective inhibitor of neutrophil elastase that has demonstrated efficacy in preclinical models of acute lung injury. Its mechanism of action extends beyond simple enzyme inhibition to include the modulation of key inflammatory and antioxidant signaling pathways, namely the JNK/NF-κB and Nrf2/HO-1 pathways. When compared to other neutrophil elastase inhibitors such as Alvelestat and Freselestat, Sivelestat exhibits comparable in vitro potency. However, the clinical efficacy of Sivelestat in treating ARDS remains a subject of ongoing investigation, with some studies showing benefits in specific patient populations while others have not demonstrated a significant effect on mortality.[15] The choice of a specific neutrophil elastase inhibitor for therapeutic development will likely depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific clinical indication. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and cross-validation of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrate improves post-traumatic knee osteoarthritis through nuclear factor-κB in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 13. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
Sivelestat Sodium: A Comparative Guide for Neutrophil Elastase Inhibition Assays
For researchers, scientists, and drug development professionals, selecting an appropriate positive control is a critical step in establishing robust and reliable neutrophil elastase inhibition assays. Sivelestat sodium, a potent and selective inhibitor of neutrophil elastase, has been widely used for this purpose. This guide provides an objective comparison of this compound with other alternative inhibitors, supported by experimental data, detailed protocols, and pathway diagrams to aid in your research and development endeavors.
Neutrophil elastase, a serine protease released by activated neutrophils, plays a significant role in the inflammatory response and is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[1][2] Inhibition of neutrophil elastase is, therefore, a key therapeutic strategy. In the context of drug discovery and development, in vitro and in vivo assays to screen for and characterize novel neutrophil elastase inhibitors are essential. This compound serves as a valuable benchmark in these studies.
Mechanism of Action of Sivelestat
Sivelestat is a synthetic, low molecular-weight, competitive, and reversible inhibitor of neutrophil elastase.[1][3] Its primary mechanism involves binding to the active site of the enzyme, thereby preventing the degradation of extracellular matrix proteins like elastin.[3][4] This action helps to mitigate the inflammatory cascade and protect tissues from damage mediated by neutrophil elastase.[3] Studies have also suggested that Sivelestat can inhibit the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory mediators.[5][6]
Comparative Analysis of Neutrophil Elastase Inhibitors
The efficacy of a neutrophil elastase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity against other proteases. Sivelestat exhibits high selectivity for neutrophil elastase over other serine proteases such as trypsin, chymotrypsin, and thrombin.[1][7] However, several other potent inhibitors have been developed and characterized, offering a range of alternatives for use as positive controls or as therapeutic candidates themselves.
| Inhibitor | Chemical Class | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| Sivelestat | Peptidomimetic | Human Neutrophil Elastase (HNE) | 19-70[7][8] | 20-200[1] | Highly selective for NE over other serine proteases like trypsin, chymotrypsin, and thrombin.[1][7] |
| Alvelestat (AZD9668) | Diaryl pyrimidine derivative | Human Neutrophil Elastase (HNE) | 12[1][7] | 9.4[1][7] | Over 600-fold more selective for NE compared to other serine proteases.[1][7] |
| Freselestat | Not specified in detail | Human Neutrophil Elastase (HNE) | N/A | 12.2[1] | >100-fold less active against other proteases like trypsin, proteinase 3, and cathepsin G.[1] |
| BI 1323495 | Not specified | Human Neutrophil Elastase (HNE) | 0.4[7] | Not Reported | >4000-fold selectivity versus related proteases cathepsin G and proteinase 3.[7] |
| Baicalein | Flavonoid | Pancreatic Elastase | 3,530[9] | Not Reported | Non-competitive inhibitor.[9] |
| Symplostatins 8-10 | Natural Product | Human Neutrophil Elastase (HNE) | 21-41[10] | Not Reported | More effective in elastase inhibition than sivelestat.[10] |
| Molassamide | Natural Product | Human Neutrophil Elastase (HNE) | 110[10] | Not Reported | Potent inhibitor.[10] |
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human neutrophil elastase.
Objective: To determine the IC50 value of a test inhibitor.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Test inhibitors (including Sivelestat as a positive control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors and Sivelestat in the assay buffer.
-
In the microplate, add the assay buffer, the test inhibitor solution (or vehicle control), and the purified human neutrophil elastase.
-
Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm).[1][11]
-
Calculate the rate of substrate hydrolysis (reaction velocity) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
Cell-Based Neutrophil Elastase Activity Assay
This assay assesses the ability of an inhibitor to block neutrophil elastase activity in a more physiologically relevant context using stimulated neutrophils.
Objective: To evaluate the efficacy of an inhibitor on neutrophil elastase released from activated cells.
Materials:
-
Isolated human neutrophils or a suitable myeloid cell line (e.g., U937)[12][13]
-
Cell culture medium (e.g., RPMI 1640)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS))[6][14]
-
Test inhibitors (including Sivelestat as a positive control)
-
Fluorogenic neutrophil elastase substrate
-
96-well cell culture plate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Seed the isolated neutrophils or cultured cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitors or Sivelestat for a specified time (e.g., 1 hour).
-
Stimulate the cells with a suitable agonist (e.g., PMA) to induce the release of neutrophil elastase.
-
Add the fluorogenic substrate to the wells.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Determine the rate of reaction and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.[7]
Visualizing the Role of Neutrophil Elastase and its Inhibition
To better understand the context in which Sivelestat and other inhibitors function, the following diagrams illustrate the signaling pathway of neutrophil-mediated inflammation and a typical experimental workflow for inhibitor screening.
Caption: Neutrophil-mediated inflammatory pathway and the point of intervention for Sivelestat.
Caption: A typical experimental workflow for screening neutrophil elastase inhibitors in vitro.
Conclusion
This compound is a well-characterized and reliable positive control for in vitro and cell-based neutrophil elastase inhibition assays due to its high selectivity and established mechanism of action. However, for researchers seeking alternatives with potentially higher potency or different chemical scaffolds, inhibitors such as Alvelestat and BI 1323495 present compelling options. The choice of a positive control should be guided by the specific experimental context and the desired potency range. The provided protocols and comparative data serve as a valuable resource for designing and validating robust neutrophil elastase inhibition assays in the pursuit of novel therapeutics for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Sivelestat [neuromics.com]
- 6. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Neutrophil elastase activity assay. [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Therapeutic Window of Neutrophil Elastase Inhibitors: A Comparative Analysis of Sivelestat Sodium
A detailed guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of Sivelestat sodium in comparison to other neutrophil elastase inhibitors.
Neutrophil elastase, a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of inflammatory diseases, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Its excessive activity leads to the degradation of extracellular matrix components and amplification of the inflammatory cascade. Consequently, inhibitors of neutrophil elastase have emerged as a promising therapeutic strategy. This guide provides an objective comparison of the therapeutic window of this compound with other notable inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Quantitative Comparison of Neutrophil Elastase Inhibitors
The following tables summarize the in vitro potency and preclinical/clinical dose-response data for this compound, Alvelestat, and Elafin. A direct comparison of the therapeutic window is challenging due to the different stages of development and variations in experimental models. However, this data provides a basis for evaluating their relative potency and effective concentrations.
Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors
| Inhibitor | Target | IC50 (Human NE) | Ki (Human NE) | Selectivity |
| This compound | Neutrophil Elastase | 44 nM | 200 nM | Highly selective for neutrophil elastase over other proteases like trypsin, thrombin, and plasmin. |
| Alvelestat (AZD9668) | Neutrophil Elastase | 12 nM | 9.4 nM | At least 600-fold more selective for neutrophil elastase over other serine proteases.[1] |
| Elafin | Neutrophil Elastase, Proteinase-3 | ~1 nM | ~0.1 nM | Potent inhibitor of neutrophil elastase and proteinase-3.[2] |
Table 2: Preclinical and Clinical Dose-Response Data
| Inhibitor | Model System | Doses Tested | Key Efficacy Findings | Key Safety/Adverse Event Findings |
| This compound | Rat model of Klebsiella pneumoniae-induced ALI | 50 and 100 mg/kg (intraperitoneal) | Dose-dependently reduced lung wet/dry ratio, inflammatory cell infiltration, and levels of inflammatory cytokines (TNF-α, IL-1β, IL-8).[3] Increased survival rate.[3] | Data on dose-dependent adverse effects in this specific preclinical model is limited in the provided search results. |
| Chinese Healthy Subjects | Single doses up to 20.2 mg/kg/h; Multiple doses up to 5.0 mg/kg/h (intravenous) | Cmax and AUC increased in a dose-dependent manner.[4] | Satisfactory safety and tolerability up to the highest doses tested.[4] | |
| Alvelestat (AZD9668) | Phase 2 trials in Alpha-1 Antitrypsin Deficiency | 120 mg and 240 mg twice daily (oral) | 240 mg dose significantly reduced biomarkers of neutrophil elastase activity (Aα-Val360 and desmosine).[5][6] >90% suppression of blood neutrophil elastase at the 240 mg dose.[5][6][7] | The most common adverse event was headache, particularly at the 240 mg dose.[5][6][7] No other significant safety signals were detected.[5][6][7] |
| Elafin | Mouse model of LPS-induced acute lung inflammation | Pre-treatment with recombinant human pre-elafin (intranasal) | Dose-dependently reduced neutrophil influx into the lung alveolar spaces by up to 84%.[1] Reduced levels of neutrophil attractants MIP-2 and KC.[1] | Information on dose-dependent adverse effects in preclinical models is limited in the provided search results. Phase I clinical trials have shown it to be well-tolerated.[8] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these inhibitors extend beyond the direct inhibition of neutrophil elastase, involving the modulation of key inflammatory signaling pathways.
This compound: Dual Action on Inflammation and Oxidative Stress
Sivelestat has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of the JNK/NF-κB and Nrf2/HO-1 signaling pathways.[2][3][9][10] In the presence of inflammatory stimuli, Sivelestat inhibits the phosphorylation of JNK, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.[2][3][9][10] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[3] Concurrently, Sivelestat promotes the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[2][3][9] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), thereby mitigating oxidative stress.[2][3]
References
- 1. Anti-inflammatory effect of pre-elafin in lipopolysaccharide-induced acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolytic cleavage of elafin by 20S proteasome may contribute to inflammation in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elafin and its precursor trappin‐2: What is their therapeutic potential for intestinal diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elafin, an Elastase-specific Inhibitor, Is Cleaved by Its Cognate Enzyme Neutrophil Elastase in Sputum from Individuals with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways | Biomolecules and Biomedicine [bjbms.org]
Sivelestat Sodium in Acute Respiratory Distress Syndrome: A Comparative Clinical Trial Review
A systematic analysis of Sivelestat sodium's clinical trial outcomes reveals a contentious therapeutic profile, with notable benefits in specific patient subgroups, particularly those with sepsis-induced Acute Respiratory Distress Syndrome (ARDS). When compared with other pharmacological alternatives, such as corticosteroids, and standard supportive care, the efficacy of Sivelestat remains a subject of intensive research and debate.
This compound is a selective neutrophil elastase inhibitor designed to mitigate the inflammatory lung injury characteristic of ARDS. Neutrophil elastase, a potent serine protease released by activated neutrophils, is a key driver of alveolar-capillary barrier damage, leading to pulmonary edema and respiratory failure. By blocking this enzyme, Sivelestat aims to interrupt this pathological cascade. However, its clinical effectiveness has shown variability across numerous trials, prompting a closer look at its performance relative to other treatment strategies.
Comparative Efficacy of ARDS Pharmacotherapies
The primary treatment for ARDS remains supportive, focusing on lung-protective mechanical ventilation, conservative fluid management, and prone positioning.[1][2][3] Pharmacological intervention aims to modulate the overwhelming inflammatory response. This guide compares the clinical trial outcomes of Sivelestat with two other widely studied agents, Dexamethasone and Simvastatin, against the benchmark of standard supportive care.
The clinical data presented in meta-analyses for Sivelestat are conflicting. A 2023 meta-analysis highlighted that Sivelestat could reduce 28-30 day mortality, shorten mechanical ventilation time, and decrease ICU stays.[4] Conversely, earlier meta-analyses from 2011 and 2017 found no significant difference in mortality, though some improvement in short-term oxygenation (PaO2/FiO2 ratio) was noted.[5][6][7] More recent evidence suggests a significant mortality benefit specifically in the subgroup of patients with sepsis-induced ARDS, particularly those with higher disease severity or a baseline PaO2/FiO2 < 200 mmHg.[8]
Corticosteroids, particularly Dexamethasone, have demonstrated more consistent benefits. The DEXA-ARDS trial showed that dexamethasone significantly increased ventilator-free days and reduced 60-day mortality in patients with moderate-to-severe ARDS.[8][9] Similarly, the CoDEX trial in COVID-19 patients with ARDS found a significant increase in ventilator-free days.[10]
Statins, such as Simvastatin, have been investigated for their anti-inflammatory properties. However, the large HARP-2 trial concluded that simvastatin did not improve clinical outcomes, including ventilator-free days and 28-day mortality, in a general ARDS population.[5][6][11] Interestingly, a secondary analysis of this trial identified a "hyper-inflammatory" subphenotype of ARDS patients who did experience improved survival with simvastatin, suggesting a potential role for this therapy in a more targeted patient group.[4]
Below is a summary of key quantitative outcomes from representative clinical trials and meta-analyses.
| Intervention | Study/Meta-Analysis | Patient Population | Primary Endpoint(s) | Key Finding(s) |
| This compound | Meta-analysis (Zhang et al., 2023)[4] | ALI/ARDS | 28-30 Day Mortality, Mech. Ventilation Time, ICU Stay | RR for Mortality = 0.81 (95% CI 0.66–0.98); Significant reduction in ventilation time & ICU stay.[4] |
| Meta-analysis (Iwata et al., 2011)[5][6] | ALI/ARDS | 28-30 Day Mortality | RR for Mortality = 0.95 (95% CI 0.72–1.26); No significant difference.[5][6] | |
| Meta-analysis (Cheng et al., 2025)[8] | Sepsis-induced ARDS | Mortality | OR for Mortality = 0.63 (95% CI 0.48–0.84); Significant reduction.[8] | |
| Dexamethasone | DEXA-ARDS Trial (Villar et al., 2020)[8][9] | Moderate-to-Severe ARDS | Ventilator-Free Days (VFDs) at 28 days, 60-Day Mortality | VFDs: 12.3 vs 7.5 days (p<0.0001); Mortality: 21% vs 36% (p=0.0047).[8] |
| CoDEX Trial (Tomazini et al., 2020)[10] | COVID-19 with Mod-to-Severe ARDS | Ventilator-Free Days (VFDs) at 28 days | VFDs: 6.6 vs 4.0 days (p=0.04).[10] | |
| Simvastatin | HARP-2 Trial (McAuley et al., 2014)[5][6][11] | ARDS | Ventilator-Free Days (VFDs) at 28 days, 28-Day Mortality | VFDs: 12.6 vs 11.5 days (p=0.21); Mortality: 22.0% vs 26.8% (p=0.23); No significant difference.[5][6][11] |
| Secondary Analysis of HARP-2 (Calfee et al.)[4] | ARDS (subphenotypes) | Survival | Improved survival with simvastatin vs placebo only in the hyper-inflammatory subphenotype.[4] |
Mechanism of Action: Sivelestat Signaling Pathway
Sivelestat's therapeutic action is targeted at the enzymatic activity of neutrophil elastase (NE). In ARDS, inflammatory stimuli like sepsis trigger the activation and migration of neutrophils to the lungs. These neutrophils release NE, which degrades critical components of the lung's extracellular matrix, such as elastin, leading to compromised alveolar-capillary integrity and increased permeability. Sivelestat directly binds to and inhibits NE, preventing this downstream tissue damage. Recent studies also suggest Sivelestat may modulate inflammatory signaling cascades, including the JNK/NF-κB and PI3K/AKT/mTOR pathways.[11][12][13]
Experimental Protocols: A Representative Sivelestat Trial
To provide a clear understanding of the methodology used to evaluate Sivelestat, the protocol for a representative multicenter, double-blind, randomized, placebo-controlled trial is outlined below, based on publicly available trial registries.[14][15]
1. Patient Population:
-
Inclusion Criteria: Adult patients admitted to the ICU diagnosed with moderate-to-severe ARDS (as per Berlin Definition, e.g., PaO2/FiO2 ≤ 200 mmHg) secondary to sepsis. Onset of ARDS and initiation of mechanical ventilation within the preceding 48-72 hours.[15][16]
-
Exclusion Criteria: Pre-existing severe chronic lung disease, contraindications to the drug, moribund state, or participation in another interventional trial.
2. Randomization and Blinding:
-
Eligible patients are randomly assigned in a 1:1 ratio to either the Sivelestat group or the placebo group.
-
The allocation is concealed, and both the investigators and the patients (or their representatives) are blinded to the treatment assignment.
3. Intervention:
-
Treatment Group: this compound is administered as a continuous intravenous infusion at a dose of 0.2 mg/kg/hour.[15][17]
-
Control Group: An identical-looking placebo (e.g., 0.9% sodium chloride) is administered intravenously at the same rate.[15]
-
Duration: The infusion is continued for a predefined period, typically ranging from 5 to 14 days, or until ICU discharge or cessation of mechanical ventilation.[15][17]
-
Standard of Care: All patients in both groups receive standard supportive care for ARDS, including low tidal volume mechanical ventilation, optimal PEEP, and protocolized fluid and sedation management.[1][12]
4. Outcome Measures:
-
Primary Outcome: The primary endpoint is often a measure of clinical improvement, such as the number of ventilator-free days (VFDs) within 28 days of randomization.[14]
-
Secondary Outcomes: These typically include 28-day and 90-day all-cause mortality, changes in the PaO2/FiO2 ratio, duration of ICU and hospital stay, and changes in organ failure scores (e.g., SOFA score).[8][16]
Conclusion
The clinical utility of this compound in the treatment of ARDS is nuanced. While large-scale trials in heterogeneous ARDS populations have failed to show a consistent mortality benefit, subgroup analyses and more recent meta-analyses point towards a significant therapeutic advantage in patients with ARDS triggered by sepsis. This contrasts with the broader efficacy seen with Dexamethasone in moderate-to-severe ARDS. The failure of Simvastatin in the general ARDS population, coupled with its potential in specific inflammatory subphenotypes, underscores a critical theme in modern ARDS research: the move towards personalized or precision medicine. For drug development professionals and researchers, the story of Sivelestat highlights the importance of identifying the right patient population for targeted therapies to demonstrate efficacy in this complex and heterogeneous syndrome. Future trials, including head-to-head comparisons, are necessary to definitively establish Sivelestat's position in the ARDS treatment algorithm.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Acute Respiratory Distress Syndrome: Diagnosis and Management | AAFP [aafp.org]
- 3. The standard of care of patients with ARDS: ventilatory settings and rescue therapies for refractory hypoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARDS Subphenotypes and Differential Response to Simvastatin: Secondary Analysis of a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Coronavirus: Study Shows Dexamethasone Reduces Patient Ventilator Days | HealthLeaders Media [healthleadersmedia.com]
- 8. mims.com [mims.com]
- 9. The RECOVERY Trial - Mass General Advances in Motion [advances.massgeneral.org]
- 10. Effect of Dexamethasone on Days Alive and Ventilator-Free in Patients With Moderate or Severe Acute Respiratory Distress Syndrome and COVID-19: The CoDEX Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simvastatin to reduce pulmonary dysfunction in patients with acute respiratory distress syndrome: the HARP-2 RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Surviving Sepsis Campaign Guidelines 2021 | SCCM [sccm.org]
- 13. Critical Care Alert: Effect of Dexamethasone on Days Alive and Ventilator-Free in Patients with Moderate or Severe Acute Respiratory Distress Syndrome and COVID-19: The CoDEX Randomized Clinical Trial EMRA [emra.org]
- 14. Effects of intravenous this compound on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. trial.medpath.com [trial.medpath.com]
Safety Operating Guide
Proper Disposal of Sivelestat Sodium: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Sivelestat sodium, a selective neutrophil elastase inhibitor used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.
For researchers, scientists, and drug development professionals, understanding the correct handling and disposal of chemical reagents is a fundamental aspect of laboratory safety. This compound, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), should be managed with care, following institutional and regulatory guidelines for chemical waste.
Summary of Material Properties
A summary of key characteristics of this compound relevant to its handling and disposal is presented below.
| Property | Data | Source |
| Chemical Name | N-{2-[({4-[(2,2-Dimethylpropanoyl)oxy]phenyl}sulfonyl)amino]benzoyl}glycine sodium salt | [1] |
| Synonyms | ONO-5046, LY544349 | [1][2] |
| Appearance | Crystalline solid | [2] |
| GHS Hazard Classification | Not a hazardous substance or mixture | [3] |
| Storage Temperature | -20°C for long-term stability | [2] |
| Solubility | Soluble in DMSO (15 mg/ml), dimethyl formamide (25 mg/ml), and ethanol (0.3 mg/ml) | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its associated waste materials. This process is designed to align with general best practices for chemical waste management in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Standard laboratory coat
-
Safety glasses
-
Nitrile gloves[3]
Waste Identification and Segregation
All materials contaminated with this compound must be treated as chemical waste. This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Spill cleanup materials.
Segregate this waste from other waste streams in the laboratory. It is crucial to prevent mixing with incompatible chemicals.
Disposal of Solid this compound
-
Containerize: Place the solid this compound in a clearly labeled, sealed container. The original product container is often the best choice.[4]
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the quantity, and the date. Do not use abbreviations.[5]
-
Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[3][5]
Disposal of Solutions Containing this compound
-
Do Not Drain Dispose: Do not dispose of solutions containing this compound down the sanitary sewer. While it is not classified as hazardous, general guidelines prohibit the drain disposal of laboratory chemicals unless specifically approved by local authorities and institutional policy.[4]
-
Containerize: Collect the aqueous or solvent-based solutions in a compatible, leak-proof waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the estimated concentration and volume.
-
Storage: Keep the container sealed and store it in the designated waste accumulation area for pickup.
Decontamination and Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., ethanol, DMSO).[5][6]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as chemical waste along with the this compound solutions.[5][6]
-
Container Disposal: After triple rinsing, deface or remove the original label from the empty container. It may then be disposed of in the regular laboratory glass or plastic recycling, or trash, in accordance with your institution's policies.[4]
Spill Cleanup
-
Containment: In case of a spill, avoid raising dust if it is a solid.[3]
-
Cleanup: Mechanically pick up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).
-
Disposal: Place all cleanup materials and contaminated PPE into a sealed container and label it as hazardous waste for disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for this compound waste disposal.
Disclaimer: The disposal recommendations provided are based on general laboratory safety principles and available safety data sheets.[3] It is the user's responsibility to follow all applicable federal, state, and local regulations, as well as institutional policies for waste management.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sivelestat Sodium
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Sivelestat sodium. Following these procedural guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound is a competitive inhibitor of human neutrophil elastase and should be handled with care.[1][2][3] While it is not classified as a hazardous substance, adherence to proper laboratory safety protocols is mandatory to minimize any potential risks.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is required to prevent inhalation, skin, and eye contact.[4][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or Latex gloves. | Provides a barrier against skin contact. Nitrile gloves are generally preferred for their chemical resistance. |
| Respiratory Protection | N95 or P1 dust mask. | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of nuisance dust.[4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: A Step-by-Step Guide to Safe Handling
From receipt to disposal, a structured approach to handling this compound will ensure minimal exposure and maintain a safe working environment.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Confirm Identity: Verify that the received product is this compound as ordered.
-
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated area.[4] Recommended storage temperatures vary by supplier, with options including ambient, 4°C, and -20°C for long-term stability.[6][7][8] Always refer to the manufacturer's instructions for specific storage conditions.
Preparation and Use
-
Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[4]
-
Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the powder, do so carefully to avoid generating dust.
-
Dissolving: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[6] When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[6] Clean all work surfaces and equipment.
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with all federal, state, and local regulations.[4]
-
Unused Product: Unused this compound should be disposed of through a licensed professional waste disposal company.[4]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the label.
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as chemical waste.
Emergency Response Plan: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. respiratorshop.co.uk [respiratorshop.co.uk]
- 2. queensu.ca [queensu.ca]
- 3. draeger.com [draeger.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
